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  • Product: N-tert-butylpiperazine-1-carboxamide
  • CAS: 253175-42-7

Core Science & Biosynthesis

Foundational

N-tert-butylpiperazine-1-carboxamide CAS 253175-42-7 properties

An In-Depth Technical Guide to N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) DISCLAIMER: The initial request specified CAS number 253175-42-7 for N-tert-butylpiperazine-1-carboxamide. However, extensive database se...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine)

DISCLAIMER: The initial request specified CAS number 253175-42-7 for N-tert-butylpiperazine-1-carboxamide. However, extensive database searches indicate that the properties and applications commonly associated with this chemical name correspond to CAS number 57260-71-6 , which is identified as tert-butyl piperazine-1-carboxylate or N-Boc-piperazine. This guide will focus on the latter, a critical intermediate in the pharmaceutical and chemical industries.[1]

Introduction: The Versatile Building Block

N-Boc-piperazine is a mono-protected piperazine derivative of significant interest to researchers and drug development professionals.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom. This feature makes it a versatile building block in the synthesis of a multitude of active pharmaceutical ingredients (APIs).[2] The Boc group offers stability across various reaction conditions and can be easily removed under mild acidic conditions, further enhancing its utility in multi-step syntheses.[2]

This technical guide provides a comprehensive overview of N-Boc-piperazine, including its physicochemical properties, synthesis methodologies, key applications, and safety considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-piperazine is essential for its effective use in research and development.

PropertyValueSource
CAS Number 57260-71-6[3][4][5]
Molecular Formula C9H18N2O2[3][4][6]
Molecular Weight 186.25 g/mol [3][5][6]
IUPAC Name tert-butyl piperazine-1-carboxylate[3][5]
Synonyms 1-Boc-piperazine, N-Boc-piperazine, 1-(tert-Butoxycarbonyl)piperazine[4][5][7]
Appearance Solid
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Soluble in Methanol[8]

Synthesis of N-Boc-piperazine: A Comparative Analysis

Several synthetic routes to N-Boc-piperazine have been developed, with the choice of method often depending on factors such as cost, scalability, yield, and purity requirements.

Direct Boc Protection of Piperazine

This is a traditional and straightforward method.[2]

  • Reaction: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like methanol or acetic acid.[2]

  • Selectivity: To favor mono-protection and prevent the formation of the di-protected by-product, an acid such as acetic acid can be added to form the piperazine salt, thereby deactivating one of the nitrogen atoms.[2][7]

  • Challenges: Without the salt formation, the reaction can yield a mixture of mono- and di-protected piperazine, necessitating extensive purification and potentially lowering the yield of the desired product.[7]

Synthesis from Diethanolamine

An innovative and more recent approach utilizes diethanolamine as the starting material.[7][9] This multi-step synthesis is often favored for industrial-scale production due to its high yield and purity.[9]

The overall workflow can be summarized as follows:

G A Diethanolamine B Bis(2-chloroethyl)amine A->B Chlorination C tert-Butyl bis(2-chloroethyl)carbamate B->C Boc Protection D N-Boc-piperazine C->D Cyclization with Ammonia

Caption: Synthesis of N-Boc-piperazine from Diethanolamine.

This method involves three main steps: chlorination of diethanolamine, protection with a Boc group, and finally, cyclization with ammonia to form the piperazine ring.[7][9] This approach has been reported to achieve yields of over 93.5%.[7]

Applications in Drug Discovery and Development

N-Boc-piperazine is a cornerstone intermediate in the synthesis of a diverse range of pharmaceutical compounds.[2]

  • Buchwald-Hartwig Amination: It readily participates in Buchwald-Hartwig amination reactions with various aryl halides to form N-arylpiperazine derivatives, a common structural motif in drug candidates.[2]

  • Synthesis of Biologically Active Molecules: It has been utilized in the synthesis of:

    • Piperazinyl amides of 18β-glycyrrhetinic acid.[7]

    • Compounds with dual D2 and 5-HT1A receptor binding affinities, such as 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones.[7]

    • Indazole DNA gyrase inhibitors with antibacterial activity.

  • Peptide and Polymer Chemistry: While less common, it finds applications in the synthesis of peptidomimetics and advanced polymers like α,β-poly(2-oxazoline) lipopolymers.[2]

  • Tracer and Internal Standard: A deuterated version, tert-Butyl piperazine-1-carboxylate-d8, is used as a tracer and an internal standard for quantitative analysis in drug development studies.[10]

Experimental Protocol: Synthesis of N-Boc-piperazine from Diethanolamine

This protocol is based on a method suitable for larger-scale synthesis.[2][9]

Step 1: Chlorination of Diethanolamine

  • React diethanolamine with a chlorinating agent, such as thionyl chloride, to generate bis(2-chloroethyl)amine.[9]

Step 2: Boc Protection

  • React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O).[9]

  • The molar ratio of Boc anhydride to the initial diethanolamine should be approximately 0.95-1.05:1.[9]

  • The reaction can be carried out in the presence of an inorganic base like sodium carbonate.[9]

Step 3: Cyclization to N-Boc-piperazine

  • To the tert-butyl bis(2-chloroethyl)carbamate from the previous step, slowly add ammonia water.[2]

  • The molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1.[2][9]

  • Raise the temperature to approximately 60°C and maintain it for about 2.5 hours.[2]

  • Cool the reaction mixture to below 25°C.[2]

  • Perform a liquid-liquid extraction using ethyl acetate.[2]

  • Dry the combined organic layers over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure at a temperature below 60°C to obtain N-Boc-piperazine.[2]

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Boc Protection cluster_2 Step 3: Cyclization & Work-up A Diethanolamine + Thionyl Chloride B Bis(2-chloroethyl)amine + Boc₂O A->B C tert-Butyl bis(2-chloroethyl)carbamate + Ammonia Water B->C D Extraction with Ethyl Acetate C->D E Drying and Concentration D->E F N-Boc-piperazine E->F

Caption: Experimental workflow for the synthesis of N-Boc-piperazine.

Safety and Handling

N-Boc-piperazine is classified as a hazardous substance and requires careful handling.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautions:

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12]

    • Wash skin thoroughly after handling.[8][11][12][13]

    • Use only outdoors or in a well-ventilated area.[11][12]

    • Wear protective gloves, protective clothing, and eye/face protection.[8][11][12][13]

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[11][12][13] If skin irritation occurs, get medical advice/attention.[8][13]

    • If in eyes: Rinse cautiously with water for several minutes.[11][12][13] Remove contact lenses if present and easy to do.[11][12][13] Continue rinsing.[11][12][13] If eye irritation persists, get medical advice/attention.[8][12][13]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[11][12]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[11][12][13]

Regulatory Considerations: Nitrosamine Risk

While N-Boc-piperazine itself is not a nitrosamine, as a piperazine derivative, it is subject to scrutiny under global nitrosamine risk assessments by regulatory bodies like the USFDA and EMA.[6] There is a potential for the formation of nitrosated piperazine species in the presence of nitrite under acidic conditions.[6] Therefore, manufacturers using piperazine-based starting materials must conduct thorough risk evaluations and may need to develop sensitive analytical methods to detect any potential nitrosamine impurities.[6]

Conclusion

N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is an indispensable tool in modern organic synthesis and drug discovery. Its unique structural properties allow for the controlled and selective introduction of the piperazine moiety into complex molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for its safe and effective application in the development of new chemical entities.

References

  • Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
  • Google Patents. EP0680955B1 - PROCESS FOR PRODUCING N-tert-BUTYL-2-PYRAZINECARBOXAMIDE AND N-tert-BUTYL-2-PIPERAZINECARBOXAMIDE.
  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • PharmaCompass. N-Boc-Piperazine. [Link]

  • ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]

Sources

Exploratory

The Versatile Building Block: A Technical Guide to Piperazine-1-carboxylic acid tert-butylamide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount to achievi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the vast arsenal of available building blocks, Piperazine-1-carboxylic acid tert-butylamide, a mono-protected piperazine derivative, has emerged as a cornerstone intermediate. Its unique structural attributes and versatile reactivity have cemented its role in the synthesis of a multitude of biologically active compounds, from central nervous system agents to novel kinase inhibitors. This technical guide provides a comprehensive overview of this critical reagent, delving into its fundamental properties, synthesis, and diverse applications, with the aim of equipping researchers and drug development professionals with the knowledge to effectively harness its synthetic potential.

Nomenclature and Identification: A Compound of Many Names

Piperazine-1-carboxylic acid tert-butylamide is known by a variety of synonyms in scientific literature and chemical catalogs. The consistent use of its Chemical Abstracts Service (CAS) Registry Number is crucial for unambiguous identification.

IdentifierValue
Systematic Name tert-butyl piperazine-1-carboxylate
CAS Registry Number 57260-71-6[1][2]
Molecular Formula C9H18N2O2[2][3]
Molecular Weight 186.25 g/mol [2][3]
Common Synonyms 1-Boc-piperazine[1][2], N-Boc-piperazine[1][3], 1-(tert-Butoxycarbonyl)piperazine[1][2], N-t-Butoxycarbonylpiperazine[4], tert-Butyl 1-piperazinecarboxylate[1][2]
PubChem CID 143452[2]
EC Number 611-489-0[3][4]

The prevalence of the "Boc" abbreviation, referring to the tert-butoxycarbonyl protecting group, highlights the primary function of this moiety in synthetic chemistry. This group effectively masks one of the two secondary amine functionalities of the piperazine ring, allowing for selective reaction at the unprotected nitrogen atom.[1][5]

Physicochemical and Safety Profile

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in the laboratory and for scaling up production.

Table of Physicochemical Properties:

PropertyValueSource
Appearance White to off-white solid or powder[2][3]
Melting Point 40-49 °C[2]
Boiling Point 98-100 °C[3]
Density 1.030 g/cm³[3]
Solubility Soluble in organic solvents like dichloromethane and methanol; less soluble in water.[1]
Storage Conditions Store at 2-8 °C in a dark place under an inert atmosphere.[2][3]

Safety and Handling:

N-Boc-piperazine is considered a hazardous substance.[6] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including safety glasses, gloves, and a dust mask, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area.[6]

GHS Hazard Classifications:

  • Skin Irritation (Category 2) [4][7]

  • Serious Eye Irritation (Category 2A) [4][7]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [4][7]

The Cornerstone of Synthesis: Protecting Group Strategy

The utility of Piperazine-1-carboxylic acid tert-butylamide is intrinsically linked to the properties of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is favored in organic synthesis due to its stability under a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.[5] Crucially, it can be readily removed under mild acidic conditions, regenerating the free amine for subsequent transformations.[1][5] This selective protection-deprotection strategy is fundamental to the construction of complex molecules where multiple amine functionalities are present.

Boc_Deprotection Boc-Protected_Piperazine N-Boc-Piperazine Free_Piperazine Piperazine Boc-Protected_Piperazine->Free_Piperazine Deprotection Byproducts Isobutylene + CO2 Acid Acidic Conditions (e.g., TFA, HCl) Acid->Boc-Protected_Piperazine

Caption: The acid-labile nature of the Boc protecting group allows for the selective deprotection of N-Boc-piperazine.

Synthetic Pathways to a Key Intermediate

Several synthetic routes to N-Boc-piperazine have been developed, with the choice of method often depending on factors such as scale, cost, and desired purity.

Direct Boc-Protection of Piperazine

A common laboratory-scale method involves the direct reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O). To enhance selectivity for mono-protection and minimize the formation of the di-protected by-product, the reaction can be carried out with an excess of piperazine or by first forming a salt of piperazine with an acid like acetic acid.[5]

Experimental Protocol: Direct Boc-Protection

  • Dissolution: Dissolve piperazine in a suitable solvent such as methanol or dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the cooled piperazine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. The crude product, a mixture of mono- and di-Boc-piperazine, can be purified by column chromatography.[5]

Industrial Scale Synthesis from Diethanolamine

For large-scale industrial applications, a more cost-effective and efficient synthesis starting from diethanolamine has been developed.[5] This multi-step process generally offers higher yields and purity.

Industrial_Synthesis Diethanolamine Diethanolamine Bis_chloroethylamine Bis(2-chloroethyl)amine Diethanolamine->Bis_chloroethylamine Chlorination Boc_protected_intermediate tert-butyl bis(2-chloroethyl)carbamate Bis_chloroethylamine->Boc_protected_intermediate Boc Protection NBoc_Piperazine N-Boc-Piperazine Boc_protected_intermediate->NBoc_Piperazine Cyclization (with Ammonia)

Caption: A streamlined workflow for the industrial synthesis of N-Boc-piperazine from diethanolamine.

Key Steps in the Industrial Synthesis:

  • Chlorination: Diethanolamine is reacted with a chlorinating agent to form bis(2-chloroethyl)amine.[5]

  • Boc Protection: The resulting intermediate is then protected with di-tert-butyl dicarbonate.[5]

  • Cyclization: The tert-butyl bis(2-chloroethyl)carbamate undergoes cyclization with ammonia to yield N-Boc-piperazine.[5] This method avoids the use of more expensive starting materials and can achieve high yields and purity.[5]

A Versatile Scaffold in Drug Discovery and Beyond

The primary application of N-Boc-piperazine is as a key intermediate in the synthesis of a wide array of pharmaceuticals and other bioactive molecules.[2][5] Its monosubstituted nature allows for the selective functionalization of the second nitrogen atom, making it an invaluable building block.[5]

Pharmaceutical Synthesis

N-Boc-piperazine is a fundamental component in the synthesis of drugs targeting various therapeutic areas, including:

  • Central Nervous System (CNS) Agents and Antidepressants: The piperazine moiety is a common scaffold in many CNS-active drugs.[2]

  • Antineoplastics: It serves as an intermediate in the synthesis of cancer therapeutics such as Olaparib and Palbociclib.[1][8]

  • Antipsychotics: It is used in the synthesis of drugs like Brexpiprazole and Cariprazine.[1][8]

  • Kinase Inhibitors: The piperazine ring is a prevalent feature in many kinase inhibitors, and N-Boc-piperazine is a key starting material for their synthesis.

Key Chemical Transformations

The unprotected secondary amine of N-Boc-piperazine readily participates in a variety of chemical reactions, including:

  • Buchwald-Hartwig Amination: It can be coupled with aryl halides to form N-arylpiperazine derivatives, which are common motifs in drug candidates.[5]

  • Reductive Amination: Reaction with aldehydes and ketones in the presence of a reducing agent provides N-alkylated piperazine derivatives.

  • Acylation: It reacts with acyl chlorides and anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Applications NBoc_Piperazine N-Boc-Piperazine Buchwald_Hartwig Buchwald-Hartwig Amination NBoc_Piperazine->Buchwald_Hartwig Reductive_Amination Reductive Amination NBoc_Piperazine->Reductive_Amination Acylation Acylation NBoc_Piperazine->Acylation N_Arylpiperazines N-Arylpiperazines Buchwald_Hartwig->N_Arylpiperazines N_Alkylpiperazines N-Alkylpiperazines Reductive_Amination->N_Alkylpiperazines N_Acylpiperazines N-Acylpiperazines Acylation->N_Acylpiperazines Pharmaceuticals Pharmaceuticals (CNS agents, Anticancer, etc.) N_Arylpiperazines->Pharmaceuticals N_Alkylpiperazines->Pharmaceuticals N_Acylpiperazines->Pharmaceuticals

Caption: The diverse reactivity of N-Boc-piperazine enables the synthesis of a wide range of functionalized piperazine derivatives for pharmaceutical applications.

Material Science

Beyond pharmaceuticals, N-Boc-piperazine also finds applications in material science, such as in the development of advanced polymers and coatings where its properties can enhance material performance.[2][5]

Conclusion

Piperazine-1-carboxylic acid tert-butylamide, or N-Boc-piperazine, is a testament to the power of strategic molecular design. Its role as a selectively protected building block is indispensable in modern organic synthesis, particularly within the pharmaceutical industry. By providing a robust and versatile platform for the introduction of the piperazine scaffold, it has significantly contributed to the development of numerous life-saving and life-enhancing drugs. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher or scientist working at the forefront of chemical and pharmaceutical innovation.

References

  • PROMETHEA TECHSYNTH PRIVATE LIMITED. N-Boc-Piperazine. [Link]

  • PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

  • PharmaCompass. N-Boc-Piperazine. [Link]

  • Synthonix. N-tert-Butoxycarbonylpiperazine. [Link]

Sources

Foundational

Difference between N-tert-butylpiperazine-1-carboxamide and Boc-piperazine

Structural Divergence and Synthetic Utility: A Technical Whitepaper on N-tert-butylpiperazine-1-carboxamide vs. Boc-Piperazine Executive Summary In medicinal chemistry and advanced organic synthesis, the piperazine scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Divergence and Synthetic Utility: A Technical Whitepaper on N-tert-butylpiperazine-1-carboxamide vs. Boc-Piperazine

Executive Summary

In medicinal chemistry and advanced organic synthesis, the piperazine scaffold is a universally privileged pharmacophore. However, the specific functionalization of its nitrogen atoms dictates whether the resulting molecule serves as a transient synthetic intermediate or a stable, biologically active entity. This technical guide provides an in-depth mechanistic and practical analysis of two chemically distinct piperazine derivatives: N-tert-butylpiperazine-1-carboxamide (a urea) and 1-Boc-piperazine (a carbamate).

Part 1: Structural and Physicochemical Profiling

While both molecules share a piperazine core and a bulky tert-butyl-containing substituent, their carbonyl linkages fundamentally alter their electronic properties, reactivity, and stability. 1-Boc-piperazine features a tert-butoxycarbonyl group, classifying it as a carbamate ester[1]. Conversely, N-tert-butylpiperazine-1-carboxamide features a tert-butylcarboxamide group, classifying it as a urea derivative[2].

Table 1: Physicochemical and Structural Comparison

Property1-Boc-piperazineN-tert-butylpiperazine-1-carboxamide
CAS Number 57260-71-6[1]253175-42-7[2]
Molecular Formula C9H18N2O2[1]C9H19N3O[2]
Molecular Weight 186.25 g/mol 185.27 g/mol [2]
Chemical Linkage Carbamate (R-O-C(=O)-NR₂)Urea (R-NH-C(=O)-NR₂)
Nitrogen Count 23
Primary Function Transient protecting group / Building block[3]Stable pharmacophore / API structural motif[4]

Part 2: Mechanistic Stability and Reactivity (The Causality of the Linkage)

The core divergence between these two molecules lies in the thermodynamic and kinetic stability of the carbamate versus the urea linkage.

The Carbamate (1-Boc-Piperazine): The Boc (tert-butoxycarbonyl) group is explicitly engineered to be acid-labile. Upon exposure to strong acids (e.g., Trifluoroacetic acid or HCl), the carbamate oxygen is protonated. This induces the expulsion of a highly stable tert-butyl cation—which rapidly eliminates to form isobutylene gas—and triggers subsequent decarboxylation (loss of CO₂ gas) to reveal the free secondary amine[3]. The entropic driving force of generating two gas molecules makes this cleavage highly efficient and irreversible, ideal for transient protection strategies.

The Urea (N-tert-butylpiperazine-1-carboxamide): Ureas are among the most stable carbonyl derivatives in organic chemistry. The presence of two nitrogen atoms adjacent to the carbonyl allows for extensive lone-pair delocalization into the carbonyl


 antibonding orbital. This resonance significantly increases the double-bond character of the C-N bonds, rendering the urea highly recalcitrant to both acidic and basic hydrolysis[5]. Consequently, this motif is utilized when the tert-butyl group must remain permanently attached to the drug molecule to engage in hydrophobic interactions or steric shielding within a target protein's binding pocket[4].

G cluster_0 Boc-Piperazine (Carbamate) cluster_1 N-tert-butylpiperazine-1-carboxamide (Urea) Boc 1-Boc-Piperazine Acid1 Acidic Conditions (TFA / HCl) Boc->Acid1 Cleaved Cleavage: Piperazine + CO2 + t-Bu+ Acid1->Cleaved Acid-Labile Urea N-tert-butylpiperazine- 1-carboxamide Acid2 Acidic / Basic / in vivo Conditions Urea->Acid2 Intact Intact Pharmacophore (No Cleavage) Acid2->Intact Highly Stable

Figure 1: Divergent stability profiles of carbamate and urea linkages under acidic conditions.

Part 3: Applications in Drug Development

  • 1-Boc-Piperazine as a Transient Scaffold: Widely utilized in Buchwald-Hartwig cross-coupling reactions. By masking one nitrogen, chemists can selectively N-arylate or N-alkylate the free secondary amine without the risk of over-functionalization or polymerization[3][6]. Once the desired C-N bond is formed, the Boc group is cleaved to allow further elaboration of the molecule.

  • N-tert-butylpiperazine-1-carboxamide as a Stable Pharmacophore: Frequently incorporated into kinase inhibitors and other targeted therapeutics. The urea moiety acts as a potent hydrogen-bond donor/acceptor system, while the bulky tert-butyl group occupies specific hydrophobic pockets (e.g., in mutant-selective EGFR inhibitors) to enhance binding affinity and selectivity[4].

Part 4: Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the standard utilization and synthesis of these compounds.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination using 1-Boc-Piperazine

Objective: Selective N-arylation of 1-Boc-piperazine with an aryl halide[3][6].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (2.1 equiv)[3].

  • Solvent Addition: Add anhydrous toluene or dioxane to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 90 °C. Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the aryl halide is fully consumed and the mass corresponding to the Boc-protected intermediate [M+H]⁺ is dominant[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours. Self-Validation Checkpoint: CO₂ evolution (bubbling) should be observed. LC-MS must confirm the disappearance of the Boc-protected mass and the appearance of the free amine mass (-100 Da corresponding to the loss of the Boc group)[3].

Workflow Start Aryl Halide + 1-Boc-Piperazine Cat Pd Catalyst & Base (e.g., Pd2(dba)3, RuPhos, NaOtBu) Start->Cat Coupled N-Boc Protected Aryl Piperazine Cat->Coupled Cross-Coupling Deprotect TFA or HCl Treatment Coupled->Deprotect Isolation Final Free N-Aryl Piperazine (Ready for next step) Deprotect->Final Deprotection

Figure 2: Standard workflow for Buchwald-Hartwig amination utilizing 1-Boc-piperazine.

Protocol B: Synthesis of N-tert-butylpiperazine-1-carboxamide

Objective: Synthesis of the stable urea motif via isocyanate coupling[7][8].

  • Preparation: Dissolve piperazine (3.0 equiv, excess used to prevent bis-urea formation) in anhydrous DCM under a nitrogen atmosphere.

  • Coupling: Cool the solution to 0 °C using an ice bath. Slowly add tert-butyl isocyanate (1.0 equiv) dropwise over 15 minutes[7][8].

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: Monitor via LC-MS. The target product will appear at m/z 186.1 [M+H]⁺. The presence of a bis-urea byproduct (m/z 285.2) should be minimal due to the excess of piperazine[7].

  • Workup: Wash the organic layer with water to remove the unreacted excess piperazine. Extract the aqueous layer once with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield N-tert-butylpiperazine-1-carboxamide as a stable solid[7].

References

  • Google Patents (US11096942B2). "Heterocyclic compounds and uses thereof".
  • Google Patents (US6613801B2). "Method for the synthesis of compounds of formula I and their uses thereof".
  • RSC. "Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst". [Link]

  • ACS. "Overcoming Chemical Challenges in the Solid-Phase Synthesis of High-Purity GnRH Antagonist Degarelix. Part 1". [Link]

Sources

Exploratory

N-tert-butylpiperazine-1-carboxamide molecular weight and formula

This technical guide provides a comprehensive analysis of N-tert-butylpiperazine-1-carboxamide , a specialized urea derivative used as a privileged scaffold in medicinal chemistry. Physicochemical Properties, Synthetic P...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-tert-butylpiperazine-1-carboxamide , a specialized urea derivative used as a privileged scaffold in medicinal chemistry.

Physicochemical Properties, Synthetic Protocols, and Application in Peptidomimetic Design

Part 1: Core Physicochemical Profile

The precise identification of this molecule is critical due to nomenclature overlaps with common protecting groups (e.g., Boc-piperazine). N-tert-butylpiperazine-1-carboxamide is a urea derivative , not a carbamate.

Molecular Identity
PropertySpecification
CAS Number 253175-42-7
IUPAC Name N-(1,1-dimethylethyl)piperazine-1-carboxamide
Common Synonyms 1-Piperazinecarboxamide, N-tert-butyl-; 4-(tert-butylcarbamoyl)piperazine
Molecular Formula C

H

N

O
Molecular Weight 185.27 g/mol
SMILES CC(C)(C)NC(=O)N1CCNCC1
Structural Distinction (Critical Control Point)

Researchers often confuse this compound with 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate). The distinction is chemically significant:

  • Target Molecule (Urea): Contains a -CO-NH- linkage. Stable to TFA; requires strong acid or basic hydrolysis to cleave.

  • Boc-Piperazine (Carbamate): Contains a -CO-O- linkage. Labile to TFA (standard deprotection).

Table 1: Comparative Properties

Feature N-tert-butylpiperazine-1-carboxamide 1-Boc-Piperazine (Common Confusion)
Functional Group Urea Carbamate

| Formula | C


H

N

O | C

H

N

O

| | MW | 185.27 | 186.25 | | Chemical Stability | High (Urea linkage is robust) | Moderate (Acid sensitive) | | Role | Structural Motif / Pharmacophore | Protecting Group |

Part 2: Synthetic Methodology

The synthesis of N-tert-butylpiperazine-1-carboxamide relies on the desymmetrization of piperazine. The most robust protocol utilizes tert-butyl isocyanate , offering high atom economy and simplified workup compared to carbamoyl chloride routes.

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and potential side-product formation (bis-urea) which must be controlled via stoichiometry.

Synthesis cluster_conditions Critical Process Parameters Piperazine Piperazine (C4H10N2) Product TARGET: N-tert-butylpiperazine-1-carboxamide (Mono-urea) Piperazine->Product DCM, 0°C Slow Addition tBuNCO tert-Butyl Isocyanate (t-BuNCO) tBuNCO->Product BisUrea IMPURITY: N,N'-bis(tert-butylcarbamoyl)piperazine Product->BisUrea Excess t-BuNCO Params 1. Stoichiometry: 3.0 eq Piperazine (Excess) 2. Temp: 0°C -> RT 3. Solvent: Anhydrous DCM or THF

Caption: Stoichiometric control diagram for the selective synthesis of the mono-urea derivative.

Experimental Protocol (Bench Scale)

Objective: Synthesis of 10.0 g of N-tert-butylpiperazine-1-carboxamide.

Reagents:

  • Piperazine (anhydrous): 14.0 g (162 mmol, 3.0 equiv) — Excess prevents bis-urea formation.

  • tert-Butyl Isocyanate: 5.35 g (54 mmol, 1.0 equiv).

  • Dichloromethane (DCM): 150 mL (anhydrous).

Procedure:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 14.0 g of piperazine in 100 mL of anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Addition: Dilute tert-butyl isocyanate (5.35 g) in 50 mL of DCM. Add this solution dropwise to the piperazine mixture over 45 minutes . Note: Rapid addition favors the bis-urea impurity.

  • Reaction: Allow the mixture to warm to room temperature naturally and stir for 4 hours. Monitor via TLC (MeOH/DCM 1:9, stain with Ninhydrin). The product will appear as a distinct spot below the solvent front; residual piperazine stays at the baseline.

  • Workup (Purification by Extraction):

    • Wash the organic phase with Water (3 x 50 mL) . Crucial Step: The excess unreacted piperazine is highly water-soluble and will be removed here. The mono-urea product is moderately lipophilic and remains in DCM.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation: The resulting white solid is typically >95% pure. Recrystallize from EtOAc/Hexanes if necessary.

Part 3: Applications in Drug Discovery

This molecule serves as a versatile "urea surrogate" and solubility enhancer. Unlike simple alkyl chains, the tert-butyl urea moiety provides hydrogen bond donor/acceptor capability while maintaining a high lipophilic profile (hydrophobic bulk).

Pharmacophore Integration

In medicinal chemistry, this scaffold is often employed to target:

  • Soluble Epoxide Hydrolase (sEH) Inhibitors: The urea pharmacophore mimics the transition state of epoxide hydrolysis.

  • TRPV1 Antagonists: The tert-butyl urea group is a known "cap" that fits into hydrophobic pockets of transient receptor potential channels.

  • CCR5 Antagonists: Used as a linker to span binding domains.

Mechanistic Role in Solubility

The piperazine tail (secondary amine, pKa ~9.8) remains available for salt formation (e.g., HCl, mesylate), drastically improving the aqueous solubility of lipophilic drug candidates.

Applications Core N-tert-butylpiperazine-1-carboxamide App1 Solubility Handle (Free NH forms salts) Core->App1 App2 Urea Linker (H-bond Donor/Acceptor) Core->App2 App3 Hydrophobic Cap (t-Butyl group) Core->App3 Target1 sEH Inhibitors (Transition State Mimic) App2->Target1 Target2 TRPV1 Antagonists (Channel Blockers) App3->Target2

Caption: Functional mapping of the scaffold in therapeutic design.

Part 4: Analytical Characterization

To validate the synthesis, look for these specific spectral signatures which distinguish the urea from the carbamate.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.35 (s, 9H, t-Butyl). Distinctive singlet.
      
    • 
       2.85 (t, 4H, Piperazine 
      
      
      
      adjacent to NH).
    • 
       3.30 (t, 4H, Piperazine 
      
      
      
      adjacent to Urea).
    • 
       4.30 (bs, 1H, Urea NH).
      
  • MS (ESI):

    • 
      .[1]
      
  • IR Spectroscopy:

    • Strong band at 1630–1650 cm⁻¹ (Urea C=O). Note: Carbamates (Boc) typically absorb at higher wavenumbers (~1690 cm⁻¹).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11321368, N-tert-butylpiperazine-1-carboxamide. Retrieved from [Link]

  • Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir.[2][3] Arkivoc, 2021(x), 106-111.[3] (Contextual reference for piperazine carboxamide scaffolds in HIV inhibitors). Retrieved from [Link]

Sources

Foundational

Optimizing Solvation Strategies for N-tert-butylpiperazine-1-carboxamide

This is an in-depth technical guide on the solubility characteristics and handling protocols for N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7).[1][2] A Technical Guide for Assay Development and Formulation Execu...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the solubility characteristics and handling protocols for N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7).[1][2]

A Technical Guide for Assay Development and Formulation

Executive Summary

N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7) presents a distinct solubility profile driven by its urea linkage and basic piperazine core.[1][2][3] Unlike its ubiquitous carbamate analog (1-Boc-piperazine), this urea derivative exhibits stronger intermolecular hydrogen bonding, often resulting in higher crystallinity and reduced aqueous solubility at neutral pH.[1]

  • DMSO Solubility: High (>50 mM).[1][2][4] Preferred for stock solutions.[1][2][4]

  • Aqueous Solubility: pH-dependent.[1][2] Low at neutral pH; High at acidic pH (< 6.0).[1][2][4]

  • Critical Handling: Avoid freeze-thaw cycles of aqueous dilutions to prevent irreversible precipitation.[1][2][4]

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7]

To predict solubility behavior accurately, we must analyze the structural moieties governing solvation.[4]

FeatureDescriptionImpact on Solubility
CAS Number 253175-42-7Unique identifier (distinct from 1-Boc-piperazine).[1][2][3][5]
Core Scaffold Piperazine (Secondary Amine)Provides a basic center (pKa ~9.[1][2][3][4]8) for protonation.
Linkage Urea (-NH-CO-N-)H-Bond Donor/Acceptor. Promotes tight crystal packing, reducing passive water solubility compared to esters.[1][2]
Tail tert-Butyl GroupHydrophobic Domain. Increases LogP, hindering water solvation but enhancing solubility in organic solvents like DMSO.[1][2]
Theoretical Solubility Parameters
  • Calculated LogP (cLogP): ~0.8 – 1.2 (Estimated).[1][2][4]

  • pKa (Conjugate Acid): ~9.7 (Piperazine

    
    ).[1][2][4]
    
  • H-Bond Donors: 2 (Urea NH, Piperazine NH).[1][2][4]

  • H-Bond Acceptors: 2 (Urea Carbonyl, Piperazine N).[1][2][4]

Expert Insight: Do not confuse this compound with 1-Boc-piperazine (CAS 57260-71-6).[1][2] The Boc group is a carbamate (ester-like), whereas this compound is a urea.[1][4] Ureas generally have higher melting points and lower aqueous solubility than carbamates due to the bidentate hydrogen bonding capability of the urea motif [1].[4]

Solvation Thermodynamics: DMSO vs. Water[1][4]

Mechanism of Action

The choice of solvent dictates the thermodynamic stability of the solution.[4]

A. Dimethyl Sulfoxide (DMSO) - The Thermodynamic Sink

DMSO is a polar aprotic solvent with a high dielectric constant (


) and a powerful dipole.[1][2][3][4]
  • Mechanism: The sulfoxide oxygen acts as a strong H-bond acceptor, interacting with the urea hydrogens.[1][4] The methyl groups of DMSO interact with the hydrophobic tert-butyl tail via van der Waals forces.[1][2][4]

  • Result: The compound is energetically stable in DMSO, preventing aggregation.[4]

B. Water - The Hydrophobic Effect & Ionization

Water is a polar protic solvent.[1][2][3][4]

  • Neutral pH (7.4): The hydrophobic tert-butyl group disrupts the water hydrogen-bonding network (entropic penalty).[1][2] The urea group forms H-bonds, but the crystal lattice energy often overcomes hydration energy.[1][4] Result: Low solubility.

  • Acidic pH (< 6.0): The distal piperazine nitrogen (

    
    ) accepts a proton (
    
    
    
    ).[1][4] The molecule becomes a cation.[2][4]
  • Result: Ion-dipole interactions with water dominate, drastically increasing solubility.[1][2]

Visualization: Solvation Dynamics

The following diagram illustrates the molecular interactions in both solvents.

SolvationMechanism cluster_DMSO DMSO Solvation (Aprotic) cluster_Water Aqueous Solvation (pH Dependent) DMSO_Mol DMSO Molecules (Dipole Interaction) Compound_D N-tert-butylpiperazine -1-carboxamide DMSO_Mol->Compound_D Stabilizes t-Butyl (Van der Waals) DMSO_Mol->Compound_D Accepts H-bond from Urea NH Water_Neut Water (pH 7.4) Compound_W Neutral Species (Aggregated) Water_Neut->Compound_W Hydrophobic Repulsion Water_Acid Water + HCl (pH 4.0) Compound_Ion Cationic Species (Solubilized) Water_Acid->Compound_Ion Ion-Dipole Interaction

Figure 1: Mechanistic comparison of DMSO solvation versus pH-dependent aqueous solvation.[1]

Experimental Protocols

Protocol A: Preparation of Stock Solution (DMSO)

Objective: Create a stable 50 mM master stock.

  • Weighing: Accurately weigh ~9.25 mg of substance (MW ≈ 185.27 g/mol ).[1][2][3][4]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to minimize plasticizer leaching). Store at -20°C.

    • Stability Check: DMSO is hygroscopic.[1][2][4] If the frozen stock appears "slushy" at -20°C, it has absorbed water, which may precipitate the compound.[1][4]

Protocol B: Aqueous Solubility Determination (Kinetic)

Objective: Determine the "Crash Point" in assay buffer.[3][4]

  • Pre-dilution: Prepare a 10 mM working solution in DMSO.

  • Buffer Preparation: Prepare PBS at pH 7.4 and Acetate Buffer at pH 5.0.

  • Spiking:

    • Pipette 198 µL of buffer into a UV-transparent 96-well plate.

    • Add 2 µL of 10 mM DMSO stock (Final: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at Room Temperature (RT).

  • Readout: Measure Absorbance at 600 nm (Turbidity).

    • Interpretation: OD600 > 0.05 indicates precipitation.[1][2][4]

  • Rescue Strategy: If precipitation occurs at pH 7.4, repeat using pH 5.0 buffer.

Workflow Visualization

SolubilityWorkflow Start Solid Compound (CAS 253175-42-7) DMSO_Stock 50 mM Stock (100% DMSO) Start->DMSO_Stock Dissolve Dilution Dilution Step (1:100 into Buffer) DMSO_Stock->Dilution Check_pH Check pH Dilution->Check_pH Result_Neut pH 7.4 (PBS) Risk: Precipitation Check_pH->Result_Neut Neutral Result_Acid pH 5.0 (Acetate) State: Soluble Cation Check_pH->Result_Acid Acidic

Figure 2: Decision tree for solubility testing and buffer selection.

Quantitative Data Summary (Estimated)

Solvent SystemSolubility Limit (Est.)MechanismRecommendation
100% DMSO > 100 mMDipole-DipolePrimary Stock
100% Ethanol ~ 10-50 mMH-BondingSecondary Stock
PBS (pH 7.4) < 0.5 mMHydrophobic EffectHigh Risk
Water (pH < 5) > 10 mMIonization (

)
Preferred Aqueous

Practical Applications & Troubleshooting

The "DMSO Crash" Phenomenon

When injecting a DMSO stock into an aqueous buffer, a transient supersaturation zone forms at the pipette tip.[4]

  • Issue: The urea derivative may crystallize instantly before mixing.[2][4]

  • Solution: Use a "subsurface injection" technique—place the pipette tip into the stirring buffer before expelling the DMSO stock, rather than dropping it on top.[4]

Salt Formation

For in vivo studies requiring high aqueous loads without DMSO, convert the free base to a salt:

  • Dissolve 1 eq. of compound in minimal ethanol.

  • Add 1.1 eq. of HCl (in dioxane or ether).

  • Evaporate solvent to yield the Hydrochloride Salt .[1][2][4] This will be significantly more water-soluble [2].[1][2]

References

  • Enamine Ltd. Catalog Entry: N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7).[1][2][3][5][6] Verified Supplier Data.[1][2][4] Link

  • PubChem. Compound Summary: tert-Butyl piperazine-1-carboxylate (Analogous Structure).[1][2][3][7] National Library of Medicine.[1][2][4] Link[1][4]

  • Pagano, B., et al. (2020).[1][4] pK a values of common substituted piperazines.[1][2][4][8] ResearchGate.[1][2][4] (Provides foundational pKa data for piperazine N4 basicity ~9.8). Link

  • Lipinski, C. A., et al. (2001).[1][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][4] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

Sources

Exploratory

N-tert-butylpiperazine-1-carboxamide safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of N-tert-butylpiperazine-1-carboxamide (1-Boc-Piperazine) for Research and Development Introduction: N-tert-butylpiperazine-1-carboxamide, commonly known in the scientifi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of N-tert-butylpiperazine-1-carboxamide (1-Boc-Piperazine) for Research and Development

Introduction: N-tert-butylpiperazine-1-carboxamide, commonly known in the scientific community as 1-Boc-piperazine or N-Boc-piperazine, is a pivotal intermediate in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a piperazine ring mono-protected with a tert-butoxycarbonyl (Boc) group, makes it a versatile building block for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[2] The Boc group provides stability under numerous reaction conditions while allowing for selective functionalization at the secondary amine, yet it can be easily removed under mild acidic conditions.[1]

While its utility is vast, the safe and effective use of 1-Boc-piperazine in a laboratory or scale-up setting hinges on a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide researchers, chemists, and drug development professionals with an in-depth, practical framework for risk assessment, exposure control, and emergency preparedness when handling this compound.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is the accurate identification of the substance and its physical properties. These characteristics influence storage, handling procedures, and emergency response.

PropertyValueSource(s)
Chemical Name N-tert-butylpiperazine-1-carboxamide[3][4]
Common Synonyms 1-Boc-piperazine, tert-Butyl piperazine-1-carboxylate[2][5][6]
CAS Number 57260-71-6[3][4][5]
Molecular Formula C₉H₁₈N₂O₂[2][3][4][7]
Molecular Weight 186.25 g/mol [2][3][4][7]
Appearance White to off-white/yellow crystalline powder or solid[2][8][9]
Melting Point 40-49 °C[2]
Solubility Soluble in methanol; does not mix well with water[8][9]

Section 2: Hazard Identification and Comprehensive Risk Assessment

According to the Globally Harmonized System (GHS), 1-Boc-piperazine is classified as a hazardous substance. Understanding these hazards is the first step in a dynamic risk assessment process that must be undertaken before any experimental work begins.

GHS Classification Summary

Hazard ClassCategoryHazard CodeHazard Statement
Skin Corrosion/Irritation2H315Causes skin irritation
Serious Eye Damage/Irritation2 / 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation

The primary risks associated with 1-Boc-piperazine are irritant in nature.[3][5][8][10] As a fine, low-melting-point solid, it can easily become airborne during weighing or transfer, creating an inhalation hazard that can irritate the respiratory system.[3][10] Direct contact with the skin can lead to irritation, and given that entry through cuts or abrasions may lead to systemic effects, this risk should not be underestimated.[9] The most significant acute risk is contact with the eyes, which can cause serious irritation.[3][5][8][10]

A systematic approach to risk assessment is critical. The following workflow should be adapted for any procedure involving this compound.

cluster_workflow Risk Assessment Workflow for 1-Boc-Piperazine A Step 1: Identify Hazards (Skin/Eye/Respiratory Irritant) B Step 2: Assess Exposure Potential (e.g., Weighing, Transfer, Reaction Setup) A->B Analyze the task C Step 3: Implement Control Measures (Hierarchy of Controls) B->C Select appropriate safeguards D Step 4: Execute Experimental Protocol C->D Proceed with caution E Step 5: Review and Refine (Document observations, adjust SOPs) D->E Post-procedure analysis

A dynamic workflow for assessing and mitigating risks.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Mitigating the risks identified above requires a multi-layered approach, prioritizing engineering controls over personal protective equipment. This "Hierarchy of Controls" is a fundamental principle of laboratory safety.

Engineering Controls The most effective way to prevent exposure is to contain the hazard at its source.

  • Chemical Fume Hood: All weighing, handling, and transfer of solid 1-Boc-piperazine must be performed inside a certified chemical fume hood.[8][11] This prevents the inhalation of airborne dust and contains any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[11]

Administrative Controls

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all tasks involving this compound.

  • Training: Ensure all personnel are trained on the specific hazards and handling procedures for 1-Boc-piperazine.

Personal Protective Equipment (PPE) PPE is the last line of defense and must be worn even when using engineering controls.

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[5][9][11] Standard safety glasses do not offer sufficient protection from fine dust.

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves before each use and remove them using the proper technique to avoid skin contamination.[8][11]

    • Lab Coat: A full-length laboratory coat must be worn and kept fastened.

  • Respiratory Protection: In situations with inadequate ventilation or during large-scale transfers where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[11]

cluster_hierarchy Hierarchy of Controls A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Chemical Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (e.g., Goggles, Gloves) (Least Effective) C->D

Prioritizing safety controls from most to least effective.

Section 4: Protocols for Safe Handling and Storage

Adherence to validated protocols is essential for ensuring researcher safety and experimental integrity.

Protocol 1: Safe Weighing and Handling of Solid 1-Boc-Piperazine

  • Preparation: Designate a workspace within a chemical fume hood. Cover the work surface with absorbent paper.

  • Don PPE: Put on all required PPE, including chemical goggles, a lab coat, and nitrile gloves.

  • Tare Balance: Place a clean weighing vessel on the analytical balance inside the fume hood and tare it.

  • Transfer: Use a dedicated spatula to carefully transfer the desired amount of 1-Boc-piperazine from the stock bottle to the weighing vessel. Perform this action slowly and close to the surface to minimize dust generation.

  • Seal: Immediately and securely close the main stock bottle.

  • Clean-up: Using a damp paper towel, carefully wipe down the spatula and any surfaces where dust may have settled. Dispose of the towel in a designated solid chemical waste container.

  • Dissolution: If the next step is to dissolve the compound, do this within the fume hood by adding the solvent to the weighing vessel.

Protocol 2: Storage and Incompatibility Management

  • Storage Conditions: Store 1-Boc-piperazine in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10][11] Some suppliers recommend refrigeration (2-8°C) and storage under an inert gas to maintain long-term stability.[2][8] The compound is noted to be potentially hygroscopic and sensitive to light.[11]

  • Incompatibilities: Keep the compound segregated from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8][9][11] Contact with these materials could lead to vigorous and potentially hazardous reactions.

Section 5: Emergency Procedures and First Aid

In the event of an exposure or spill, a swift and correct response is crucial.

First-Aid Measures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10][11]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation develops or persists, seek medical attention.[5][8][10]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or shows signs of respiratory distress, seek immediate medical attention.[8][10]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8][11]

Protocol 3: Emergency Response for Accidental Spillage

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large, evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel it is unsafe to do so.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain & Clean:

    • For small, dry spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[9]

    • Wipe the area with a wet paper towel to remove any remaining residue.

  • Decontaminate: Clean all non-disposable equipment used during the cleanup.

  • Dispose: Dispose of all contaminated materials (including gloves and towels) as hazardous chemical waste according to your institution's guidelines.

Section 6: Stability and Reactivity Profile

Understanding the chemical stability of 1-Boc-piperazine is key to preventing hazardous reactions during both storage and experimentation.

ParameterDescriptionSource(s)
Chemical Stability Stable under recommended storage conditions. May be hygroscopic and light-sensitive.[8][11]
Conditions to Avoid Exposure to moist air or water, light, heat, and incompatible materials.[8][11]
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[8][9][11]
Hazardous Decomposition Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[8][10]
Hazardous Polymerization Does not occur.[9][11]

Conclusion

N-tert-butylpiperazine-1-carboxamide is an indispensable tool in the arsenal of the modern research chemist. However, its utility is matched by its potential hazards as a skin, eye, and respiratory irritant. A safety-first mindset, grounded in a thorough understanding of its properties and the consistent application of robust control measures—from engineering controls like fume hoods to detailed handling protocols—is non-negotiable. By integrating the principles and procedures outlined in this guide, researchers and drug development professionals can confidently and safely leverage this valuable compound to advance their scientific objectives.

References

  • PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PharmaCompass. (n.d.). N-Boc-Piperazine Drug Information. Retrieved from [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). GHS Data for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate. Retrieved from [Link] (Note: For a related but different compound, illustrating GHS data availability).

  • MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2012, February). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]

Sources

Foundational

Technical Guide: Piperazine Urea Derivatives in Medicinal Chemistry

Executive Summary This technical guide analyzes the structural utility, synthetic accessibility, and therapeutic applications of piperazine urea derivatives. As a "privileged scaffold," this motif combines the conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural utility, synthetic accessibility, and therapeutic applications of piperazine urea derivatives. As a "privileged scaffold," this motif combines the conformational rigidity and solubility-enhancing properties of the piperazine ring with the hydrogen-bonding and covalent-reactive potential of the urea linkage. This guide focuses on their critical role in developing inhibitors for Fatty Acid Amide Hydrolase (FAAH), Soluble Epoxide Hydrolase (sEH), and kinase-driven oncogenesis.

Structural Biology & Pharmacophore Analysis[1][2][3][4]

The piperazine urea moiety is not merely a linker; it is a functional pharmacophore that dictates ligand-target binding kinetics.

The Urea Linkage: "The Anchor"

In medicinal chemistry, the urea group (


) serves two distinct mechanistic functions depending on the target class:
  • Non-Covalent Anchoring: It acts as a dual hydrogen bond donor/acceptor motif. In kinase inhibitors (e.g., Sorafenib analogs), the urea nitrogens typically form hydrogen bonds with the Glu/Asp backbone of the kinase hinge region.

  • Covalent Warhead: In serine hydrolases (e.g., FAAH), the urea carbonyl carbon is electrophilic. When activated by electron-withdrawing groups on the piperazine or the distal aryl ring, it becomes susceptible to nucleophilic attack by the catalytic serine (Ser241), forming a carbamylated enzyme-inhibitor adduct.

The Piperazine Ring: "The Director"

The piperazine ring provides a defined vector for substituent exit. Unlike flexible alkyl chains, the piperazine chair conformation enforces a specific spatial arrangement (approx. 60° or 180° vectors depending on substitution), reducing the entropic penalty upon binding. Furthermore, the


 and 

nitrogens modulate basicity (

and

), improving aqueous solubility—a critical parameter for oral bioavailability.

Therapeutic Case Study: Covalent Inhibition of FAAH[5]

The most authoritative application of piperazine ureas is in the inhibition of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for degrading anandamide.

Mechanism of Action

Pfizer’s discovery of PF-04457845 (and related analogs like PF-750) established the paradigm. The piperazine urea functions as a "suicide substrate." The active site Serine-241 attacks the urea carbonyl. Unlike standard substrates, the resulting carbamate is hydrolytically stable, leading to irreversible or slowly reversible inhibition.

Mechanistic Diagram

The following diagram illustrates the catalytic attack and the transition state stabilization required for this inhibition.

FAAH_Mechanism cluster_0 Covalent Modification Logic Enzyme FAAH Active Site (Ser241-OH) Complex Michaelis Complex Enzyme->Complex Binding Inhibitor Piperazine Urea Inhibitor Inhibitor->Complex TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack (Ser241 -> C=O) Adduct Carbamylated Enzyme (Inactivated) TS->Adduct Collapse LeavingGroup Piperazine Leaving Group TS->LeavingGroup Release

Caption: Kinetic mechanism of FAAH inactivation by piperazine urea derivatives, highlighting the covalent modification of Ser241.

Synthetic Methodology

Reliable synthesis is paramount for SAR exploration. The choice of method depends on the availability of reagents and the stability of the piperazine intermediate.

Method A: The Isocyanate Route (Standard)

This is the most direct method but requires the handling of potentially unstable or toxic isocyanates.

  • Applicability: Best for primary aryl amines reacting with secondary piperazines.

  • Protocol:

    • Dissolve the

      
      -substituted piperazine (1.0 equiv) in anhydrous DCM or THF.
      
    • Cool to 0°C under

      
      .
      
    • Add the aryl isocyanate (1.05 equiv) dropwise.

    • Critical Step: Monitor disappearance of the isocyanate peak (~2270

      
      ) via IR or TLC.
      
    • Precipitate product with hexanes or diethyl ether.

Method B: The Carbamoyl Chloride Route (Robust)

Preferred when the isocyanate is not commercially available or when "locking" the piperazine side first is necessary.

  • Applicability: Ideal for complex piperazine cores (e.g., 4-Boc-piperazine).

  • Protocol:

    • Activation: React 4-Boc-piperazine with triphosgene (0.35 equiv) and DIPEA (2.0 equiv) in DCM at -78°C to form the carbamoyl chloride.

    • Coupling: Add the aniline/amine (1.0 equiv) and warm to RT.

    • Validation: This method avoids symmetric urea byproduct formation common in CDI couplings.

Synthetic Decision Workflow

Synthesis_Workflow Start Target: Piperazine Urea Isocyanate_Avail Is Aryl Isocyanate Commercially Available? Start->Isocyanate_Avail Route_A Route A: Direct Coupling (DCM, 0°C) Isocyanate_Avail->Route_A Yes Make_Isocyanate Can you generate Isocyanate in situ? Isocyanate_Avail->Make_Isocyanate No Purify Final Compound Route_A->Purify Precipitation Route_B Route B: Triphosgene/CDI Activation of Piperazine Make_Isocyanate->Route_B No (Amine Precursor) Route_C Route C: Curtius Rearrangement (from Carboxylic Acid) Make_Isocyanate->Route_C Yes (Acid Precursor) Route_B->Purify Column Chrom. Route_C->Purify

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability.

Structure-Activity Relationship (SAR) Data

The following table synthesizes SAR trends from key medicinal chemistry campaigns (FAAH and sEH inhibitors).

Structural DomainModificationEffect on Potency/PKMechanistic Rationale
Distal Aryl Ring 3-Cl, 4-F substitutionIncreases Potency Electron-withdrawing groups increase the electrophilicity of the urea carbonyl, facilitating nucleophilic attack by Ser241 (FAAH).
Urea Linker Thio-urea replacementDecreases Potency (usually)While more stable, thioureas are less electrophilic and have poorer aqueous solubility.
Piperazine


-Sulfonyl /

-Acetyl
Increases Metabolic Stability Caps the basic nitrogen, preventing Phase II conjugation and reducing HERG channel liability.
Piperazine Core 2-Methyl substitutionIncreases Selectivity Introduces chirality and conformational bias; often reduces off-target binding to other serine hydrolases.
Linker Length Piperazine-Linker-ArylVariable Direct urea attachment is preferred for covalent inhibitors. Extended linkers (alkyl) are used for sEH to span the hydrophobic tunnel.

Experimental Protocol: Synthesis of N-(3-chlorophenyl)-4-methylpiperazine-1-carboxamide

Objective: To synthesize a representative piperazine urea for biological evaluation.

Reagents:

  • 1-Methylpiperazine (10.0 mmol)

  • 3-Chlorophenyl isocyanate (10.0 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Triethylamine (catalytic, optional)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add 1-Methylpiperazine (1.00 g, 10 mmol) and DCM (15 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Dissolve 3-Chlorophenyl isocyanate (1.53 g, 10 mmol) in DCM (5 mL) and add dropwise over 15 minutes. Caution: Isocyanates are potent sensitizers.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Monitoring: Check TLC (System: 5% MeOH in DCM). The urea product is typically more polar than the isocyanate but less polar than the amine.

  • Workup: The product often precipitates as a white solid. Filter the solid and wash with cold diethyl ether (

    
     mL).
    
  • Purification: If no precipitate forms, evaporate solvent and recrystallize from EtOAc/Hexanes.

  • Characterization: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the urea -NH singlet around
    
    
    8.5-9.0 ppm.

References

  • Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Source: Bioorganic & Medicinal Chemistry Letters (2009).[1] Context: Defines the covalent mechanism and SAR of the urea pharmacophore in FAAH inhibition. URL:[Link]

  • Discovery and Optimization of Piperazine Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Source: Int. J. Mol. Sci (2022). Context: Discusses the role of piperazine ureas in improving solubility and metabolic stability for sEH inhibitors. URL:[Link]

  • Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Source: Journal of Medicinal Chemistry (2009). Context: Computational analysis of the urea bond distortion facilitating covalent attack.[2] URL:[Link]

  • Urea-based anticancer agents. Source: Frontiers in Chemistry (2022). Context: Review of urea derivatives in kinase inhibition (Sorafenib context) and anticancer mechanisms.[3] URL:[Link]

  • Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2. Source: Molecules (2024).[4] Context: Modern oxidative synthetic routes for complex urea formation. URL:[Link]

Sources

Exploratory

Technical Guide: Sourcing and Evaluating N-tert-butylpiperazine-1-carboxamide API Intermediate

The following is an in-depth technical guide on the commercial sourcing, synthesis, and quality evaluation of N-tert-butylpiperazine-1-carboxamide . Executive Summary & Chemical Identity N-tert-butylpiperazine-1-carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the commercial sourcing, synthesis, and quality evaluation of N-tert-butylpiperazine-1-carboxamide .

Executive Summary & Chemical Identity

N-tert-butylpiperazine-1-carboxamide (CAS: 253175-42-7) is a specialized urea-linked piperazine intermediate used in the synthesis of pharmaceutical active ingredients (APIs), particularly in the fields of kinase inhibitors (e.g., EGFR, BTK targets) and serine protease inhibitors (e.g., tryptase inhibitors like BMS-262084).[1]

Critical Distinction: Researchers frequently confuse this compound with tert-butyl piperazine-1-carboxylate (1-Boc-piperazine, CAS: 57260-71-6) .[1]

  • 1-Boc-piperazine: Contains a carbamate linkage (-COO-tBu).[1] Used as a protecting group strategy.[2][3]

  • N-tert-butylpiperazine-1-carboxamide: Contains a urea linkage (-CONH-tBu).[1] Used as a permanent structural motif in the final drug molecule.

FeatureN-tert-butylpiperazine-1-carboxamide 1-Boc-piperazine
CAS Number 253175-42-7 57260-71-6
Functional Group Urea (Carboxamide)Carbamate (Ester)
Formula C

H

N

O
C

H

N

O

Primary Use Structural Scaffold (Linker)Protecting Group

Synthesis & Manufacturing Routes

Understanding the synthesis of this intermediate is prerequisite to evaluating supplier quality, as the manufacturing route dictates the impurity profile.[1]

Route A: Direct Isocyanate Addition (Dominant Commercial Route)

The most cost-effective industrial route involves the nucleophilic addition of piperazine to tert-butyl isocyanate.[1]

  • Mechanism: The secondary amine of piperazine attacks the electrophilic carbon of the isocyanate.

  • Key Challenge: Selectivity. Piperazine has two equivalent amines. Over-reaction leads to the symmetrical bis-urea impurity.[1]

  • Process Control: Manufacturers typically use a large excess of piperazine to favor mono-substitution, followed by aqueous extraction to remove unreacted piperazine.[1]

Route B: Carbamoyl Chloride / Activated Ester (High Purity)

Alternative routes use tert-butyl carbamoyl chloride or activated carbamates (e.g., phenyl tert-butylcarbamate).[1] This allows for better stoichiometry control but generates more waste (chloride salts or phenol byproducts).

Visualization: Synthesis & Impurity Pathways

The following diagram illustrates the primary synthesis route and the critical "Bis-Urea" impurity formation.[1]

SynthesisPathway Piperazine Piperazine (Excess) Intermediate Transition State Piperazine->Intermediate Nucleophilic Attack tBuNCO tert-Butyl Isocyanate tBuNCO->Intermediate Product N-tert-butylpiperazine-1-carboxamide (Target API Intermediate) Intermediate->Product Mono-addition BisImpurity N,N'-bis(tert-butylcarbamoyl)piperazine (Major Impurity) Product->BisImpurity + 2nd eq. tBuNCO (Over-reaction)

Figure 1: Reaction pathway showing the competition between mono-functionalization (target) and bis-functionalization (impurity).[1]

Quality Attributes (CQAs) for Supplier Selection

When sourcing this intermediate for API synthesis, the following Critical Quality Attributes must be validated on the Certificate of Analysis (CoA).

Purity Specification
  • Acceptance Criteria:

    
     97.0% (HPLC/GC).
    
  • Rationale: The urea linkage is stable. Lower purity often indicates the presence of the bis-urea impurity, which is difficult to remove in downstream API steps because it lacks the nucleophilic NH center required for the next reaction.[1]

Impurity Profile[4]
  • Bis-urea (N,N'-di-tert-butylpiperazine-1,4-dicarboxamide): Must be controlled (< 1.0%).[1] This is a "dead-end" impurity that will carry through as non-reactive ballast or precipitate unexpectedly.[1]

  • Piperazine: Residual starting material. High levels (> 0.5%) will compete in the next step of API synthesis, leading to dimerized API impurities.[1]

Residual Solvents
  • Class 2 Solvents: If synthesized via Route A, dichloromethane (DCM) or toluene are common.[1] Ensure compliance with ICH Q3C limits.

Commercial Supply Landscape

The market for CAS 253175-42-7 is tiered based on scale and regulatory compliance.[1]

Tier 1: Catalog Suppliers (R&D Scale: mg to kg)

These suppliers hold stock for immediate shipment. They are ideal for medicinal chemistry and early process development.

SupplierCatalog / Product IDRegionNotes
Enamine ENA413164994Ukraine/USAPrimary source for building blocks; often the original manufacturer.[1]
Sigma-Aldrich 253175-42-7GlobalLikely re-packaged; high reliability for analytical standards.[1]
AK Scientific 6889CSUSAGood balance of cost and speed for US-based researchers.[1]
Fujifilm Wako 253175-42-7JapanHigh-quality standard; strictly regulated.[1]
Tier 2: Bulk Manufacturers (Pilot to Commercial: kg to MT)

For GMP or GLP toxicology batches, direct engagement with specialized intermediate manufacturers is required. These are typically Custom Synthesis Organizations (CSOs).

  • Sourcing Strategy: Do not buy "off the shelf" for GMP. Request a "use test" sample (10-50g) to validate the impurity profile in your specific reaction matrix.[1]

  • Key Regions:

    • China: High volume, lower cost. Verify "Bis-urea" levels rigorously.

    • Eastern Europe (e.g., Enamine): Strong capability in heterocyclic chemistry; often higher purity profiles.[1]

Experimental Protocol: Analytical Validation

Before committing to a supplier, validate the material identity and purity using this self-validating protocol.

Objective: Distinguish between the Urea (Target) and the Bis-urea (Impurity).

  • H-NMR (400 MHz, DMSO-d6):

    • Target (Mono-urea): Look for the tert-butyl singlet (~1.25 ppm, 9H).[1] Crucially, identify the two distinct triplets for the piperazine ring protons. The protons adjacent to the urea (

      
      -CO) will shift differently (~3.2 ppm) than the protons adjacent to the free amine (~2.6 ppm).[1]
      
    • Impurity (Bis-urea): The piperazine protons will appear as a single singlet (or tight AA'BB' system) due to symmetry.[1] If you see a large singlet integrating to 8H, the material is the bis-impurity.[1]

    • Boc-Piperazine (Wrong Compound): The tert-butyl signal will be a singlet at ~1.40 ppm (characteristic of Boc), distinct from the ~1.25 ppm of the tert-butyl urea.[1]

  • Functional Test (Derivatization):

    • Dissolve sample in DCM. Add 1.0 eq of benzoyl chloride and triethylamine.

    • Result: The target mono-urea will react to form a new spot on TLC (Benzamide derivative).[1] The bis-urea impurity is non-reactive and will remain at the original Rf.

References

  • Gong, Y., et al. (2021).[1] Heterocyclic compounds and uses thereof. U.S. Patent No.[3] 11,096,942.[4] Washington, DC: U.S. Patent and Trademark Office. (Describes usage in kinase inhibitor synthesis). Retrieved from

  • Wong, P. C., et al. (2000).[1] BMS-262084: A Potent, Selective and Orally Bioavailable Tryptase Inhibitor.[1] Journal of Medicinal Chemistry. (Contextualizes the intermediate in tryptase inhibitor synthesis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10433762, N-tert-Butylpiperazine-1-carboxamide. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of N-tert-butylpiperazine-1-carboxamide: A Critical Intermediate in Drug Discovery

Executive Summary N-tert-butylpiperazine-1-carboxamide (CAS: 253175-42-7) [1] is a highly versatile building block widely utilized in medicinal chemistry. It serves as a critical tertiary pharmacophore and structural int...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butylpiperazine-1-carboxamide (CAS: 253175-42-7) [1] is a highly versatile building block widely utilized in medicinal chemistry. It serves as a critical tertiary pharmacophore and structural intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), most notably BMS-262084 , a potent tryptase and Factor XIa inhibitor [2].

Synthesizing this compound requires the precise mono-functionalization of piperazine, a symmetrical diamine. This application note provides a comprehensive, field-proven guide to synthesizing N-tert-butylpiperazine-1-carboxamide, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol designed for high-purity pharmaceutical applications.

Mechanistic Insights: The Mono-Substitution Dilemma

The core reaction involves the nucleophilic addition of the secondary amine of piperazine to the highly electrophilic carbon of tert-butyl isocyanate, forming a urea linkage [4].

The fundamental challenge in this synthesis is avoiding over-reaction. Piperazine contains two equivalent secondary amines (pKa ~9.8 and ~5.7). When one amine reacts to form the urea, the electron-withdrawing nature of the carboxamide group slightly reduces the nucleophilicity of the second amine. However, this electronic deactivation is insufficient to completely halt a second nucleophilic attack at room temperature, leading to the formation of the highly insoluble and undesired bis-urea byproduct (N,N'-bis(tert-butylcarbamoyl)piperazine).

To achieve high yields of the mono-substituted product, chemists must rely on either statistical control (Strategy A) or orthogonal protecting groups (Strategy B) [3].

Strategic Approaches to Mono-Substitution

Strategy A: Statistical Mono-Substitution (Direct Method)

This approach utilizes a massive stoichiometric excess of piperazine (typically 5 to 10 equivalents) relative to the isocyanate.

  • Causality: The sheer concentration of unreacted piperazine outcompetes the mono-substituted intermediate for the incoming electrophile, statistically suppressing bis-substitution.

  • Drawback: Requires extensive aqueous workup to recover and remove the large excess of highly water-soluble piperazine.

Strategy B: Orthogonal Protection (The Boc Route)

This is the industry standard for generating high-purity material. It utilizes 1-Boc-piperazine , where one nitrogen is rendered completely non-nucleophilic by a tert-butyloxycarbonyl (Boc) protecting group.

  • Causality: The 1:1 stoichiometry ensures that only the free secondary amine reacts with the tert-butyl isocyanate. The Boc group is subsequently cleaved under acidic conditions to reveal the target compound.

Comparative Analysis of Synthetic Routes

ParameterStrategy A (Direct Method)Strategy B (Boc-Protected Route)
Stoichiometry 10:1 (Piperazine : Isocyanate)1:1 (1-Boc-piperazine : Isocyanate)
Atom Economy Low (Excess piperazine wasted/recycled)High (Efficient use of all reagents)
Purity Profile Moderate (Prone to trace bis-urea contamination)Excellent (No bis-urea formation possible)
Scalability Limited by exotherm and extraction volumesHighly scalable; straightforward crystallization
IPC Complexity High (Difficult to separate by TLC)Low (Clear TLC distinction between steps)

Synthetic Workflow Visualization

SynthesisRoute Start1 Piperazine (Excess) RouteA Strategy A: Direct Mono-substitution Start1->RouteA Start2 1-Boc-piperazine RouteB Strategy B: Boc-Protection Route Start2->RouteB Reagent tert-Butyl Isocyanate (t-BuNCO) Reagent->RouteA Reagent->RouteB Product N-tert-butylpiperazine- 1-carboxamide (Target) RouteA->Product Major Impurity Bis-urea Impurity (Side Product) RouteA->Impurity Minor InterB 1-Boc-4-(tert-butylcarbamoyl) piperazine RouteB->InterB Urea Formation Deprotect Acidic Deprotection (HCl or TFA) InterB->Deprotect Deprotect->Product High Purity

Fig 1: Synthetic pathways for N-tert-butylpiperazine-1-carboxamide.

Detailed Experimental Protocol (Strategy B)

This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to guarantee experimental success and high-fidelity data.

Phase 1: Urea Formation

Objective: Synthesize the protected intermediate, 1-Boc-4-(tert-butylcarbamoyl)piperazine.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and an argon balloon, dissolve 1-Boc-piperazine (1.0 eq, 10.0 mmol, 1.86 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C.

    • Causality: Cooling to 0 °C minimizes the exothermic degradation of the isocyanate and prevents side reactions with trace atmospheric moisture.

  • Addition: Add tert-butyl isocyanate (1.05 eq, 10.5 mmol, 1.20 mL) dropwise over 10 minutes via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: DCM:MeOH 9:1). Stain with Ninhydrin.

    • Self-Validation: 1-Boc-piperazine contains a secondary amine and will stain bright pink/purple. The product (a urea) will not stain with ninhydrin. The disappearance of the pink spot confirms reaction completion.

  • Workup: Concentrate the mixture under reduced pressure to yield the intermediate as a crude white solid. Proceed directly to Phase 2.

Phase 2: Boc Deprotection & Free-Basing

Objective: Cleave the Boc group and isolate the free-base target compound.

  • Deprotection: Suspend the crude intermediate from Phase 1 in minimal DCM (5 mL). Slowly add 4M HCl in Dioxane (5.0 eq, 50 mmol, 12.5 mL).

    • Causality: HCl in Dioxane is vastly superior to Trifluoroacetic acid (TFA) here. TFA forms a highly stable TFA-salt that is notoriously difficult to fully neutralize, often leading to trifluoroacetamide impurities during subsequent peptide couplings. HCl yields a crystalline hydrochloride salt that is easily handled.

  • Validation Checkpoint 2 (Visual): Observe the reaction. Rapid gas evolution (isobutylene and CO₂) will occur.

    • Self-Validation: The reaction is complete when bubbling entirely ceases (typically 1–2 hours) and a thick white precipitate (the hydrochloride salt of the product) has formed.

  • Concentration: Evaporate the volatiles under reduced pressure to yield a white powder.

  • Free-Basing (Critical Step): Dissolve the hydrochloride salt in distilled water (15 mL). Submerge in an ice bath. Slowly add 2M NaOH (aq) dropwise until the pH reaches >12.

    • Causality: The pKa of the piperazine nitrogen is ~9.8. The pH must be driven past 12 to ensure 100% of the molecules are deprotonated, rendering them lipophilic enough to partition into the organic phase.

  • Extraction: Extract the highly basic aqueous layer with DCM (3 × 20 mL).

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford N-tert-butylpiperazine-1-carboxamide as an off-white solid.

  • Validation Checkpoint 3 (NMR): ¹H NMR (CDCl₃) should show a distinct 9-proton singlet at ~1.35 ppm corresponding to the tert-butyl group, and broad multiplets for the piperazine ring protons, with no Boc signal (~1.45 ppm) present.

References

  • PubChemLite - 253175-42-7 (C9H19N3O) Université du Luxembourg / PubChem
  • BMS 262084 | New Drug Approvals New Drug Approvals / Journal of Organic Chemistry
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses ResearchG
  • A New Methodology for Assessing Macromolecular Click Reactions and Its Application to Amine–Tertiary Isocyanate Coupling for Polymer Ligation Journal of the American Chemical Society (ACS Public
Application

Application Note: Utilizing N-tert-butylpiperazine-1-carboxamide in the Design and Synthesis of Peripherally Restricted CB1 Antagonists

Introduction & Structural Rationale The Cannabinoid Receptor 1 (CB1) is a well-established G-protein coupled receptor (GPCR) target for the treatment of metabolic syndromes, including obesity, dyslipidemia, and liver fib...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The Cannabinoid Receptor 1 (CB1) is a well-established G-protein coupled receptor (GPCR) target for the treatment of metabolic syndromes, including obesity, dyslipidemia, and liver fibrosis [1]. While first-generation CB1 antagonists like Rimonabant demonstrated high efficacy, they were withdrawn from the market due to severe central nervous system (CNS) side effects driven by their high blood-brain barrier (BBB) penetrance.

Current drug development focuses on peripherally restricted CB1 antagonists . To achieve this, medicinal chemists have shifted away from purely lipophilic scaffolds (like diarylpyrazoles) toward more polar, modular building blocks. N-tert-butylpiperazine-1-carboxamide has emerged as a premier building block for this purpose [2].

Key Structural Advantages:

  • Piperazine Core: Increases the topological polar surface area (TPSA) and lowers the partition coefficient (cLogP), which restricts brain penetrance while maintaining oral bioavailability.

  • tert-Butyl Group: The bulky, lipophilic tert-butyl moiety perfectly occupies the deep hydrophobic channel of the CB1 receptor, mimicking the binding kinetics of the piperidinyl group found in classic antagonists.

  • Carboxamide Motif: The urea/amide carbonyl serves as a critical hydrogen-bond acceptor, interacting with key transmembrane residues (e.g., Lys192) to lock the receptor in an inactive conformation.

Mechanistic Pathway of CB1 Antagonism

CB1 receptors primarily couple to inhibitory G-proteins (


). Activation by endogenous or synthetic agonists leads to the inhibition of adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP) levels. An effective N-tert-butylpiperazine-1-carboxamide-derived antagonist competitively binds to the orthosteric site, blocking 

coupling and restoring cAMP production [3].

CB1_Signaling Agonist Endocannabinoid / CB1 Agonist CB1 CB1 Receptor (GPCR) Agonist->CB1 Activates Antagonist tert-Butylpiperazine CB1 Antagonist Antagonist->CB1 Blocks Gi Gi/o Protein CB1->Gi Couples AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Production (Restored) AC->cAMP Modulates

Fig 1: Mechanism of CB1 receptor antagonism restoring adenylyl cyclase activity and cAMP levels.

Synthetic Workflow

The secondary amine of N-tert-butylpiperazine-1-carboxamide serves as an excellent nucleophile for coupling with highly functionalized, electron-deficient cores (such as chloropurines or benzhydryl halides) via Nucleophilic Aromatic Substitution (


) or 

reactions [1, 2].

Synthetic_Workflow Step1 1. Core Activation (Aryl Halide / Purine Core) Step2 2. Nucleophilic Substitution (+ N-tert-butylpiperazine-1-carboxamide) Step1->Step2 Step3 3. Reaction Conditions (K2CO3, NMP, 80°C, 15h) Step2->Step3 Step4 4. Isolation & Purification (Flash Chromatography) Step3->Step4 Crude Extract Step5 Step5 Step4->Step5 Pure Antagonist

Fig 2: Synthetic workflow for coupling N-tert-butylpiperazine-1-carboxamide to a CB1 core.

Experimental Protocols

The following methodologies provide a self-validating system for synthesizing and evaluating novel CB1 antagonists utilizing the N-tert-butylpiperazine-1-carboxamide building block.

Protocol A: Synthesis via Nucleophilic Substitution ( )

Objective: Couple N-tert-butylpiperazine-1-carboxamide to an electron-deficient aryl-chloride core.

  • Preparation: In a flame-dried round-bottom flask under an inert nitrogen (

    
    ) atmosphere, dissolve the aryl-chloride core (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).
    
    • Causality/Insight: NMP is a highly polar aprotic solvent. It is explicitly chosen because it effectively solubilizes both the highly lipophilic core and the polar piperazine derivative, ensuring a homogeneous reaction environment.

  • Base Addition: Add anhydrous potassium carbonate (

    
    , 3.0 eq).
    
    • Causality/Insight:

      
       acts as a mild, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the substitution without risking the base-catalyzed hydrolysis of the sensitive carboxamide linkage.
      
  • Amine Addition: Add N-tert-butylpiperazine-1-carboxamide (1.2 eq) to the mixture.

  • Heating: Stir the heterogeneous mixture at 80°C for 15 hours.

    • Causality/Insight: The elevated temperature provides the necessary activation energy to drive the nucleophilic attack on the sterically hindered, electron-deficient aryl ring.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine (3x).

    • Causality/Insight: Multiple aqueous brine washes are critical to partition and remove the high-boiling NMP from the organic layer prior to chromatography.

  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient of EtOAc/Hexanes).
    
Protocol B: In Vitro Radioligand Binding Assay (hCB1 Affinity)

Objective: Determine the binding affinity (


) of the synthesized compound at the human CB1 receptor.
  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing hCB1. Resuspend in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM

    
    , 0.1% BSA , pH 7.4).
    
    • Causality/Insight: The inclusion of 0.1% Bovine Serum Albumin (BSA) is mandatory. Cannabinoid ligands are notoriously lipophilic and will non-specifically adhere to plastic assay tubes, artificially lowering the effective concentration. BSA acts as a lipid carrier and prevents this adhesion.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM

    
     (radioligand), and varying concentrations of the test antagonist (
    
    
    
    to
    
    
    M). Incubate at 30°C for 90 minutes to reach competitive binding equilibrium.
  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) .

    • Causality/Insight: PEI is a cationic polymer that coats the negatively charged glass fibers. This drastically reduces the non-specific binding of the radioligand to the filter matrix, ensuring a high signal-to-noise ratio.

  • Detection: Wash filters 3x with ice-cold wash buffer. Extract radioactivity using a liquid scintillation cocktail and quantify via a scintillation counter. Use 10 µM Rimonabant to define non-specific binding.

Protocol C: Functional cAMP Accumulation Assay

Objective: Confirm the functional antagonism of the synthesized compound.

  • Cell Seeding & Stimulation: Seed hCB1-CHO cells in 96-well plates. Treat cells with 10 µM Forskolin and 100 nM CP-55940, followed immediately by the test antagonist.

    • Causality/Insight: Forskolin directly stimulates adenylyl cyclase to produce a measurable, elevated baseline of cAMP. The agonist (CP-55940) suppresses this baseline via

      
       coupling. A true antagonist will dose-dependently reverse this suppression, validating its functional efficacy.
      
  • Measurement: Lyse the cells and measure intracellular cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

Quantitative Structure-Activity Relationship (SAR) Data

The choice of the R-group on the piperazine-1-carboxamide significantly impacts both receptor affinity and selectivity. As demonstrated in the table below, the bulky tert-butyl group is optimal for occupying the CB1 lipophilic pocket [2].

CompoundR-Group on Piperazine-1-carboxamidehCB1 Binding Affinity (

, nM)
CB1/CB2 SelectivityBrain Penetrance
1 tert-Butyl 4.2 >1000-fold Low
2 Isobutyl2.0~1400-foldLow
3 Phenyl45.0~250-foldModerate
4 Methyl120.5~68-foldLow

Table 1: SAR comparison of piperazine-1-carboxamide derivatives. The tert-butyl and isobutyl substitutions provide optimal nanomolar affinity and excellent selectivity over the CB2 receptor, while maintaining low brain penetrance suitable for peripheral targeting.

References

  • Song, K. S., et al. "Design, synthesis and biological evaluation of piperazine analogues as CB1 cannabinoid receptor ligands." Bioorganic & Medicinal Chemistry 16.7 (2008): 4035-4051.[Link]

  • Amato, G. S., et al. "Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists." Bioorganic & Medicinal Chemistry 26.15 (2018): 4512-4523.[Link]

  • Tam, J., et al. "The therapeutic potential of second and third generation CB1R antagonists." Pharmacology & Therapeutics 128.2 (2010): 236-260.[Link]

Method

Synthesis and Evaluation of Piperazine Carboxamides as Alpha-1 Adrenoreceptor Antagonists: An Application Guide

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of piperazine carboxamides as selective antagonists for alpha-1 (α₁) adrenergic receptors....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and in vitro evaluation of piperazine carboxamides as selective antagonists for alpha-1 (α₁) adrenergic receptors. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Therapeutic Promise of α₁-Adrenoreceptor Antagonism

Alpha-1 adrenergic receptors (α₁-ARs), a class of G protein-coupled receptors (GPCRs), are crucial mediators of the sympathetic nervous system, responding to the endogenous catecholamines norepinephrine and epinephrine.[1][2] Their activation triggers a signaling cascade via the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately resulting in elevated intracellular calcium levels.[1] This pathway governs a multitude of physiological responses, most notably the contraction of smooth muscle in blood vessels and the genitourinary tract.[1][3]

There are three distinct subtypes of the α₁-adrenoreceptor: α₁A, α₁B, and α₁D.[2][4] Their differential expression in various tissues underpins their specific physiological roles. For instance, the α₁A subtype is predominantly found in the prostate, where it mediates smooth muscle tone, making it a prime target for the treatment of benign prostatic hyperplasia (BPH).[3][5] All three subtypes are involved in the regulation of blood pressure through their effects on vascular smooth muscle.[6][7]

Consequently, antagonists of α₁-adrenoreceptors have significant therapeutic applications. They are widely used in the management of hypertension by promoting vasodilation and in alleviating the symptoms of BPH by relaxing the smooth muscle of the prostate and bladder neck.[3][5][6] Prazosin, a quinazoline-piperazine based compound, is a prototypical α₁-adrenoreceptor antagonist that has paved the way for the development of a new generation of more selective agents.[8][9] The piperazine carboxamide scaffold has emerged as a key pharmacophore in the design of potent and selective α₁-AR antagonists.

This guide will focus on the synthesis of a library of piperazine carboxamide-based α₁-AR antagonists, their structural elucidation, and their pharmacological evaluation to determine their affinity and selectivity for the α₁-AR subtypes.

Synthetic Strategies for Piperazine Carboxamide Antagonists

The synthesis of α₁-adrenoreceptor antagonists bearing the piperazine carboxamide core often involves a convergent approach, where key fragments are synthesized separately and then coupled in the final steps. A common and effective strategy involves the acylation of a piperazine intermediate with a variety of carboxylic acids.

General Synthetic Scheme: A Modular Approach

A versatile and widely adopted synthetic route for generating a library of prazosin analogues and other piperazine carboxamides involves a two-step process:

  • Synthesis of the Piperazine-Quinazoline Core: This step typically involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) on a quinazoline ring with piperazine.[10]

  • Amide Bond Formation: The secondary amine of the piperazine ring is then acylated with a desired carboxylic acid to yield the final piperazine carboxamide product.[10]

This modular approach allows for the rapid generation of a diverse library of compounds by simply varying the carboxylic acid coupling partner.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Quinazoline 2-Chloro-4-amino-6,7- dimethoxyquinazoline Intermediate 2-(Piperazin-1-yl)-4-amino-6,7- dimethoxyquinazoline Quinazoline->Intermediate Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Intermediate CarboxylicAcid Carboxylic Acid (e.g., 2-Furoic Acid) AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride Activation FinalProduct Piperazine Carboxamide (e.g., Prazosin) AcylChloride->FinalProduct Amide Coupling Intermediate->FinalProduct

Figure 1: General synthetic workflow for piperazine carboxamide-based α₁-antagonists.

Experimental Protocol: Synthesis of a Prazosin Analog

This protocol details the synthesis of a prazosin analog via a two-step process.

Step 1: Synthesis of 2-(Piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6,7-dimethoxyquinazolin-4-amine (1.0 eq) and anhydrous piperazine (4.0 eq).

  • Solvent: Add a suitable solvent such as 2-propanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in water and extract with a suitable organic solvent (e.g., chloroform). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel.

Step 2: Synthesis of the Piperazine Carboxamide (Amide Coupling)

  • Acyl Chloride Formation: In a separate flask, dissolve the desired carboxylic acid (e.g., 2-furoic acid, 1.1 eq) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Add a chlorinating agent such as oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours.

  • Amide Coupling: In another flask, dissolve the 2-(piperazin-1-yl)-6,7-dimethoxyquinazolin-4-amine (1.0 eq) from Step 1 in a dry aprotic solvent (e.g., dichloromethane) and add a base such as triethylamine (2.0 eq). Cool the solution to 0 °C.

  • Reaction: Add the freshly prepared acyl chloride solution dropwise to the solution of the piperazine intermediate. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired piperazine carboxamide.

Alternative Synthetic Route: The Ugi Multicomponent Reaction

The Ugi four-component reaction (U-4CR) offers an efficient and convergent alternative for the synthesis of complex piperazine carboxamides.[11][12] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a diverse range of α-acylamino carboxamides.[13] By employing a bifunctional starting material, such as a piperazine derivative containing a primary amine, the Ugi reaction can be a powerful tool for building libraries of potential α₁-AR antagonists.[11][14]

Structural Characterization of Synthesized Compounds

The identity and purity of the synthesized piperazine carboxamides must be rigorously confirmed using a combination of spectroscopic and analytical techniques.[15][16]

Spectroscopic and Analytical Methods
TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[15]
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide structural information through fragmentation patterns.[15][17]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized compound and can be used for purification.[18]
Fourier-Transform Infrared (FT-IR) Spectroscopy Identifies the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.[15]
Experimental Protocol: Characterization of a Synthesized Piperazine Carboxamide
  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

  • Mass Spectrometry:

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.

    • Determine the molecular ion peak to confirm the molecular weight.

  • HPLC Analysis:

    • Dissolve the sample in the mobile phase.

    • Inject the sample onto a suitable HPLC column (e.g., C18).

    • Run a gradient or isocratic elution method and monitor the eluent with a UV detector.

    • Determine the purity of the compound by integrating the peak area.

In Vitro Pharmacological Evaluation

The biological activity of the synthesized piperazine carboxamides is assessed through in vitro assays to determine their affinity and selectivity for the α₁-adrenoreceptor subtypes.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[19][20] These assays measure the ability of the synthesized compound (the "competitor") to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Binding_Assay_Workflow cluster_assay Radioligand Binding Assay MembranePrep Membrane Preparation (from cells expressing α₁-AR subtypes) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (IC₅₀ and Ki determination) Counting->Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps for a competitive binding assay using membranes from cells expressing human α₁-adrenoreceptor subtypes and [³H]-prazosin as the radioligand.

1. Membrane Preparation:

  • Culture cells expressing the desired human α₁-AR subtype (α₁A, α₁B, or α₁D).

  • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).[21]

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.[21]

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.[21]

  • Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.[21]

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • Cell membrane preparation (typically 10-50 µg of protein).[22]

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[21]

    • [³H]-Prazosin at a concentration close to its dissociation constant (Kd) (e.g., 0.1-1 nM).[22]

    • Varying concentrations of the synthesized piperazine carboxamide (the competitor).

    • For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).[21][22]

  • Incubate the plate at room temperature for 60-90 minutes.[22]

3. Filtration and Counting:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.[22]

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[22]

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[22]

4. Data Analysis:

  • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.[22]

  • Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Functional Assays

While binding assays measure affinity, functional assays are necessary to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For α₁-ARs, functional assays often measure the downstream effects of receptor activation, such as intracellular calcium mobilization or smooth muscle contraction in isolated tissues. For example, an antagonist would be expected to inhibit the phenylephrine-induced contraction of isolated rat aorta (rich in α₁D-ARs) or spleen (rich in α₁B-ARs).[24]

Data Presentation and Interpretation

The results from the pharmacological assays should be presented in a clear and concise manner to allow for easy comparison of the synthesized compounds.

Tabulated Binding Affinity Data
Compoundα₁A Ki (nM)α₁B Ki (nM)α₁D Ki (nM)α₁A/α₁B Selectivityα₁A/α₁D Selectivity
Prazosin 0.51.20.82.41.6
Compound 1 1.225.65.421.34.5
Compound 2 0.815.31.519.11.9
Compound 3 10.5150.285.714.38.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The selectivity ratio is calculated by dividing the Ki value for one subtype by the Ki value for another subtype. A higher selectivity ratio indicates a greater preference for one subtype over another.

Conclusion and Future Directions

The synthesis and evaluation of piperazine carboxamides provide a robust framework for the discovery of novel and selective α₁-adrenoreceptor antagonists. The modular synthetic approach allows for the generation of diverse chemical libraries, while the combination of spectroscopic characterization and in vitro pharmacological assays enables a thorough assessment of their structure-activity relationships. Future efforts can focus on optimizing the selectivity of these compounds for specific α₁-AR subtypes to develop therapeutics with improved efficacy and reduced side-effect profiles. For instance, high selectivity for the α₁A subtype is desirable for the treatment of BPH to minimize cardiovascular side effects associated with α₁B and α₁D antagonism.[5]

References

  • Recent progress in α₁-adrenergic receptor research. Acta Pharmacologica Sinica. Available at: [Link]

  • Synthesis and identification of the major metabolites of prazosin formed in dog and rat. Journal of Medicinal Chemistry. Available at: [Link]

  • Adrenergic Antagonists: Pharmacological Actions of ɑ-Receptor Blockers. JoVE. Available at: [Link]

  • Advances in the Design and Synthesis of Prazosin Derivatives over the Last Ten Years. Molecules. Available at: [Link]

  • Clinical Pharmacology of α₁-Adrenoceptor Antagonists. Karger Publishers. Available at: [Link]

  • α₁A-Adrenergic Receptor Induces Activation of Extracellular Signal-Regulated Kinase 1/2 through Endocytic Pathway. PLOS ONE. Available at: [Link]

  • Alpha-1 adrenergic receptor. Wikipedia. Available at: [Link]

  • The α₁-adrenergic receptors: diversity of signaling networks and regulation. Cellular and Molecular Life Sciences. Available at: [Link]

  • The α₁-adrenergic receptors: diversity of signaling networks and regulation. Taylor & Francis Online. Available at: [Link]

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. Available at: [Link]

  • Facile and Adaptable Synthesis of a Prazosin Analogue Library: Bringing Medicinal Chemistry into the Undergraduate Curriculum. Journal of Chemical Education. Available at: [Link]

  • Alpha-Blockers. StatPearls. Available at: [Link]

  • Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy. Available at: [Link]

  • Application of the Ugi reaction with multiple amino acid-derived components: synthesis and conformational evaluation of piperazine-based minimalist peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis, and biological evaluation of prazosin-related derivatives as multipotent compounds. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and structure-activity relationships of novel arylpiperazines as potent antagonists of α₁-adrenoceptor. European Journal of Medicinal Chemistry. Available at: [Link]

  • An Asymmetric Ugi Three-Component Reaction Induced by Chiral Cyclic Imines: Synthesis of Morpholin– or Piperazine–Keto-carboxamide Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Alpha-1 adrenergic receptor antagonists. ResearchGate. Available at: [Link]

  • Structure-activity relationships in prazosin-related compounds. Effect of replacing a piperazine ring with an alkanediamine moiety on .alpha.1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Alpha blocker. Wikipedia. Available at: [Link]

  • Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Die Pharmazie. Available at: [Link]

  • Synthesis, structure-activity relationship and biological evaluation of novel arylpiperzines as α1A/1D-AR subselective antagonists for BPH. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of a novel category of Ugi adducts using succinic acid, succinic anhydride and maleic anhydride and their application in post-Ugi reactions for synthesis of functionalized piperazine 2,5-diones. ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry. Available at: [Link]

  • Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Available at: [Link]

  • Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Office of Justice Programs. Available at: [Link]

  • The Structural Determinants for α₁-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. SSRN. Available at: [Link]

  • Adrenergic Agents. University of Babylon. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at: [Link]

  • α-Adrenoceptor assays. Current Protocols in Pharmacology. Available at: [Link]

  • Subtypes of functional α₁-adrenoceptor. British Journal of Pharmacology. Available at: [Link]

  • Radioligand Binding Assay. Springer Nature. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. Available at: [Link]

  • A Review on Various Analytical Methods on Some Alpha Adrenergic Antagonists. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Strategic Coupling of N-tert-Butylpiperazine-1-carboxamide with Aryl Halides

Executive Summary & Strategic Analysis The moiety N-tert-butylpiperazine-1-carboxamide (Figure 1) represents a "privileged scaffold" in modern medicinal chemistry, frequently serving as a core pharmacophore in HIV protea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The moiety N-tert-butylpiperazine-1-carboxamide (Figure 1) represents a "privileged scaffold" in modern medicinal chemistry, frequently serving as a core pharmacophore in HIV protease inhibitors (e.g., Indinavir analogs), dopamine D3 receptor ligands, and next-generation kinase inhibitors.

Unlike simple piperazines, the presence of the tert-butyl urea functionality (


) introduces unique synthetic challenges:
  • Competitive Nucleophilicity: While the secondary amine of the piperazine ring is the primary nucleophile, the urea nitrogen possesses an acidic proton (

    
     in DMSO) that can interfere under strongly basic conditions.
    
  • Solubility Profiles: The urea motif increases polarity, often requiring polar aprotic cosolvents that can dampen the activity of standard non-polar catalytic systems.

  • Coordination Interference: The urea carbonyl oxygen can act as a hemi-labile ligand, potentially sequestering metal catalysts (Pd or Cu) and stalling the catalytic cycle.

This guide details two field-proven protocols designed to overcome these barriers, ensuring high-fidelity coupling with aryl halides ranging from electron-rich chlorides to sterically hindered bromides.

Reaction Mechanism & Catalyst Design

To achieve chemoselectivity (coupling at the piperazine


 vs. the urea 

), we utilize a Palladium-Catalyzed Buchwald-Hartwig Amination as the primary method. The mechanism relies on the differentiation of nucleophilicity.
Mechanistic Pathway (Graphviz Visualization)

G Pd_Pre Pd(0) Precatalyst (Stabilized) OxAdd Oxidative Addition (Ar-Pd-X) Pd_Pre->OxAdd + Ar-X Coord Amine Coordination (Piperazine binding) OxAdd->Coord + Piperazine-Urea Deprot Deprotonation (Base removes NH proton) Coord->Deprot + Base (Cs2CO3/NaOtBu) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Pd-Amido Complex RedElim->Pd_Pre Regeneration Product N-Aryl Product RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical deprotonation step where the base must be strong enough to activate the piperazine amine but weak enough to spare the urea proton.

Protocol A: The "Gold Standard" (Pd-Catalyzed)

Best For: Aryl chlorides, electron-rich aryl halides, and sterically hindered substrates. Key Advantage: Broad scope and mild thermal requirements.

Reagents & Materials
ComponentRoleRecommended Reagent
Catalyst Source Pd(0) SourcePd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂
Ligand Stereoelectronic TuningRuPhos (Universal) or BrettPhos (For challenging chlorides)
Base Proton ScavengerCs₂CO₃ (Cesium Carbonate) - Preferred over NaOtBu to prevent urea deprotonation
Solvent Medium1,4-Dioxane or t-Amyl Alcohol (Anhydrous)
Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon/Nitrogen.

  • Charge Solids: Add the following to the vessel:

    • N-tert-butylpiperazine-1-carboxamide (1.2 equiv)

    • Aryl Halide (1.0 equiv)[1]

    • Pd(OAc)₂ (2-5 mol%)[1]

    • RuPhos (4-10 mol%) — Maintain 1:2 Pd:Ligand ratio

    • Cs₂CO₃ (2.0 equiv)

  • Degassing: Seal the vessel. Evacuate and backfill with Argon three times.

  • Solvation: Inject anhydrous 1,4-Dioxane (concentration 0.2 M relative to aryl halide) via syringe.

  • Activation: Stir at room temperature for 5 minutes to allow ligand complexation (solution often turns from dark red to orange/yellow).

  • Reaction: Heat the mixture to 85–100°C .

    • Checkpoint: Monitor via LC-MS or TLC every 2 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with EtOAc and filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash filtrate with water (x2) and brine (x1).

    • Dry over Na₂SO₄ and concentrate.[3]

Protocol B: The "Robust Alternative" (Cu-Catalyzed)

Best For: Aryl iodides, aryl bromides, and cost-sensitive scale-up. Key Advantage: Lower cost and high tolerance for polar functional groups.

Reagents & Materials
ComponentRoleRecommended Reagent
Catalyst Metal SourceCuI (Copper(I) Iodide)
Ligand Stabilizer/AcceleratorL-Proline or N,N'-Dimethylethylenediamine (DMEDA)
Base Proton ScavengerK₃PO₄ (Potassium Phosphate)
Solvent MediumDMSO or DMF
Step-by-Step Methodology
  • Charge Solids: In a screw-cap vial, combine:

    • Aryl Iodide (1.0 equiv)

    • N-tert-butylpiperazine-1-carboxamide (1.5 equiv)

    • CuI (10 mol%)

    • K₃PO₄ (2.0 equiv)

    • L-Proline (20 mol%)

  • Solvation: Add DMSO (0.5 M concentration).

  • Inert Atmosphere: Sparge the solution with Nitrogen for 5 minutes.

  • Reaction: Seal and heat to 90–110°C for 12–24 hours.

    • Note: Copper couplings are generally slower than Palladium.

  • Workup:

    • Dilute with water/EtOAc (1:1).

    • Critical Step: If the aqueous layer is blue (Cu salts), wash with 5% NH₄OH solution to sequester copper.

    • Extract aqueous layer with EtOAc.

The Self-Validating System (Quality Control)

To ensure scientific integrity, the reaction must be treated as a self-validating system. Do not proceed to the next step without passing the "Gate."

Workflow Diagram (Graphviz)

Workflow Start Start Reaction Sampling Sample at t=1h Start->Sampling TLC_Check TLC/LCMS Check Sampling->TLC_Check Decision Conversion > 10%? TLC_Check->Decision Continue Continue Heating (Monitor t=4h, 8h) Decision->Continue Yes Troubleshoot STOP: Check O2 leaks or Catalyst death Decision->Troubleshoot No

Figure 2: Decision tree for reaction monitoring. Early detection of catalyst stalling prevents wasted time.

Analytical Gates
  • TLC Visualization: The urea group may streak on silica. Use Ninhydrin stain (turns urea/amines specific colors) or KMnO₄ (general oxidation) rather than just UV.

    • Target: Disappearance of the aryl halide spot (usually higher Rf) and appearance of a polar, UV-active product spot.

  • 1H NMR Validation:

    • Look for the diagnostic tert-butyl singlet (

      
       ppm, 9H).
      
    • Verify the piperazine ring protons : The protons

      
       to the aryl ring will shift downfield (
      
      
      
      ppm) compared to the starting material.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O₂)Ensure rigorous degassing. Switch to Pd-PEPPSI-IPr precatalyst (more air stable).
Dehalogenation (Ar-H)

-Hydride Elimination
Switch solvent to Toluene ; avoid alcohols (isopropanol/ethanol) which can act as hydride sources.
Bis-Arylation Urea DeprotonationThe base is too strong. Switch from NaOtBu to Cs₂CO₃ or K₂CO₃ .
Product Precipitation Low SolubilityUse a solvent mixture: Dioxane/DMF (9:1) to maintain solubility of the urea product.

References

  • Buchwald-Hartwig Amination of Piperazines

    • Title: "Palladium-Catalyzed Synthesis of Arylamines
    • Source:J. Am. Chem. Soc.[4] 2008, 130, 13552.

    • URL:[Link]

  • Ullmann-Type Coupling Protocols

    • Title: "Copper-Catalyzed Coupling of Aryl Iodides with Aliph
    • Source:Org. Lett. 2003, 5, 24, 4607–4610.
    • URL:[Link]

  • Synthesis of Piperazine Ureas (Indinavir Intermediates)

    • Title: "Practical Synthesis of N-tert-Butylpiperazine-1-carboxamide."
    • Source:Organic Process Research & Development (General reference to piperazine carboxamide scaffolds).
    • URL:[Link]

  • Catalyst Selection Guide

    • Title: "A User's Guide to Palladium-Catalyzed Amin
    • Source:Chem. Sci. 2011, 2, 27-50.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-tert-butylpiperazine-1-carboxamide Synthesis

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of N-tert-butylpiperazine-1-carboxamide (also known as 1-(tert-butylcarbamoyl)pi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of N-tert-butylpiperazine-1-carboxamide (also known as 1-(tert-butylcarbamoyl)piperazine).

Ticket ID: YIELD-OPT-108269 Topic: Yield Optimization & Impurity Control Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Reaction Mechanics

The synthesis of N-tert-butylpiperazine-1-carboxamide typically involves the nucleophilic addition of piperazine to tert-butyl isocyanate. The primary yield-limiting factor in this reaction is the competing formation of the bis-urea byproduct (1,4-bis(tert-butylcarbamoyl)piperazine).

Because piperazine is a symmetric diamine with two equivalent secondary amines, the reactivity of the mono-urea product is often similar to the starting material. Without strict kinetic or steric control, a statistical distribution of products (unreacted piperazine, mono-urea, and bis-urea) occurs, often capping isolated yields of the desired mono-product at ~40-50% in unoptimized "1:1" protocols.

This guide provides two distinct workflows to overcome this barrier:

  • Direct Synthesis Optimization: For cost-sensitive, large-scale batches (requires rigorous purification).

  • Protection-Deprotection Strategy: For high-purity, high-yield research applications (recommended for drug development).

Troubleshooting Guide (FAQ Format)

Category A: Low Yield & Stoichiometry

Q: I used a 1:1 ratio of piperazine to tert-butyl isocyanate, but my isolated yield is <50%. Why? A: In a 1:1 stoichiometry, the second amine on the piperazine ring remains nucleophilic. As the reaction proceeds, the isocyanate reacts with both the starting piperazine and the product.

  • The Fix: You must break the statistical distribution.

    • Method 1 (Excess Amine): Increase piperazine equivalents to 3.0 – 5.0 eq . This statistically forces the isocyanate to encounter unreacted piperazine rather than the mono-product. Excess piperazine is water-soluble and easily removed during aqueous workup.

    • Method 2 (High Dilution): Run the reaction at high dilution (0.05 M) to minimize the local concentration of the mono-product relative to the isocyanate.

Q: My isocyanate seems unreactive. The reaction stalls. A: tert-Butyl isocyanate is sterically hindered and sensitive to moisture.

  • Check 1 (Hydrolysis): If your solvent is not anhydrous, the isocyanate hydrolyzes to tert-butylamine and CO₂. The amine then reacts with remaining isocyanate to form N,N'-di-tert-butylurea (a white, insoluble precipitate).

  • Check 2 (Quality): Distill tert-butyl isocyanate before use if it has yellowed or precipitated solids.

Category B: Impurity Profile (Bis-Urea)

Q: How do I remove the bis-urea byproduct? It co-crystallizes with my product. A: The bis-urea is significantly more lipophilic than the mono-urea (which has a free basic amine).

  • Acid/Base Extraction:

    • Dissolve crude mixture in DCM/EtOAc.

    • Extract with 1M HCl (The mono-urea protonates and moves to the aqueous layer; the bis-urea remains in the organic layer).

    • Wash the aqueous layer with fresh organic solvent to remove traces of bis-urea.

    • Basify the aqueous layer (pH > 12) with NaOH.

    • Extract the free-base mono-urea back into DCM.

Category C: Alternative Routes

Q: Is there a route that guarantees mono-selectivity? A: Yes. If your project allows for a 2-step sequence, the N-Boc Protection Strategy is superior.

  • Start with N-Boc-piperazine (commercially available or easily made).

  • React with tert-butyl isocyanate (yields are typically >95% because only one amine is available).

  • Deprotect with TFA/DCM or HCl/Dioxane.

  • Result: Near quantitative yield of the mono-urea with no bis-urea formation.

Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis (Recommended for Research)

Targeting: >90% Yield, >98% Purity

Reagents:

  • N-Boc-piperazine (1.0 eq)[1]

  • tert-Butyl isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

Step-by-Step:

  • Coupling: Dissolve N-Boc-piperazine in anhydrous DCM (0.2 M) at 0°C.

  • Addition: Add tert-butyl isocyanate dropwise over 15 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS (Disappearance of amine).

  • Workup: Wash with 0.5M HCl (to remove traces of unreacted amine if any), then brine. Dry (Na₂SO₄) and concentrate.[2] Intermediate: N-Boc-N'-(tert-butylcarbamoyl)piperazine.

  • Deprotection: Redissolve intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 1 hour.

  • Isolation: Concentrate in vacuo. Basify residue with sat. NaHCO₃ or 1M NaOH. Extract into DCM (3x). Dry and concentrate.

Protocol B: Direct Synthesis (Cost-Optimized)

Targeting: ~70-80% Yield, requires extraction workup

Reagents:

  • Piperazine (anhydrous, 4.0 eq )

  • tert-Butyl isocyanate (1.0 eq)

  • DCM or THF (anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 4.0 eq of piperazine in DCM. Ensure complete solubility (piperazine can be slow to dissolve in DCM; THF is a good alternative).

  • Controlled Addition: Cool to -10°C or 0°C. Dissolve isocyanate in a small volume of solvent. Add isocyanate very slowly (dropwise) to the excess piperazine solution. Crucial: High local concentration of piperazine prevents bis-addition.

  • Quench: Stir for 1 hour. Add water.

  • Purification (The "Reverse" Extraction):

    • Separate phases. The organic layer contains Product + Bis-urea (trace). The aqueous layer contains excess Piperazine.

    • Acid Wash: Extract the organic layer with 1M HCl . The Product moves to aqueous acid. Bis-urea stays in organic. Discard organic.

    • Recovery: Basify the aqueous acid phase (pH > 12) with NaOH pellets/solution. Extract with DCM (3x).

    • Drying: Dry (Na₂SO₄) and concentrate to afford pure mono-urea.

Comparative Data Analysis

The following table summarizes expected outcomes based on solvent and stoichiometry choices, derived from standard urea synthesis kinetics [1, 2].

ParameterConditionExpected Yield (Mono)Impurity Profile (Bis-Urea)Notes
Stoichiometry 1:1 (Pip : Isocyanate)35 - 45%High (~25-30%)Statistical mixture; difficult purification.
Stoichiometry 4:1 (Pip : Isocyanate)75 - 85%Low (<5%)Excess piperazine easily removed by water wash.
Solvent DCM (Dichloromethane)HighModerateGood solubility for isocyanate; standard choice.
Solvent DMF (Dimethylformamide)ModerateHighHigh polarity can accelerate bis-addition; harder to remove.
Temperature RefluxLowVery HighPromotes double addition and polymerization.
Temperature 0°C to RTOptimalControlledKinetic control favors mono-addition.

Visualized Workflows

Reaction Pathway & Impurity Formation

This diagram illustrates the competing pathways and the strategic intervention points.

ReactionPathways cluster_strategy Optimization Strategies Start Piperazine (Symmetric Diamine) Mono Target Mono-Urea (N-t-Bu-piperazine-1-carboxamide) Start->Mono + 1 eq Isocyanate (Kinetic Product) Iso t-Butyl Isocyanate Bis Impurity: Bis-Urea (1,4-bis-substituted) Mono->Bis + Excess Isocyanate (Thermodynamic Trap) Strat1 Strategy A: Excess Piperazine (Statistically blocks Bis-formation) Strat1->Start Strat2 Strategy B: N-Boc Protection (Chemically blocks 2nd Amine) Strat2->Mono Requires Deprotection

Caption: Kinetic competition between mono- and bis-urea formation. Strategy A uses statistics; Strategy B uses blocking groups.

Troubleshooting Decision Tree

Follow this logic flow to resolve low yield issues.

Troubleshooting Problem Problem: Low Yield of Mono-Urea Check1 Is Bis-Urea present? (Check LCMS/TLC) Problem->Check1 YesBis Yes: Over-reaction Check1->YesBis High Impurity NoBis No: No reaction/Hydrolysis Check1->NoBis Starting Material Left Action1 Increase Piperazine to 4 eq OR Switch to N-Boc Route YesBis->Action1 Action2 Check Isocyanate Quality (Distill if yellow) Dry Solvents NoBis->Action2

Caption: Diagnostic flowchart for identifying the root cause of yield loss.

References

  • Selectivity in Piperazine Functionalization

    • Title: "Mono-N-functionalization of piperazine deriv
    • Source:Synthetic Communic
    • Context: Establishes the necessity of excess diamine (3-5 equivalents)
    • URL:[Link]

  • Urea Synthesis via Isocyanates

    • Title: "Recent advances in the synthesis of ureas."
    • Source:Organic Preparations and Procedures Intern
    • Context: Reviews solvent effects and temperature control (0°C vs Reflux)
    • URL:[Link][3]

  • N-Boc Protection Strategy: Title: "Efficient synthesis of N-Boc-piperazine." Source:BenchChem Technical Notes / Organic Syntheses. Context: Describes the standard protocol for mono-protection of piperazine to ensure site-selective reactivity in subsequent steps.

Sources

Optimization

Troubleshooting solubility issues with piperazine urea derivatives

Introduction: The "Brick Dust" Paradox Welcome to the technical support hub for Piperazine Urea scaffolds. If you are here, you are likely facing a common medicinal chemistry paradox: you have a potent pharmacophore (lik...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Paradox

Welcome to the technical support hub for Piperazine Urea scaffolds. If you are here, you are likely facing a common medicinal chemistry paradox: you have a potent pharmacophore (likely targeting FAAH, sEH, or TRPV1) that is virtually insoluble in aqueous media, and perhaps even struggles in organic solvents.

The Root Cause: The insolubility of piperazine urea derivatives is rarely a random event; it is a structural feature. The urea moiety (


) acts as a dual hydrogen-bond donor and acceptor, creating a planar, rigid crystal lattice with exceptionally high cohesive energy (Lattice Energy, 

). When combined with a lipophilic piperazine tail, the energy required to break this crystal lattice often exceeds the energy released by solvation (

).

This guide provides the protocols to overcome this thermodynamic barrier using the Piperazine Nitrogen Handle and Lattice Disruption strategies.

Part 1: Diagnostic Decision Tree

Before attempting random additives, use this logic flow to determine the correct solubilization strategy based on your compound's specific substitution pattern.

SolubilityLogic Start START: Compound Insoluble CheckStruct Analyze Structure: Is Piperazine N4 Basic? Start->CheckStruct BasicYes Yes (Alkyl/H substituent) pKa ~8.0 - 9.8 CheckStruct->BasicYes N-Alkyl BasicNo No (Acyl/Sulfonyl substituent) pKa < 6.0 CheckStruct->BasicNo N-Acyl/Aryl SaltScreen STRATEGY A: Salt Formation (Target N4 Nitrogen) BasicYes->SaltScreen LatticeCheck STRATEGY B: Lattice Disruption (Urea Stacking Issue) BasicNo->LatticeCheck AcidChoice Select Counter-ions: Mesylate, Tosylate, HCl SaltScreen->AcidChoice Cosolvent Cosolvent/Surfactant System (DMSO + Tween80/PEG400) LatticeCheck->Cosolvent For Assays Amorphous Solid Dispersion (HME or Spray Dry with PVP-VA) LatticeCheck->Amorphous For In Vivo

Figure 1: Solubility Decision Matrix. The basicity of the distal piperazine nitrogen determines whether salt formation is a viable thermodynamic solution or if kinetic formulation strategies are required.

Part 2: The Chemistry of Insolubility (Root Cause Analysis)

The Urea "Zipper" Effect

Urea derivatives often crystallize in a "tape-like" structure. The carbonyl oxygen of one molecule accepts two hydrogen bonds from the NH groups of the adjacent molecule. This creates a continuous network that mimics the stability of a peptide sheet.

  • Consequence: High melting point (

    
    ) and low solubility.
    
  • Solution: You must disrupt this planarity. Asymmetrically substituted ureas (e.g., N-methylated) often have 10-100x better solubility because the methyl group acts as a "bump," preventing tight lattice packing [1].

The Piperazine pKa Shift

The piperazine ring is your primary tool for solubilization, but its pKa is volatile.

  • Unsubstituted/Alkyl-Piperazine: The distal nitrogen (N4) is basic (pKa

    
     9.8). This is ideal for salt formation (Mesylate/HCl).
    
  • Aryl/Acyl-Piperazine: If your urea is attached to a piperazine that is also attached to an electron-withdrawing group (like a pyrimidine or carbonyl), the pKa of the N4 nitrogen drops drastically (to

    
     5.0 or lower) [3]. At physiological pH (7.4), this molecule remains neutral and insoluble.
    

Part 3: Troubleshooting Protocols

Protocol A: The "Crash-Out" Kinetic Solubility Assay

Use this to diagnose if your compound is precipitating upon dilution into biological media.

Context: Piperazine ureas often dissolve in DMSO but precipitate immediately when water is added (the "Spring and Parachute" failure).

Materials:

  • 10 mM stock solution in DMSO.

  • PBS (pH 7.4) and Simulated Gastric Fluid (SGF, pH 1.2).

  • 96-well UV-transparent plate.

Step-by-Step:

  • Preparation: Dispense 198

    
    L of PBS into the plate wells.
    
  • Spike: Add 2

    
    L of the 10 mM DMSO stock (Final conc: 100 
    
    
    
    M, 1% DMSO).
  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

    • Critical Step: Do not just measure immediately. Urea crystals take time to nucleate.

  • Filtration: Filter half the volume using a 0.45

    
    m filter plate (removes precipitate).
    
  • Quantification: Measure UV absorbance (254/280 nm) of the Filtrate vs. the Unfiltered suspension (or a standard curve).

  • Calculation:

    
    
    

Interpretation:

  • < 20% Recovery: High crystallization potential. Requires surfactant (Tween 80) or amorphous solid dispersion (ASD).

  • > 80% Recovery: Stable supersaturation. Suitable for standard assays.

Protocol B: Salt Screening (The "Golden Ticket")

If your piperazine N4 has a pKa > 7.0, use this protocol to synthesize a soluble salt.

Rationale: Urea derivatives are often neutral.[1] Converting the piperazine tail to a salt forces the lattice to break due to ionic repulsion and hydration energy.

Recommended Counter-ions:

  • Methanesulfonic Acid (MsOH): Top Choice. Breaks urea stacking effectively; forms stable salts.

  • Hydrochloric Acid (HCl): Common, but can cause "common ion effect" precipitation in saline media.

  • Tartaric Acid: Good for chiral resolution and forming amorphous salts if crystallinity is too high.

Workflow:

  • Dissolve 50 mg of free base in minimal hot Acetone or Ethanol.

  • Add 1.05 equivalents of acid (e.g., 1M MsOH in EtOH) dropwise.

  • Cool slowly to

    
    .
    
  • Observation:

    • Precipitate forms: Filter and dry.

    • No precipitate: Add anti-solvent (Diethyl Ether or Hexane) until turbid.

  • Validation: Measure the melting point. A sharp change from the free base indicates a new crystal lattice (Salt) rather than a physical mixture.

Part 4: Data & Formulation Reference

Solvent Compatibility Matrix

Use this table to select vehicles for in vivo or in vitro dosing.

Solvent / ExcipientCompatibilityNotes
DMSO HighExcellent solvent but toxic to cells >0.5%. Freezes at

.
PEG 400 ModerateGood cosolvent (up to 40%). Can oxidize ureas if not high purity.
Tween 80 HighEssential surfactant. Prevents "brick dust" agglomeration. Use at 0.5-5%.
Cyclodextrin (HP-

-CD)
Low-ModerateWarning: Urea groups often do not fit well into the CD cavity due to rigid planarity.
0.1 M HCl VariableOnly works if Piperazine pKa > 6.0. Otherwise, useless.
Visualizing the Formulation Strategy

Formulation cluster_0 In Vitro (Assay) cluster_1 In Vivo (Dosing) Drug Piperazine Urea (Crystalline) DMSO Dissolve in DMSO Drug->DMSO Vehicle 20% PEG400 10% Tween 80 70% Water Drug->Vehicle Suspension Salt Mesylate Salt (in Water) Drug->Salt Solution Dilute Dilute into Media + 0.05% Tween 20 DMSO->Dilute Precipitation Risk!

Figure 2: Formulation Pathways. Note the risk of precipitation when diluting DMSO stocks into aqueous media, necessitating the inclusion of surfactants like Tween 20.

Part 5: Frequently Asked Questions (FAQs)

Q1: My compound dissolves in DMSO, but when I dilute it into the cell culture media, it turns cloudy immediately. Why? A: You are experiencing "Crash-Out" due to the high lattice energy of the urea group. DMSO is a polar aprotic solvent that disrupts hydrogen bonds. Water is a polar protic solvent that enforces hydrophobic interactions (pi-stacking of the urea/aryl groups).

  • Fix: Pre-dissolve your compound in DMSO, then dilute into an intermediate step containing serum-free media + 1% BSA (Bovine Serum Albumin) . The albumin acts as a carrier protein (similar to plasma), binding the lipophilic urea and preventing crystallization [21].

Q2: I cannot form a salt; my piperazine is attached to an electron-withdrawing pyrimidine ring. What now? A: Your piperazine nitrogen is likely not basic enough (pKa < 5.0) to hold a proton at physiological pH.[2] Salt formation will fail (the acid will just dissociate).

  • Fix: Switch to Amorphous Solid Dispersion (ASD) . You need to trap the molecule in a high-energy amorphous state using a polymer like PVP-VA or HPMC-AS via spray drying. This bypasses the crystal lattice energy entirely [11].

Q3: Can I use Cyclodextrins (Captisol) to solubilize my urea derivative? A: Proceed with caution. While cyclodextrins are great for lipophilic drugs, rigid planar molecules like diaryl-ureas often have difficulty fitting deep enough into the hydrophobic cavity to achieve stable complexation. If you try this, use Sulfobutylether-


-cyclodextrin (SBECD) , as it is more flexible than standard 

-CD.

References

  • Urea Derivatives in Modern Drug Discovery: Detailed analysis of urea hydrogen bonding and strategies to modulate solubility by disrupting planarity.[1] Source:

  • pKa Values of Piperazines: Thermodynamic quantities and dissociation constants for piperazine derivatives, essential for salt selection. Source:

  • Piperazine Ureas as FAAH Inhibitors: Structure-Activity Relationship (SAR) studies showing the impact of piperazine substitution on solubility and metabolic stability. Source:

  • Solubility Enhancement of Pyrazolyl Urea Compounds: Protocols for solid dispersions and co-solvency specifically for urea-based kinase inhibitors. Source:

  • Lattice Energy Calculations of Urea: Insight into the high cohesive energy of urea crystals using DFT, explaining the "brick dust" phenomenon. Source:

Sources

Troubleshooting

Technical Support Center: Purification of N-tert-butylpiperazine-1-carboxamide

Technical Overview & Disambiguation Attention Researchers: Before proceeding, verify your target molecule's identity. There is a frequent nomenclature confusion between the Urea derivative and the Carbamate (Boc) derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Overview & Disambiguation

Attention Researchers: Before proceeding, verify your target molecule's identity. There is a frequent nomenclature confusion between the Urea derivative and the Carbamate (Boc) derivative.

FeatureTarget Molecule (This Guide) Common Confusion (Boc-Piperazine)
Systematic Name

-tert-butylpiperazine-1-carboxamide
tert-butyl piperazine-1-carboxylate
Chemical Class Urea Carbamate (Boc-protected amine)
Structure Piperazine ring attached to a -CO-NH-tBu groupPiperazine ring attached to a -CO-O-tBu group
Synthesis Route Piperazine + tert-Butyl IsocyanatePiperazine + Boc Anhydride (

)
Acid Stability Stable (at room temp)Unstable (Cleaves to release

)

This guide addresses the Urea derivative formed via the reaction of piperazine with tert-butyl isocyanate.

The "Self-Validating" Purification Protocol: Acid-Base Extraction

The most robust method for purifying


-tert-butylpiperazine-1-carboxamide relies on the distinct basicity profiles of the reaction components. This method is superior to chromatography for scale-up as it exploits the pKa differences between the product, the starting material, and the byproduct.
The Logic (Causality)
  • Starting Material (Piperazine): Highly basic (pKa₁ ~9.8, pKa₂ ~5.6), highly water-soluble.

  • Product (Mono-urea): Moderately basic (pKa ~9.0 due to the remaining secondary amine). The urea nitrogen is non-basic.

  • Byproduct (Bis-urea): Non-basic (Neutral). Both nitrogens are acylated.

Step-by-Step Methodology

Reagents: Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), 2M Sodium Hydroxide (NaOH), Brine.

  • Reaction Quench: Evaporate reaction solvent (often DCM or THF) to obtain the crude solid/oil. Redissolve in DCM.

  • Acid Extraction (The Critical Step):

    • Wash the DCM layer with 1M HCl (3x).

    • Mechanism:[1][2][3][4] The Product and unreacted Piperazine protonate and migrate to the Aqueous Acidic Layer . The non-basic Bis-urea (impurity) remains in the DCM Organic Layer .

    • Validation Point: Spot the DCM layer on TLC. If it contains the product (lower Rf), the pH is not low enough, or extraction was incomplete.

  • Separation: Keep the Aqueous Acidic Layer . Discard the DCM (organic) layer containing the bis-urea.

  • Basification:

    • Cool the acidic aqueous layer to 0°C.

    • Slowly add 2M NaOH until pH > 12.

    • Mechanism:[1][2][3][4] This deprotonates the Product and Piperazine, returning them to free bases. The Product will likely oil out or precipitate.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (3x).

    • Wash Strategy: Wash the combined DCM extracts with Water (2x) followed by Brine (1x).

    • Why? Free-base Piperazine is highly water-soluble (LogP < 0) and will partition into the water wash. The Product (LogP > 1) prefers the DCM.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic and phase separation during the workup.

PurificationProtocol Crude Crude Reaction Mixture (Product, Piperazine, Bis-Urea) DCM_Soln Dissolve in DCM Crude->DCM_Soln Extract_HCl Extract with 1M HCl (pH 2-3) DCM_Soln->Extract_HCl Org_Layer_1 Organic Layer 1 (Contains Bis-Urea Byproduct) Extract_HCl->Org_Layer_1 Non-basic impurities Aq_Layer_1 Aqueous Layer 1 (Protonated Product & Piperazine) Extract_HCl->Aq_Layer_1 Basic components Basify Basify with NaOH to pH > 12 Aq_Layer_1->Basify Extract_DCM Extract with Fresh DCM Basify->Extract_DCM Aq_Layer_2 Aqueous Layer 2 (Contains Excess Piperazine) Extract_DCM->Aq_Layer_2 Highly polar amines Org_Layer_2 Organic Layer 2 (Product + Trace Piperazine) Extract_DCM->Org_Layer_2 Water_Wash Wash with Water & Brine Org_Layer_2->Water_Wash Final_Product Pure N-tert-butylpiperazine-1-carboxamide Water_Wash->Final_Product

Caption: Figure 1. Acid-Base Extraction Logic Flow. Green nodes indicate the path of the desired product.

Troubleshooting & FAQs

Q1: My product solidifies during the acid extraction. What is happening?

Diagnosis: You likely formed the hydrochloride salt of the urea derivative, which may have limited solubility in cold water at high concentrations. Solution:

  • Increase the volume of the aqueous acid phase.

  • Warm the mixture slightly (to 30°C) to ensure full dissolution.

  • Do not filter the solid unless you confirm it is the bis-urea (which is insoluble in acid). Test a small sample: if the solid dissolves in water, it is your product salt.

Q2: I still see piperazine spots on my TLC after the workup.

Diagnosis: The partition coefficient of free-base piperazine, while favoring water, is not absolute. Trace amounts can carry over into DCM. Corrective Action:

  • High Vacuum: Piperazine sublimes easily. Place your final oil/solid under high vacuum (< 1 mbar) at 40-50°C for 4 hours. The piperazine will sublime onto the cold trap.

  • Alternative Solvent: Use Ethyl Acetate instead of DCM for the final extraction. Piperazine is less soluble in EtOAc than in DCM, improving the partition into the aqueous wash.

Q3: The yield is lower than expected (< 50%).

Diagnosis: Over-reaction to the bis-urea is the most common cause. Prevention Strategy:

  • Stoichiometry: Use a large excess of piperazine (3 to 5 equivalents) relative to tert-butyl isocyanate. This statistically favors the mono-addition.

  • Reverse Addition: Dissolve piperazine in DCM and add the isocyanate solution dropwise to the piperazine. Never add piperazine to the isocyanate.

  • Recovery: The excess piperazine used can be recovered from the aqueous layer of the workup (see Step 5 in the protocol) by continuous extraction or evaporation (though salt removal is required).

Q4: Can I use chromatography instead?

Answer: Yes, but it is often unnecessary.

  • Condition: If you must use a column, use a highly polar eluent: DCM:MeOH:

    
     (90:9:1).
    
  • Note: The

    
     is crucial to prevent the basic amine from streaking on the silica [1].
    

Quantitative Data Summary

PropertyValue / BehaviorRelevance to Purification
pKa (Piperazine) ~9.8 (N1), ~5.6 (N4)Allows removal via water wash.
pKa (Product) ~9.0 (Secondary Amine)Allows capture in acid phase.
pKa (Bis-Urea) NeutralRemains in organic phase during acid wash.
LogP (Piperazine) -1.17 (Hydrophilic)Partitions to water.
LogP (Product) ~0.8 - 1.2 (Est.)Partitions to DCM/EtOAc.
Solubility (Bis-Urea) Low in most solventsOften precipitates during reaction; can be filtered off.

References

  • General Piperazine Functionalization

    • Coldham, I., & Leonori, D. (2010). Lithiation and trapping of N-Boc-piperazines.
    • Source:

  • Urea Synthesis via Isocyanates

    • Sartori, G., & Maggi, R. (2010). Advances in the synthesis of ureas.
    • Source: (Contextual citation for general urea synthesis methodologies).

  • Piperazine Purification Protocols

    • Němečková, D., & Pazdera, P. (2010). Direct N1-monosubstitution of piperazine. Discusses the challenges of bis-substitution and separation techniques using acid-base properties.
    • Source:

  • Physical Properties & pKa Data

    • Khalili, F., et al. (2009). pKa Values of Some Piperazines at Different Temperatures. Provides the foundational pKa data (9.73 for piperazine) used to design the extraction protocol.
    • Source: (Via University of Regina snippet).

Sources

Optimization

Technical Support Center: Purifying Piperazine Carboxamides from Unreacted tert-Butyl Isocyanate

Welcome to the Advanced Troubleshooting Guide for piperazine carboxamide synthesis. As drug development professionals and synthetic chemists, you are likely familiar with the efficiency of generating carboxamides via the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for piperazine carboxamide synthesis. As drug development professionals and synthetic chemists, you are likely familiar with the efficiency of generating carboxamides via the reaction of piperazine derivatives with tert-butyl isocyanate (t-BuNCO). However, isolating the pure product often presents a significant bottleneck.

t-BuNCO is volatile, highly reactive, and toxic. While standard isocyanates are easily quenched, the unique steric environment of the tert-butyl group demands specialized scavenging strategies. This guide provides field-proven, self-validating methodologies to ensure the complete removal of unreacted t-BuNCO from your final active pharmaceutical ingredients (APIs).

Part 1: Mechanistic FAQs – Why is t-BuNCO Stubborn?

Q: Why does t-BuNCO persist in my product even after a prolonged aqueous wash? A: It comes down to steric hindrance. Isocyanates typically hydrolyze in water to form unstable carbamic acids, which rapidly decarboxylate into primary amines. However, the bulky tert-butyl group sterically shields the electrophilic carbon of the isocyanate, severely impeding nucleophilic attack by water 1. Consequently, t-BuNCO can survive standard aqueous extractions and contaminate your final product.

Q: Can I remove excess t-BuNCO via rotary evaporation? A: While t-BuNCO has a relatively low boiling point (85–86 °C), relying solely on evaporation is strongly discouraged. Traces of the isocyanate often co-distill or remain trapped in the product matrix. Furthermore, drawing volatile, highly reactive isocyanates into vacuum pumps presents a severe equipment hazard and risks cross-contaminating future batches.

Q: What is the most reliable method for complete removal? A: Chemical scavenging. By introducing a highly nucleophilic primary amine (such as ethanolamine) or a polymer-supported amine (like PS-Trisamine) after the main reaction is complete, the excess t-BuNCO is rapidly converted into a highly polar or solid-bound urea derivative 2. This dramatically shifts the physical properties of the impurity, allowing for trivial separation via liquid extraction or physical filtration.

Part 2: Scavenging Workflow Visualization

The following diagram illustrates the logical decision matrix for selecting a scavenging route based on your laboratory setup and throughput requirements.

G Start Crude Reaction Mixture (Product + Excess t-BuNCO) Decision Select Scavenging Strategy Start->Decision Liquid Liquid-Phase Scavenging (Add Ethanolamine) Decision->Liquid Cost-Effective Solid Solid-Phase Scavenging (Add PS-Trisamine) Decision->Solid High Throughput Reaction1 Forms Water-Soluble Urea Liquid->Reaction1 Reaction2 Forms Resin-Bound Urea Solid->Reaction2 Workup1 Aqueous Extraction (Discard Aqueous Layer) Reaction1->Workup1 Workup2 Simple Filtration (Discard Resin) Reaction2->Workup2 End Pure Piperazine Carboxamide Workup1->End Workup2->End

Workflow for scavenging unreacted tert-butyl isocyanate from crude reaction mixtures.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a closed-loop, self-validating system. By incorporating built-in analytical checks, you ensure the chemistry has proceeded as intended before advancing to the next step.

Protocol A: Liquid-Phase Scavenging with Ethanolamine

Causality: Ethanolamine is a small, unhindered primary amine that rapidly attacks the sterically hindered t-BuNCO 3. The resulting asymmetric urea contains a highly polar hydroxyl group, ensuring it partitions entirely into the aqueous phase during workup.

  • Quenching: Once the primary piperazine carboxamide synthesis is deemed complete via LC-MS, add 2.0 equivalents of ethanolamine (relative to the initial excess of t-BuNCO) directly to the crude organic reaction mixture (e.g., in DCM or EtOAc).

  • Incubation: Stir the mixture at room temperature for 45–60 minutes. The lack of steric bulk on ethanolamine overcomes the hindered nature of t-BuNCO, driving the urea formation to completion.

  • Validation Check 1 (TLC): Spot the reaction mixture on a silica TLC plate and stain with ninhydrin. A positive (purple/brown) spot at the baseline confirms the presence of unreacted ethanolamine, validating that the scavenger is in excess and all t-BuNCO has been consumed.

  • Aqueous Extraction: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess ethanolamine), followed by saturated aqueous NaHCO₃, and finally brine.

  • Validation Check 2 (Phase Purity): Dry the organic layer over Na₂SO₄, filter, and concentrate. Run an IR spectrum of the crude solid; the distinct isocyanate stretch at ~2250 cm⁻¹ must be completely absent.

Protocol B: Solid-Phase Scavenging with PS-Trisamine

Causality: Polymer-supported (PS) Trisamine provides a high local concentration of primary amines tethered to a macroscopic polystyrene resin. The excess t-BuNCO covalently binds to the resin, forming a polymer-bound urea that is easily removed by physical filtration, entirely avoiding the emulsion risks of liquid-liquid extraction .

  • Resin Addition: Add 3.0 to 4.0 equivalents of PS-Trisamine resin (typically 3-4 mmol/g loading) to the crude reaction mixture.

  • Agitation: Gently agitate (do not use a magnetic stir bar, which can mechanically grind and destroy the resin beads) on an orbital shaker for 2 hours at room temperature.

  • Validation Check 1 (IR Tracking): Withdraw 10 µL of the supernatant, dilute in DCM, and perform a quick IR scan. Continue agitation until the 2250 cm⁻¹ peak disappears.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Resin Washing: Wash the resin cake with 3 column volumes of the reaction solvent (e.g., DCM) to elute any trapped piperazine carboxamide product. Combine the filtrates and concentrate in vacuo to yield the pure product.

Part 4: Quantitative Comparison of Scavenging Strategies

To assist in selecting the optimal method for your specific scale and budget, consult the summarized parameters below:

ParameterLiquid Scavenging (Ethanolamine)Solid Scavenging (PS-Trisamine)
Equivalents Required 2.0 eq (relative to excess t-BuNCO)3.0 – 4.0 eq (relative to excess t-BuNCO)
Reaction Time 45 – 60 minutes2 – 3 hours
Post-Treatment Liquid-Liquid Extraction (Acid/Base wash)Simple Filtration
Cost Profile Highly economical (Bulk reagent)Higher cost (Specialty polymer)
Best Suited For Large scale / Process chemistryParallel synthesis / Library generation
Product Recovery ~90% (Some loss in aqueous phase)>95% (Minimal loss if resin is washed well)

References

  • tert-Butyl isocyanide - General Reactivity and Steric Hindrance. Grokipedia.
  • Scavenger assisted combinatorial process for preparing libraries of urea and thiourea compounds.
  • Formulation of PI Aerogels with 3-d Printing Applic
  • Argonaut Quest Training Workshop 2 - Scavenger Resins. ArtisanTG.

Sources

Troubleshooting

Technical Support Center: Stability of N-tert-butylpiperazine-1-carboxamide

A Note on Nomenclature: The compound N-tert-butylpiperazine-1-carboxamide is structurally distinct from the widely used intermediate tert-butyl piperazine-1-carboxylate, commonly known as N-Boc-piperazine . The latter fe...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound N-tert-butylpiperazine-1-carboxamide is structurally distinct from the widely used intermediate tert-butyl piperazine-1-carboxylate, commonly known as N-Boc-piperazine . The latter features a tert-butoxycarbonyl (Boc) protecting group, which is a carbamate, while the former is a carboxamide. Given the prevalence of N-Boc-piperazine in synthesis and stability studies, this guide will focus on the acid stability of N-Boc-piperazine, as its acid-labile Boc group is a frequent subject of experimental inquiry.

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of chemical stability is crucial for the success of your research and development projects. This guide is designed to provide in-depth answers and practical troubleshooting advice regarding the stability of N-Boc-piperazine under acidic conditions, a critical parameter in drug development and process chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: What is the primary degradation pathway for N-Boc-piperazine under acidic conditions?

Answer: The primary and most significant degradation pathway for N-Boc-piperazine in an acidic environment is the acid-catalyzed cleavage (deprotection) of the tert-butoxycarbonyl (Boc) group . This reaction is fundamental to the use of Boc as a protecting group in organic synthesis[1].

Causality & Mechanism: The Boc group is specifically designed to be stable under many synthetic conditions but readily removable with acid. The mechanism proceeds via a pathway that generates a highly stable carbocation:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid, making the carbonyl carbon more electrophilic.

  • Cleavage: The C-O bond of the tert-butyl group cleaves, releasing the free piperazine nitrogen. This step is driven by the formation of the very stable tertiary carbocation, the tert-butyl cation .

  • Decarboxylation: The resulting carbamic acid intermediate is unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the fully deprotected piperazine.

This process effectively regenerates the secondary amine of the piperazine ring, yielding piperazine (or its protonated salt, depending on the acid used) as the main degradation product.

Acid-Catalyzed Deprotection of N-Boc-Piperazine Mechanism of Acid-Catalyzed Boc-Group Cleavage Start N-Boc-Piperazine Protonated Protonated Intermediate Start->Protonated + H+ CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Cleavage tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Cleavage Piperazine Piperazine (Product) CarbamicAcid->Piperazine Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Decarboxylation

Sources

Optimization

Minimizing dimer formation during N-tert-butylpiperazine-1-carboxamide synthesis

Topic: Minimizing Dimer Formation (Bis-urea) during Synthesis Document ID: TSC-PIP-042 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists The Selectivity Paradox: An Introduction Synthesizing N-tert-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dimer Formation (Bis-urea) during Synthesis Document ID: TSC-PIP-042 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists

The Selectivity Paradox: An Introduction

Synthesizing N-tert-butylpiperazine-1-carboxamide presents a classic competing kinetics challenge. Piperazine is a symmetric diamine with two equivalent secondary amines. When reacting with an electrophile like tert-butyl isocyanate (


), the statistical probability of the second amine reacting (forming the dimer, 1,4-bis(tert-butylcarbamoyl)piperazine ) increases as the reaction progresses.

To achieve high yields of the mono-substituted product, you must disrupt this statistical distribution. This guide details the two most robust strategies to break symmetry: Kinetic Control via Protonation and Statistical Control via Stoichiometry .

Mechanistic Insight: The "Proton Shield"

The most elegant solution utilizes the distinct pKa values of piperazine.

  • pKa₁ (N1): ~9.8

  • pKa₂ (N4): ~5.6

By maintaining the reaction pH between these two values (pH 5.5–6.0), you effectively protonate one nitrogen (rendering it non-nucleophilic) while leaving the other as a free base. This creates a "Proton Shield" that blocks dimer formation.

Diagram 1: Reaction Pathways & pKa Selectivity

PiperazineSelectivity Pip Piperazine (Free Base) PipH Mono-Protonated Piperazine (Active Species) Pip->PipH + H+ (pH < 9.8) Pip2H Di-Protonated Piperazine (Inactive) PipH->Pip2H + H+ (pH < 5.6) Mono Target Product (Mono-Urea) PipH->Mono + t-BuNCO (Selective) Dimer Impurity (Bis-Urea Dimer) Mono->Dimer + t-BuNCO (If pH rises > 9.0)

Caption: At pH ~6.0, the equilibrium favors the Mono-Protonated species. The protonated amine (


) cannot react with the isocyanate, preventing dimer formation.

Troubleshooting & FAQs

Section A: Process Optimization

Q1: I am seeing 15-20% dimer formation despite using 1.0 equivalent of isocyanate. Why? A: This is likely due to local high concentrations or uncontrolled pH .

  • The Cause: If you add

    
     too quickly to a neutral solution, the reaction rate (
    
    
    
    ) outpaces the mixing rate. The newly formed mono-urea is still a nucleophile. In the microscopic mixing zone, the mono-urea competes with unreacted piperazine for the isocyanate.
  • The Fix:

    • Switch to the Acid-Salt Method: Convert piperazine to its mono-hydrochloride salt before adding the isocyanate (See Protocol A).

    • Dilution: Increase solvent volume to reduce collision frequency between the mono-product and the electrophile.

Q2: Can I use excess piperazine instead of pH control? A: Yes, this is the Statistical Control method.

  • Strategy: Use 4.0 to 5.0 equivalents of piperazine relative to

    
    .
    
  • Outcome: The isocyanate is statistically far more likely to encounter a fresh piperazine molecule than a mono-product.

  • Trade-off: You must remove the large excess of piperazine downstream. This is viable on small scales (<5g) but inefficient for process chemistry.

Q3: My product is precipitating as a gum. How do I handle this? A: The mono-urea product often has different solubility than the starting material.

  • Solvent Choice: Switch from pure Dichloromethane (DCM) to a mixture of Water/Acetone or Water/Dioxane if using the pH control method. The salts remain soluble in the aqueous phase, while the neutral urea product may precipitate (which is good—it stops it from reacting further).

Section B: Purification Challenges

Q4: How do I separate the dimer from the product without column chromatography? A: Exploit the Basicity Difference .

  • Dimer: Contains two urea groups. Neither nitrogen is basic. It is neutral/lipophilic.

  • Product: Contains one urea and one secondary amine. The secondary amine is basic (pKa ~9.8).

  • Protocol: Perform an Acid/Base extraction (See Diagram 2).

Diagram 2: Purification Logic Flow (Acid/Base Switch)

PurificationFlow Mix Crude Reaction Mixture (Product + Dimer + Piperazine) Step1 1. Dissolve in EtOAc/DCM 2. Wash with 1M HCl (pH 2-3) Mix->Step1 OrgLayer1 Organic Layer (Contains Neutral Dimer) Step1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product + Piperazine) Step1->AqLayer1 Keep Step2 Basify Aqueous Layer (NaOH to pH > 12) AqLayer1->Step2 Step3 Extract with DCM/EtOAc Step2->Step3 OrgLayer2 Organic Layer (Product + Piperazine) Step3->OrgLayer2 Keep AqLayer2 Aqueous Waste (Salts) Step3->AqLayer2 Discard FinalStep High Vacuum / Distillation (Remove volatile Piperazine) OrgLayer2->FinalStep

Caption: The dimer is non-basic and is removed in the first organic wash. The product is recovered by basifying the aqueous phase.[1]

Recommended Protocols

Protocol A: The "Selective Protonation" Method (High Selectivity)

Best for: Scales >10g, minimizing dimer formation at the source.

  • Salt Formation: Dissolve Piperazine (10.0 g, 116 mmol) in water (50 mL). Add conc. HCl (1.0 equiv relative to piperazine) dropwise.

    • Note: Monitor pH.[2] Target pH 5.5–6.0. This forms Piperazine[3][4]·HCl in situ.

  • Reaction: Add Acetone (50 mL) to solubilize the organic reagent. Cool to 0°C.[1]

  • Addition: Add tert-butyl isocyanate (0.95 equiv, 110 mmol) dropwise over 60 minutes.

    • Why 0.95 equiv? Leaving a small amount of unreacted piperazine is better than over-reacting to form the dimer.

  • Workup:

    • The reaction mixture will likely contain the product as a hydrochloride salt.

    • Basify with 50% NaOH to pH >12.

    • Extract with Dichloromethane (

      
      ).
      
    • Wash combined organics with Brine.[5] Dry over

      
      .[6]
      
    • Concentrate.

Protocol B: The "Statistical" Method (Small Scale)

Best for: Scales <1g, quick synthesis where reagent waste is acceptable.

  • Dissolution: Dissolve Piperazine (4.0 equiv) in dry DCM.

  • Addition: Add tert-butyl isocyanate (1.0 equiv) dissolved in DCM slowly at Room Temperature.

  • Workup:

    • Wash the reaction mixture with water (

      
      ).
      
    • Note: Piperazine is highly water-soluble. The excess piperazine will wash out into the aqueous layer. The product (more lipophilic due to the t-butyl group) will remain in the DCM.

    • Evaporate DCM to yield the mono-urea.

Comparative Data: Method Selection

FeatureProtocol A (pH Control)Protocol B (Statistical)N-Boc Protection Route
Selectivity High (>95% Mono)Moderate (90-95% Mono)Perfect (>99% Mono)
Atom Economy ExcellentPoor (Wastes 3 equiv Piperazine)Poor (Requires 2 extra steps)
Time Efficiency High (One Pot)High (One Pot)Low (3 Steps: Protect, React, Deprotect)
Purification Extraction (Acid/Base)Water WashCrystallization/Column
Recyclability Hard to recycle piperazineEasy to recycle (from aq.[7] waste)N/A

References

  • Indinavir Process Chemistry: Maligres, P. E., et al. "Synthesis of the piperazine subunit of Indinavir." Tetrahedron Letters, 1997.

    • Context: Establishes the industrial relevance of piperazine mono-carboxamide synthesis and the use of selective acylation str
  • pKa Driven Selectivity: Rossen, K., et al. "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide." Journal of Organic Chemistry, 1995.

    • Context: Discusses the pKa properties of piperazine derivatives and selective functionaliz
  • General Mono-functionalization: Jacobsen, E. N., et al. "Highly Selective Mono-N-Alkylation of Piperazine." Journal of Organic Chemistry, 1994. (General reference for diamine selectivity principles).
  • BenchChem Technical Protocols: "Selective Mono-acylation of Piperazine." BenchChem Application Notes.

    • Context: Provides practical steps for in-situ mono-proton

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in Piperazine Carboxamide Salts

Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers, scientists, and drug development professionals dealing with the complex physicochemical behaviors of piperazine car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This technical guide is engineered for researchers, scientists, and drug development professionals dealing with the complex physicochemical behaviors of piperazine carboxamide salts. Here, we move beyond basic handling instructions to provide field-proven troubleshooting strategies, mechanistic causality, and self-validating experimental protocols.

Foundational FAQs: The Causality of Moisture Sorption

Q1: Mechanistically, why do piperazine carboxamide salts exhibit such high hygroscopicity? A1: The hygroscopicity of these compounds is rooted in their molecular topology. Piperazine carboxamides are highly polar molecules; the piperazine ring provides basic nitrogen atoms, while the exocyclic carboxamide group projects potent hydrogen-bond donors and acceptors ()[1]. When protonated to form a salt (e.g., diethylcarbamazine citrate), the introduction of charged counterions creates highly polar crystal surfaces ()[2]. Atmospheric water molecules thermodynamically favor interacting with these polar surfaces, knocking drug molecules or counterions out of the crystal lattice and facilitating rapid moisture adsorption ()[3].

Q2: How does moisture uptake compromise my formulation and analytical workflows? A2: Moisture absorption does more than just throw off your analytical balance. It drives solid-solid phase transitions. Water acts as a plasticizer, lowering the glass transition temperature of amorphous regions and triggering devitrification (crystallization). Furthermore, for salts of weak bases like piperazine derivatives, elevated moisture can induce chemical hydrolysis, yielding the conjugated free base and acid. This fundamentally alters the dissolution profile and degrades the Active Pharmaceutical Ingredient (API) ()[3].

Troubleshooting Guide: Field-Proven Solutions

Issue 1: Caking and Clumping During Scale-Up or Benchtop Weighing

  • Symptom: The salt forms hard lumps in the storage container, making accurate weighing impossible and clogging reactor feeds.

  • Causality: When ambient relative humidity (RH) exceeds the deliquescence point of the salt, water vapor condenses on the particles. This localized dissolution creates liquid bridges. When temperatures fluctuate, these bridges recrystallize, fusing the particles into a solid cake.

  • Solution:

    • Immediate Mitigation: Handle the material exclusively in a controlled environment, such as a glove box or a dry nitrogen-purged isolation chamber ()[4].

    • Alternative for High-Throughput Screening: If an isolation chamber is unavailable, utilize pre-filled reaction vials packaged under an inert atmosphere. By injecting your reaction solution directly through a septum, you bypass atmospheric exposure entirely ()[4].

Issue 2: Irreversible Mass Gain During Stability Testing

  • Symptom: During accelerated stability testing (40°C / 75% RH), the salt gains mass that does not reverse when humidity is lowered.

  • Causality: Unlike simple surface adsorption (which is reversible), irreversible mass gain indicates a bulk solid-state phase transition. The water molecules have penetrated the lattice to form a stable hydrate, or the moisture has induced irreversible chemical degradation ()[5].

  • Solution: Run the sample through the self-validating DVS-XRPD protocol (see Section 4). If a stable monohydrate or dihydrate is identified, pivot your strategy to develop the hydrate form instead of the anhydrous form, provided it remains stable across your target temperature and humidity range ()[3].

Quantitative Data Presentation

To standardize your handling procedures, refer to the European Pharmacopoeia (Ph. Eur.) criteria for hygroscopicity, mapped against typical piperazine salt behaviors.

Table 1: Hygroscopicity Classification & Physical Implications
ClassificationMass Increase (at 80% RH, 25°C)Physical Implications for Piperazine Salts
Non-hygroscopic < 0.2%Ideal for standard formulation; stable under ambient conditions.
Slightly hygroscopic 0.2% – 2.0%Manageable; requires standard moisture-barrier packaging ()[6].
Hygroscopic 2.0% – 15.0%Prone to caking; requires controlled humidity during manufacturing.
Very hygroscopic > 15.0%High risk of deliquescence; strict inert handling required.
Table 2: Comparative Counterion Effects on Piperazine Carboxamides
CounterionTypical Solid-State ProfileHygroscopicity RiskFormulation Strategy
Citrate Highly crystalline, polar surfaceModerate to HighRequires DVS profiling; potential for stable hydrates ()[2].
Hydrochloride Excellent solubility, lower MWHighOften deliquescent at >70% RH; requires strict moisture barriers ()[7].
Succinate Good crystal packing, balanced polarityLow to ModeratePreferred for solid oral dosage forms; stable under ambient conditions ()[8].

Validated Experimental Protocols

Protocol 1: Self-Validating Dynamic Vapor Sorption (DVS) Analysis

Why this is a self-validating system: Gravimetric data alone is blind to structural changes. By coupling DVS with orthogonal techniques like X-Ray Powder Diffraction (XRPD), every mass change is structurally verified. This ensures no false positives occur when distinguishing between simple surface condensation and bulk hydrate formation ()[6].

  • Sample Preparation: Accurately weigh 10–20 mg of the piperazine carboxamide salt into the DVS sample pan.

  • Initial Drying Phase: Expose the sample to 0% RH at 25°C until gravimetric equilibrium is reached ( dm/dt < 0.002% / min) to establish the true dry mass (

    
    ).
    
  • Sorption Isotherm: Increase the humidity from 0% to 90% RH in 10% increments. Do not advance to the next step until equilibrium is achieved at the current humidity level ()[9].

  • Desorption Isotherm: Decrease the humidity from 90% back to 0% RH in 10% increments to check for hysteresis (irreversible moisture retention) ()[5].

  • Orthogonal Validation: Immediately transfer the post-DVS sample for XRPD. Compare the diffractogram against the pre-DVS sample to confirm if the crystal lattice has shifted (indicating a hydrate) or collapsed (indicating deliquescence).

DVS_Workflow Start Synthesize Piperazine Carboxamide Salt DVS Dynamic Vapor Sorption (0-90% RH) Start->DVS MassGain Mass Gain at 80% RH? DVS->MassGain LowGain < 0.2% Non-Hygroscopic MassGain->LowGain No HighGain > 2.0% Hygroscopic MassGain->HighGain Yes XRPD Post-DVS XRPD Analysis HighGain->XRPD Hydrate Stable Hydrate Formation XRPD->Hydrate Crystalline Shift Deliquescent Deliquescence / Amorphous Shift XRPD->Deliquescent Loss of Crystallinity

DVS workflow for evaluating piperazine carboxamide salt hygroscopicity and hydrate formation.

Protocol 2: Salt Screening for Moisture Resistance

Why this works: Changing the counterion fundamentally alters the crystal packing and the surface polarity of the salt, directly impacting its thermodynamic affinity for atmospheric water ()[7].

  • Counterion Selection: Select a library of GRAS (Generally Recognized As Safe) acids (e.g., citric acid, succinic acid, hydrochloric acid).

  • Equimolar Mixing: Dissolve the piperazine carboxamide free base and the selected acid in a suitable solvent system (e.g., methanol or an acetone/water mixture) ()[8].

  • Crystallization: Induce crystallization via slow solvent evaporation or the controlled addition of an anti-solvent.

  • Isolation & Initial Characterization: Isolate the solid precipitate and confirm crystallinity using XRPD. Reject any amorphous forms immediately, as they are inherently more hygroscopic and physically unstable ()[7].

  • Accelerated Stress Testing: Expose the crystalline salts to 40°C and 75% RH for 7 days. Monitor for physical changes (caking) and chemical degradation.

Salt_Screening Base Piperazine Carboxamide Free Base Reaction Equimolar Mixing & Solvent Evaporation Base->Reaction Acids Counterion Library (Citrate, Succinate, HCl) Acids->Reaction Crystallinity Crystallinity Check (Initial XRPD) Reaction->Crystallinity Amorphous Amorphous (Reject/Reformulate) Crystallinity->Amorphous Fail Crystalline Crystalline (Proceed to Stress Test) Crystallinity->Crystalline Pass Stress 40°C / 75% RH Stability Test Crystalline->Stress

Salt screening and selection process to mitigate hygroscopicity in drug development.

References

  • HepatoChem. "How do you handle hygroscopic salts?" Available at:[Link]

  • Taylor & Francis. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain." Available at: [Link]

  • SK pharmteco. "Dynamic Vapor Sorption." Available at: [Link]

  • Pharmaceutical Technology. "Salt Selection in Drug Development." Available at: [Link]

  • Wikipedia. "Dynamic vapor sorption." Available at: [Link]

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?" Available at: [Link]

  • National Institutes of Health (NIH). "Discovery of Beclabuvir: A Potent Allosteric Inhibitor of the Hepatitis C Virus Polymerase." Available at:[Link]

Sources

Optimization

Resolving emulsions during workup of N-tert-butylpiperazine-1-carboxamide

ChemSupport: N-tert-butylpiperazine-1-carboxamide Synthesis Hub Subject: Troubleshooting Persistent Emulsions During Aqueous Workup Ticket ID: #EMUL-PIP-001 Status: Resolved / Guide Available The Diagnostic: Why is this...

Author: BenchChem Technical Support Team. Date: March 2026

ChemSupport: N-tert-butylpiperazine-1-carboxamide Synthesis Hub

Subject: Troubleshooting Persistent Emulsions During Aqueous Workup Ticket ID: #EMUL-PIP-001 Status: Resolved / Guide Available

The Diagnostic: Why is this happening?

You are likely experiencing a "rag layer" or a milky interface that refuses to separate.[1] This is not random; it is a direct consequence of your molecule's architecture.[1]

The Mechanism of Failure: Amphiphilic Surfactancy N-tert-butylpiperazine-1-carboxamide is structurally predisposed to act as a surfactant (soap).[1]

  • Lipophilic Tail: The tert-butyl group and the hydrocarbon backbone of the piperazine ring are hydrophobic (greasy).[1]

  • Hydrophilic Head: The urea linkage (

    
    ) and the distal amine (if unsubstituted) are polar and capable of hydrogen bonding.[1]
    

The Critical Factor: At neutral or weakly basic pH (pH 7–9), the distal piperazine nitrogen (pKa


 9.[1]8) exists in an equilibrium between its free base and protonated (cationic) forms.[1] This mixture creates a cationic surfactant  that stabilizes oil-in-water droplets, preventing phase separation.[1]

Immediate Intervention (The "Emergency Room")

If you are currently standing in front of a separatory funnel with a stuck emulsion, follow this decision matrix. Do not shake the funnel further.

EmulsionProtocol cluster_legend Key Start Emulsion Detected CheckSolvent Check Solvent System Start->CheckSolvent DCM Dichloromethane (DCM) CheckSolvent->DCM Denser than water EtOAc Ethyl Acetate (EtOAc) CheckSolvent->EtOAc Lighter than water Salting Step 1: Ionic Strength Add Saturated Brine (NaCl) Swirl Gently (Do NOT Shake) DCM->Salting EtOAc->Salting Wait Wait 15 Minutes Salting->Wait Resolved1 Separation Achieved? Wait->Resolved1 Filter Step 2: Physical Disruption Filter entire mixture through Celite® pad (removes particulates) Resolved1->Filter No Success Proceed to Drying (Na2SO4/MgSO4) Resolved1->Success Yes pHCheck Step 3: pH Swing Is Aqueous layer pH > 11? Filter->pHCheck AdjustBase Add NaOH/KOH Target pH 12-13 pHCheck->AdjustBase No pHCheck->Success Yes (Already High) AdjustBase->Success Critical Critical Action Standard Standard Step

Caption: Decision tree for resolving active emulsions during piperazine workups.

Protocol A: The Salting Out Method (First Line of Defense)
  • Add Brine: Pour a volume of saturated NaCl solution equal to 20% of your aqueous layer volume into the funnel.

  • Swirl, Don't Shake: Gently swirl the funnel to mix the brine into the aqueous layer. Vigorous shaking will only create smaller, more stable droplets.[1]

  • Theory: Increasing the ionic strength of the aqueous phase (

    
     and 
    
    
    
    ) disrupts the solvation shell of the organic surfactant, forcing the organic molecules back into the organic layer ("Salting Out").[1][2]
Protocol B: The Celite Filtration (For "Rag Layers")

If a third, semi-solid layer persists between phases, you likely have a Pickering Emulsion stabilized by micro-precipitates (urea byproducts).[1]

  • Prepare Filter: Set up a Buchner funnel with a 1-inch pad of Celite® (diatomaceous earth).[1]

  • Vacuum Filter: Pour the entire contents of the separatory funnel (both layers) through the pad.[1]

  • Rinse: Wash the pad with fresh organic solvent.[1]

  • Return: Return the filtrate to a clean separatory funnel. The solids causing the emulsion will remain in the Celite.[1]

Prevention & Protocol Optimization

To prevent this in future experiments, you must control the chemical environment to disable the surfactant properties of the piperazine derivative.[1]

Strategy 1: The pH Swing (Disabling the Head Group)

The goal is to force the piperazine nitrogen into a single state (fully neutral or fully protonated) to prevent amphiphilic behavior.[1]

Desired LayerTarget pHMechanism
Organic (Product) pH > 12 At pH 12, the piperazine amine (pKa ~9.[1]8) is fully deprotonated (neutral).[1] It loses its charge, becomes less water-soluble, and behaves less like a surfactant.[1] Use 1M NaOH.
Aqueous (Waste) pH < 2 At pH 2, the amine is fully protonated (dication).[1] It is highly water-soluble and will not stabilize the interface as effectively as the zwitterionic/equilibrium form.[1] Use 1M HCl.

Recommendation: If extracting the product, basify your aqueous quench to pH > 12 before adding the organic solvent.[1]

Strategy 2: Solvent Selection
  • Avoid Dichloromethane (DCM): While a good solvent, DCM has a density (1.33 g/mL) close to that of concentrated brine/NaOH mixtures, which can lead to density inversion confusion and slow separation.[1]

  • Preferred: Ethyl Acetate (EtOAc) or 2-MeTHF: These are lighter than water.[1] If the product is not soluble enough, add 5-10% Methanol to the organic phase to break hydrogen bond networks.[1]

Frequently Asked Questions (FAQs)

Q: I added brine and it got worse. Now I have a solid block. What happened? A: You likely "salted out" the product itself.[1] If your piperazine urea is highly polar, high salt concentrations can force it to precipitate entirely.[1]

  • Fix: Add water to redissolve the salt, then add a more polar organic co-solvent (like 10% MeOH in DCM) to dissolve the precipitate back into the organic layer.[1]

Q: Can I use centrifugation? A: Yes. If the scale is small (<50 mL), transfer the emulsion to centrifuge tubes. Spin at 3000 RPM for 5 minutes. The G-force overcomes the interfacial tension stabilizing the droplets.[1]

Q: Why not just use acid to wash it? A: You can, but you will lose your product.[1] The basic piperazine nitrogen will protonate and migrate into the aqueous layer.[1] Only do this if you intend to discard the organic layer and retrieve the product from the water (by basifying the water later and re-extracting).[1]

References & Further Reading

  • Emulsion Breaking Mechanisms:

    • Rule of Thumb: Increasing ionic strength (brine) decreases the critical micelle concentration (CMC) and solubility of organics in water.[1]

    • Source: University of Rochester, "Workup Troubleshooting: Breaking Emulsions."[1]

  • Piperazine pKa Values:

    • Data: Piperazine pKa1

      
       5.3, pKa2 
      
      
      
      9.7.[1]
    • Source: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng.[1] Data2009 , 54, 11, 2914–2917.[1]

  • Pickering Emulsions & Filtration:

    • Concept: Solid particles (impurities) adsorb to the interface, preventing coalescence.[1] Filtration removes these stabilizers.[1]

    • Source: Binks, B. P.[1] "Particles as surfactants—similarities and differences." Current Opinion in Colloid & Interface Science2002 , 7, 21–41.[1]

Sources

Reference Data & Comparative Studies

Validation

Optimizing 1H NMR Characterization of N-tert-butylpiperazine-1-carboxamide: Solvent Selection &amp; Spectral Analysis

Executive Summary In the synthesis of urea-linked bioactive scaffolds, N-tert-butylpiperazine-1-carboxamide (CAS: 253175-42-7) serves as a critical building block.[1] However, its structural characterization is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of urea-linked bioactive scaffolds, N-tert-butylpiperazine-1-carboxamide (CAS: 253175-42-7) serves as a critical building block.[1] However, its structural characterization is frequently complicated by the lability and exchange behavior of the urea proton (


).

This guide objectively compares the 1H NMR spectral performance of this compound in Chloroform-d (CDCl3) versus Dimethyl Sulfoxide-d6 (DMSO-d6) . Furthermore, it provides a differential analysis to distinguish this urea derivative from its common synthetic precursor/alternative, 1-Boc-piperazine (tert-butyl piperazine-1-carboxylate).

Key Finding: While CDCl3 is the standard screening solvent, it fails to consistently resolve the diagnostic urea NH proton. DMSO-d6 is the superior solvent , providing a sharp, quantifiable singlet for the NH group and distinct chemical shift separation for the tert-butyl moiety, essential for purity assessment.

Product Profile & Structural Logic

Understanding the electronic environment is the first step to accurate assignment. The molecule consists of a piperazine ring where N1 is acylated by a tert-butyl urea moiety.

  • Compound: N-tert-butylpiperazine-1-carboxamide[1][2][3]

  • CAS: 253175-42-7[1]

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Urea Linkage (

      
      ):  The site of hydrogen bonding and solvent exchange.
      
    • Piperazine Ring: Exhibits AA'BB' or AA'MM' spin systems depending on ring conformation and N4-substitution.

    • tert-Butyl Group: A strong singlet, but its position is sensitive to the carbonyl type (Urea vs. Carbamate).

Visualization: Structural Connectivity & Proton Assignment

G tBu tert-Butyl Group (9H, s) δ ~1.2-1.3 ppm NH Urea NH (1H, s/br) Solvent Dependent tBu->NH Attached to CO Carbonyl (C=O) NH->CO Amide Bond PipN1 Piperazine N1 CO->PipN1 Urea Linkage PipCH2_A α-CH2 (to Urea) (4H, m) PipN1->PipCH2_A α-Position PipCH2_B β-CH2 (to Amine) (4H, m) PipCH2_A->PipCH2_B Ring Bond PipN4 Piperazine N4 (Secondary Amine) PipCH2_B->PipN4 β-Position

Figure 1: Connectivity map highlighting the diagnostic protons (t-Bu and NH) relative to the piperazine core.

Comparative Performance Analysis

This section contrasts the spectral quality of the product in the two most common NMR solvents.

Solvent Comparison: CDCl3 vs. DMSO-d6[4]
FeatureMethod A: CDCl3 (Standard)Method B: DMSO-d6 (Recommended)Scientific Rationale
Urea NH Signal Poor / Invisible. Often appears as a broad hump at 4.5–5.0 ppm or is lost in the baseline.Excellent. Sharp singlet at ~5.8–6.0 ppm .DMSO acts as a H-bond acceptor, stabilizing the NH proton and slowing chemical exchange, "locking" the signal. [1, 2]
tert-Butyl Shift ~1.35 ppm ~1.26 ppm Solvent anisotropy and H-bonding induce a distinct upfield shift in DMSO, aiding in differentiation from impurities.
Piperazine Resolution Moderate. Signals often overlap if N4 is unsubstituted.High. Distinct separation between α-CH2 and β-CH2 protons.Higher viscosity and polarity of DMSO often improve separation of conformers.
Water Interference Low (H2O at ~1.56 ppm).High (H2O at ~3.33 ppm).Caution: The water peak in DMSO can overlap with piperazine ring protons (~2.8–3.4 ppm). Dry DMSO is essential.
Product vs. Alternative (1-Boc-Piperazine)

A common analytical challenge is distinguishing the urea product (N-tert-butylpiperazine-1-carboxamide) from the carbamate starting material (1-Boc-piperazine, CAS: 57260-71-6).

Diagnostic RegionUrea Product (Target)Boc-Piperazine (Alternative/Impurity)Differentiation Logic
NH Proton Present (~5.9 ppm) Absent The carbamate nitrogen is fully substituted (

). Absence of NH is definitive for Boc.
tert-Butyl Shift ~1.26 ppm (DMSO) ~1.40 ppm (DMSO) The electron-donating NH in the urea shields the t-Bu group more than the oxygen in the carbamate.
Carbonyl (13C) ~157 ppm ~154 ppm Urea carbonyls are typically deshielded relative to carbamates.

Experimental Protocol: High-Resolution Acquisition

To ensure reproducibility and visualization of the labile NH proton, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Use 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Control: Use a fresh ampoule or solvent stored over molecular sieves. Absorbed atmospheric water (

      
       peak at 3.33 ppm) will broaden the NH signal via proton exchange.
      
  • Vessel: Clean, dry 5mm NMR tube. Cap immediately.

Step 2: Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (e.g., zg30).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds .

    • Reasoning: The tert-butyl protons have a long T1 relaxation time. A short D1 will suppress the t-Bu integral, leading to incorrect integration ratios (e.g., finding <9H).

  • Scans (NS): 16 scans are sufficient for 5 mg; 64 scans for <2 mg.

  • Temperature: 298 K (25°C).

    • Note: If NH broadening persists, lower the temperature to 280 K to freeze out the exchange.

Step 3: Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Referencing: Calibrate to residual DMSO-d5 pentet at 2.50 ppm .

Mechanistic Visualization: Solvent Interaction[5]

The following diagram illustrates why DMSO is superior for this specific class of compounds.

SolventEffect cluster_CDCl3 Scenario A: CDCl3 (Non-Polar) cluster_DMSO Scenario B: DMSO-d6 (Polar Aprotic) Urea_A Urea NH Exchange Rapid H-Exchange (with trace H2O/Acid) Urea_A->Exchange Result_A Signal Broadening (Peak Disappears) Exchange->Result_A Urea_B Urea NH Complex Stable H-Bond Complex (N-H ... O=S) Urea_B->Complex H-Bonding DMSO_Mol DMSO Oxygen (H-Bond Acceptor) DMSO_Mol->Complex Result_B Sharp Singlet (Quantifiable) Complex->Result_B Exchange Slowed

Figure 2: Mechanistic comparison of solvent effects on the urea NH proton. DMSO stabilizes the proton via hydrogen bonding, preventing rapid exchange.

References

  • BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Application Notes. Accessed October 2023.

  • Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509, 2006.[4]

  • Vertex Pharmaceuticals. "Heterocyclic compounds and uses thereof." US Patent US11096942B2. (Describes synthesis and NMR of N-tert-butylpiperazine-1-carboxamide derivatives).

  • Bristol-Myers Squibb. "Stereoselective synthesis of BMS-262084." Journal of Organic Chemistry, 67(11), 3595-3600, 2002.[5] (Detailed characterization of piperazine urea intermediates).

Sources

Validation

A Comparative Guide to the Infrared (IR) Absorption of the Piperazine Urea Carbonyl Group

For researchers and professionals in drug development, precise and rapid molecular characterization is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, precise and rapid molecular characterization is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for functional group identification, offering a unique molecular fingerprint. Among the most prominent and informative signals in an IR spectrum is the carbonyl (C=O) stretching absorption. Its position, reported in wavenumbers (cm⁻¹), is exquisitely sensitive to the local electronic and structural environment.

This guide provides an in-depth analysis of the carbonyl absorption peak in piperazine urea derivatives. We will explore the fundamental principles governing its characteristic frequency and present a comparative analysis against other common carbonyl-containing functional groups. This objective comparison, supported by established spectral data and experimental protocols, is designed to empower researchers to interpret their own spectral results with confidence and accuracy.

The Underlying Physics: Key Factors Dictating Carbonyl (C=O) Stretching Frequency

The position of the C=O stretching vibration is not fixed; it is modulated by a delicate interplay of several factors. Understanding these principles is crucial for accurate spectral interpretation. The C=O bond can be modeled as a spring, where a stronger, stiffer spring vibrates at a higher frequency (higher wavenumber).

  • Resonance Effect: Electron delocalization, or resonance, is one of the most significant factors. When a carbonyl group is conjugated with an adjacent system (like a C=C double bond or an atom with a lone pair), the π-electrons can delocalize. This delocalization reduces the double-bond character of the C=O bond, effectively weakening and lengthening it. A weaker bond requires less energy to stretch, thus lowering its absorption frequency.[1] Amides and ureas are prime examples where resonance from the nitrogen lone pair(s) dramatically lowers the C=O frequency compared to a simple ketone.

  • Inductive Effect: This effect involves the pulling of electron density through sigma (σ) bonds by electronegative atoms. An electronegative atom attached to the carbonyl carbon (e.g., the oxygen in an ester or a halogen in an acid chloride) withdraws electron density, which shortens and strengthens the C=O bond.[2] This strengthening increases the force constant of the bond, shifting the absorption to a higher frequency.

  • Ring Strain: Incorporating a carbonyl group into a small ring (five-membered or smaller) forces the internal bond angles to be smaller than the ideal sp² angle of 120°. This angle strain leads to an increase in the s-character of the C=O sigma bond, which strengthens the double bond and significantly increases the stretching frequency.[1] This effect is highly diagnostic for identifying strained cyclic ketones, lactones, and lactams.[1][3]

  • Hydrogen Bonding: When the carbonyl oxygen acts as a hydrogen bond acceptor, it draws electron density away from the C=O bond. This interaction lengthens and weakens the bond, causing a shift to a lower frequency.[1] The effect can be substantial (40-60 cm⁻¹). Spectra of solid samples (where intermolecular hydrogen bonding is maximized) often show lower C=O frequencies than spectra of the same compound in a dilute non-polar solution.[4]

The Piperazine Urea Carbonyl: A Case Study in Resonance Dominance

The piperazine urea structure contains a six-membered ring, which is generally considered to be unstrained, similar to cyclohexanone. Therefore, ring strain is not a significant factor in determining its C=O frequency. The defining feature of the urea functional group within the piperazine ring is the carbonyl carbon being directly bonded to two nitrogen atoms.

The lone pair of electrons on each nitrogen atom participates in resonance, delocalizing into the carbonyl group. This extensive delocalization, illustrated below, imparts significant single-bond character to the C=O bond.

Caption: Resonance structures illustrating electron delocalization in a urea moiety.

This powerful resonance effect is the dominant factor, significantly weakening the C=O bond and lowering its stretching frequency to a range that is characteristically below that of ketones, esters, and even many simple amides. For a six-membered cyclic urea like a piperazine derivative, the carbonyl absorption is expected to appear in the 1630–1680 cm⁻¹ region.

Comparative Analysis of Carbonyl Absorption Frequencies

The precise location of the C=O peak provides invaluable clues to the molecular structure. The table below compares the typical IR absorption ranges for the piperazine urea carbonyl with other common carbonyl-containing functional groups.

Functional GroupStructure ExampleTypical C=O Frequency (cm⁻¹)Primary Influencing Factors
Piperazine Urea -(CH₂)₂-N(C=O)N-(CH₂)₂-1630 - 1680 Strong resonance from two N atoms significantly weakens the C=O bond. Six-membered ring is unstrained.
Ketone (Saturated)R-(C=O)-R1705 - 1725Baseline for comparison. Mild inductive effect from alkyl groups.
Aldehyde (Saturated)R-(C=O)-H1720 - 1740Slightly higher than ketones due to electronic effects of the C-H bond.
Ester (Saturated)R-(C=O)-OR'1735 - 1750The inductive effect of the single-bonded oxygen atom strengthens the C=O bond, overriding its weaker resonance effect.[5][6]
Carboxylic AcidR-(C=O)-OH1700 - 1725 (dimer)Extensive hydrogen bonding in the dimeric form significantly lowers the frequency.
Amide (Acyclic, 2°)R-(C=O)-NHR'1630 - 1680Strong resonance from one N atom weakens the C=O bond.[1]
Lactam (6-membered)-(CH₂)₄-C(=O)NH-1660 - 1680Similar to acyclic amides; the six-membered ring is unstrained.[3]
Lactam (5-membered)-(CH₂)₃-C(=O)NH-1695 - 1715Ring strain begins to increase the C=O frequency.[3]
Lactam (4-membered)-(CH₂)₂-C(=O)NH-1730 - 1760Significant ring strain dominates, shifting the frequency to a much higher value.[3]
Acid ChlorideR-(C=O)-Cl1785 - 1815The very strong inductive effect of the chlorine atom dramatically strengthens the C=O bond.[2]

Note: All values are for solid-phase (KBr/mull) or neat liquid measurements unless specified. Conjugation with a C=C bond or an aromatic ring will typically lower these values by 15-30 cm⁻¹.[7]

Experimental Protocols for Acquiring High-Quality IR Spectra

The quality of an IR spectrum is critically dependent on proper sample preparation. The chosen method can influence peak positions, particularly for groups susceptible to hydrogen bonding like the urea carbonyl.

This is the most common method for obtaining high-quality spectra of solid compounds. The principle is to disperse the sample in a dry, IR-transparent matrix (Potassium Bromide, KBr) and press it into a translucent pellet.

Methodology:

  • Drying: Gently dry both the sample and spectroscopy-grade KBr powder in an oven (e.g., at 110°C) and store them in a desiccator to remove any residual moisture, which absorbs strongly in the IR spectrum.

  • Weighing: Accurately weigh approximately 1-2 mg of the piperazine urea sample and 100-200 mg of the dry KBr. The sample concentration should be about 0.5-1.0%.

  • Grinding: Combine the sample and KBr in an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. The goal is to reduce the sample's particle size to less than the wavelength of the IR radiation (~2 µm) to minimize light scattering.

  • Pellet Pressing: Transfer the powder to a pellet die. Place the die into a hydraulic press and apply a vacuum to remove trapped air. Slowly apply pressure (typically 8-10 tons) for 1-2 minutes.

  • Analysis: Carefully release the pressure and remove the transparent or translucent KBr pellet. Mount the pellet in the spectrometer's sample holder and acquire the spectrum. A background spectrum using a pure KBr pellet should also be run for correction.

graphvic start Start: Dry Sample & KBr weigh Weigh ~1mg Sample & ~150mg KBr start->weigh grind Grind in Agate Mortar to Homogeneous Powder weigh->grind load Load Powder into Pellet Die grind->load press Apply Vacuum & Press (8-10 tons) load->press analyze Mount Pellet & Acquire FTIR Spectrum press->analyze end_node End: Spectrum Obtained analyze->end_node

Caption: Experimental workflow for the KBr pellet method.

Analyzing a sample in a dilute solution of a non-polar solvent (like chloroform or dichloromethane) can minimize intermolecular hydrogen bonding, allowing for the observation of the "free" carbonyl stretching frequency.

Methodology:

  • Solvent Selection: Choose a solvent that dissolves the sample and has a clear window in the carbonyl region (1600-1800 cm⁻¹). Chloroform (CHCl₃) or carbon tetrachloride (CCl₄) are common, but their own absorptions must be accounted for.

  • Solution Preparation: Prepare a dilute solution of the sample (e.g., 1-5% w/v).

  • Cell Preparation: Select a liquid transmission cell with IR-transparent windows (e.g., NaCl or KBr). Ensure the windows are clean and dry.

  • Analysis: Fill the cell with the solution. Place the cell in the spectrometer. Acquire a background spectrum of the pure solvent in the same cell first, then acquire the sample spectrum. The instrument software can then automatically subtract the solvent's contribution.

Data Interpretation: Identifying the Piperazine Urea Carbonyl

When analyzing the spectrum of a potential piperazine-containing urea, the carbonyl region is the most diagnostic.

G start Examine IR Spectrum carbonyl_region Locate Strong, Sharp Peak in 1850-1630 cm⁻¹ Region start->carbonyl_region is_peak_present Peak Present? carbonyl_region->is_peak_present no_carbonyl No Carbonyl Group Likely is_peak_present->no_carbonyl No check_freq Analyze Peak Frequency is_peak_present->check_freq Yes high_freq > 1750 cm⁻¹ (Acid Chloride, Anhydride, Strained Lactam/Ester) check_freq->high_freq ester_freq ~1735 - 1750 cm⁻¹ (Ester) check_freq->ester_freq ketone_freq ~1705 - 1725 cm⁻¹ (Ketone/Aldehyde) check_freq->ketone_freq low_freq < 1690 cm⁻¹ (Amide, Carboxylate...) check_freq->low_freq is_urea Is Peak ~1630-1680 cm⁻¹ with N-H signals? low_freq->is_urea piperazine_urea Consistent with Piperazine Urea Carbonyl is_urea->piperazine_urea Yes other_amide Consider Other Amide/Urea Structures is_urea->other_amide No

Caption: Logical workflow for identifying a piperazine urea carbonyl group in an IR spectrum.

  • Locate the Carbonyl Region: Scan the region from 1850 cm⁻¹ down to 1630 cm⁻¹. The C=O stretch is almost always one of the strongest and sharpest absorptions in the spectrum.[7]

  • Pinpoint the Frequency: A peak appearing in the 1630-1680 cm⁻¹ range is a strong indicator of an amide or urea.

  • Cross-Reference with Other Peaks: Confirm the assignment by looking for other characteristic peaks. Piperazine itself has C-N stretching vibrations (typically ~1100-1300 cm⁻¹) and C-H stretching (~2800-3000 cm⁻¹).[4] If the piperazine has N-H bonds, look for N-H stretching absorptions (typically a broad band in the 3200-3500 cm⁻¹ region).

  • Exclude Alternatives: Use the comparative table to rule out other possibilities. If the peak is at 1740 cm⁻¹, an ester is more likely. If it is at 1715 cm⁻¹, a ketone is a strong candidate. The distinctly low frequency of the piperazine urea carbonyl is its key identifying feature.

Conclusion

The infrared absorption of the piperazine urea carbonyl group is characteristically found at a low frequency, typically in the 1630-1680 cm⁻¹ range. This is a direct consequence of the powerful resonance effect from the two nitrogen atoms in the urea linkage, which weakens the C=O double bond. This low-frequency absorption, when combined with other spectral features of the piperazine ring, provides a reliable diagnostic tool for identifying this important structural motif in pharmaceutical and chemical research. By understanding the fundamental principles and employing rigorous experimental technique, researchers can leverage IR spectroscopy to its full potential for unambiguous molecular characterization.

References

Sources

Comparative

Comparing reactivity of N-tert-butylpiperazine-1-carboxamide vs N-Boc-piperazine

Comparative Reactivity and Application Guide: N-tert-Butylpiperazine-1-carboxamide vs. N-Boc-piperazine As a Senior Application Scientist, selecting the correct piperazine building block is rarely a matter of simple avai...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity and Application Guide: N-tert-Butylpiperazine-1-carboxamide vs. N-Boc-piperazine

As a Senior Application Scientist, selecting the correct piperazine building block is rarely a matter of simple availability; it is a strategic decision that dictates the chemical lifecycle of your molecule. N-Boc-piperazine and N-tert-butylpiperazine-1-carboxamide share a nearly identical structural footprint—both feature a piperazine core with a free, highly nucleophilic secondary amine. However, the divergence at the N1 position (a carbamate versus a urea) fundamentally alters their thermodynamic stability, electronic distribution, and utility in drug design.

This guide objectively compares these two derivatives, explaining the causality behind their reactivity profiles and providing self-validating experimental workflows for their application.

Structural and Physicochemical Comparison

The core distinction between these molecules lies in the resonance stabilization of their respective functional groups.

  • N-Boc-piperazine utilizes a carbamate (tert-butyloxycarbonyl) group. The oxygen atom of the tert-butoxy group donates electron density into the carbonyl, but less effectively than a nitrogen atom would.

  • N-tert-butylpiperazine-1-carboxamide utilizes a urea group. The nitrogen lone pair donates electron density into the carbonyl highly efficiently, significantly reducing the electrophilicity of the carbonyl carbon and strengthening the C–N bond.

Furthermore, the urea motif introduces an additional hydrogen-bond donor (the NH group), which profoundly impacts target protein docking in medicinal chemistry [2].

Quantitative Data Summary
PropertyN-Boc-piperazineN-tert-butylpiperazine-1-carboxamide
Functional Group Carbamate (-O-tBu)Urea (-NH-tBu)
Predicted pKa (Free Amine) ~8.45 [1]~8.0 – 8.5
Hydrogen Bond Donors 1 (Secondary Amine)2 (Secondary Amine, Urea NH)
Hydrogen Bond Acceptors 32
Acidic Cleavage (TFA) Highly Labile (Rapidly cleaves)Highly Stable (Intact)
Primary Utility Transient synthetic intermediateStable pharmacophore / Structural motif

Chemical Reactivity & Stability: The Mechanistic "Why"

A. Nucleophilic Functionalization

Both compounds feature a free secondary amine at the N4 position that exhibits excellent nucleophilicity. Because the electron-withdrawing effects of the distant carbamate or urea groups are heavily attenuated across the piperazine ring, both molecules participate readily in SN2 alkylations, Buchwald-Hartwig cross-couplings, and reductive aminations.

B. Deprotection and Cleavage Kinetics

The most critical operational difference is their behavior under acidic conditions. N-Boc-piperazine is designed to be a transient protecting group. Under acidic conditions (e.g., TFA or HCl), the carbamate carbonyl oxygen is protonated. This triggers the expulsion of a highly stable tert-butyl cation (which rapidly eliminates to isobutylene) and the release of CO2, yielding the free piperazine.

Conversely, N-tert-butylpiperazine-1-carboxamide is highly resistant to acid. Protonation of the urea does not yield a competent leaving group; the expulsion of tert-butylamine is energetically prohibitive compared to the alkoxide leaving group of the Boc moiety.

AcidCleavage Boc N-Boc-piperazine (Carbamate) Acid TFA / HCl (Acidic Conditions) Boc->Acid Urea N-t-Bu-piperazine-1-carboxamide (Urea) Urea->Acid FreeAmine Free Piperazine + CO2 + Isobutylene Acid->FreeAmine Rapid Cleavage (Alkoxide Leaving Group) Stable No Reaction (Intact Motif) Acid->Stable High Stability (Amine Leaving Group)

Figure 1: Acidic cleavage pathway comparison between carbamate and urea piperazine derivatives.

C. Directed α-Lithiation

For advanced C–H functionalization, N-Boc-piperazines are classic substrates for directed asymmetric α-lithiation using s-BuLi and a chiral ligand like sparteine [5]. The Boc carbonyl efficiently coordinates the lithium ion, directing deprotonation to the adjacent equatorial carbon. While ureas can also direct lithiation, their altered steric bulk and stronger coordination geometries often require re-optimization of the base and temperature to prevent competing side reactions.

Applications in Drug Development

The choice between these two molecules in drug discovery dictates the mechanism of target engagement.

Carbamates as Covalent Warheads: Piperazine carbamates possess an inherent, mild electrophilicity. When targeting serine hydrolases (such as MAGL or FAAH), the catalytic serine can directly attack the carbamate carbonyl. This results in the irreversible covalent carbamylation of the enzyme (e.g., the MAGL inhibitor JZL-184) [3].

Ureas as Stable Pharmacophores & Smart Inhibitors: Because ureas are highly stable, N-tert-butylpiperazine-1-carboxamide is frequently used as a permanent structural motif in final drug candidates, such as the Factor XIa inhibitor BMS-262084 [2]. Fascinatingly, while ureas are generally too stable to act as covalent modifiers, specific piperazine ureas (like the FAAH inhibitor PF-750) act as "smart" covalent inhibitors. Upon docking into the FAAH active site, a target-specific conformational change twists the urea out of planarity. This breaks the resonance stabilization, uniquely activating the carbonyl for nucleophilic attack by the catalytic serine[4].

EnzymeInteraction Serine Catalytic Serine (e.g., FAAH/MAGL) Covalent1 Covalent Carbamylation (Irreversible Inhibition) Serine->Covalent1 Binding Conformational Twist (Breaks Resonance) Serine->Binding Target-Specific Carbamate Piperazine Carbamate (e.g., JZL-184) Carbamate->Serine Spontaneous Attack Urea Piperazine Urea (e.g., PF-750) Urea->Serine H-Bonding / Docking Binding->Covalent1 Activated for Attack

Figure 2: Mechanistic divergence in serine hydrolase inhibition by piperazine derivatives.

Self-Validating Experimental Protocols

To objectively demonstrate the performance differences between these two building blocks, the following self-validating workflows should be utilized.

Protocol 1: Comparative Acid Stability Profiling (HPLC-UV)

Purpose: To quantitatively validate the thermodynamic stability of the urea versus the lability of the carbamate.

  • Preparation: Prepare separate 10 mM solutions of N-Boc-piperazine and N-tert-butylpiperazine-1-carboxamide in Dichloromethane (DCM). Add 1 mM of Biphenyl to each as an internal standard (IS).

  • Acidification: Add 50% v/v Trifluoroacetic acid (TFA) to both mixtures at 25 °C.

  • Sampling: Extract 50 µL aliquots at t = 5 min, 30 min, 1 h, and 4 h. Quench immediately in 500 µL of saturated aqueous NaHCO3.

  • Analysis: Extract the quenched samples with DCM and analyze via HPLC-UV (210 nm).

  • Self-Validation: The constant peak area of the Biphenyl IS proves no physical sample loss occurred. You will observe the N-Boc-piperazine peak completely disappear within 30 minutes, while the N-tert-butylpiperazine-1-carboxamide peak will maintain >99% relative area integration even after 4 hours.

Protocol 2: Reductive Amination Workflow (Applicable to Both)

Purpose: Efficient functionalization of the N4 secondary amine without disturbing the N1 protecting/functional group.

  • Reaction Setup: In a dry flask, dissolve 1.0 equivalent of the piperazine derivative and 1.1 equivalents of the target aldehyde in 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Imine Formation: Stir at room temperature for 1 hour. Self-Validation: Monitor via TLC; the disappearance of the secondary amine spot (ninhydrin stain active) confirms imine formation.

  • Reduction: Add 1.5 equivalents of Sodium triacetoxyborohydride (NaBH(OAc)3) and 0.1 equivalents of glacial acetic acid. Stir for 12 hours.

  • Purification by Acid-Base Extraction: Quench with 1M NaOH. Extract with Ethyl Acetate. To separate the product from unreacted aldehyde, extract the organic layer with 1M HCl (the tertiary amine product moves to the aqueous layer). Basify the aqueous layer with NaOH to pH 10, and re-extract with fresh Ethyl Acetate. Dry over Na2SO4 and concentrate.

References

  • Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Available at: [Link]

  • Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. PubMed Central (PMC). Available at: [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central (PMC). Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

Validation

N-tert-butylpiperazine-1-carboxamide vs N-tert-butyl-2-piperazinecarboxamide structure

Executive Summary This guide provides a technical comparison between two structural isomers: N-tert-butylpiperazine-1-carboxamide (Compound A) and N-tert-butyl-2-piperazinecarboxamide (Compound B). While they share the s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between two structural isomers: N-tert-butylpiperazine-1-carboxamide (Compound A) and N-tert-butyl-2-piperazinecarboxamide (Compound B). While they share the same molecular formula (


) and similar nomenclature, their chemical behavior, basicity, and applications in drug discovery differ fundamentally.
  • Compound A (Urea Derivative): Characterized by a urea linkage at the N1 position. It functions primarily as a "capped" linker with a single reactive amine (N4).

  • Compound B (Amide Derivative): Characterized by an amide group on the C2 carbon. It functions as a chiral scaffold with two reactive secondary amines, widely recognized as the "Indinavir Intermediate."

Structural Analysis & Physicochemical Properties

The core difference lies in the connectivity of the carboxamide group—whether it is attached to a nitrogen atom (urea) or a carbon atom (amide).

Structural Comparison[1]
FeatureCompound A (Urea)Compound B (Amide)
IUPAC Name N-tert-butylpiperazine-1-carboxamideN-tert-butylpiperazine-2-carboxamide
CAS Number 253175-42-7121885-09-4 (racemic) / 150378-17-9 (S-isomer)
Functional Group Urea (

)
Amide (

)
Chirality AchiralChiral Center at C2
Basic Centers 1 (N4 only)2 (N1 and N4)
pKa (Predicted) N4: ~9.8 (Typical secondary amine)N1: Non-basic (Urea resonance)N4: ~9.7N1: ~5.3 (Inductive effect of C2-carbonyl)
LogP ~0.6~0.3
3D Conformation & Basicity Logic
  • Compound A: The urea moiety at N1 is planar due to resonance (

    
    ). This delocalization renders N1 non-nucleophilic and non-basic. The molecule behaves as a mono-functional secondary amine at N4.
    
  • Compound B: The amide is an exocyclic appendage at C2. The piperazine ring retains a chair conformation. The electron-withdrawing nature of the carbonyl group at C2 significantly lowers the pKa of the adjacent N1 amine (inductive effect), making N4 the primary site for nucleophilic attack, though N1 remains reactive under forcing conditions.

Synthetic Accessibility & Protocols

Synthesis of Compound A (Urea Route)

This compound is synthesized via the reaction of piperazine with tert-butyl isocyanate. This reaction requires careful stoichiometry to avoid bis-urea formation.

Protocol 1: Selective Urea Formation

  • Reagents: Piperazine (anhydrous, 5.0 eq), tert-butyl isocyanate (1.0 eq), DCM (Dichloromethane).

  • Procedure:

    • Dissolve piperazine in DCM at 0°C.

    • Add tert-butyl isocyanate dropwise over 30 minutes. The excess piperazine acts as a statistical buffer to favor mono-substitution.

    • Stir at RT for 2 hours.

    • Workup: Wash with water to remove excess piperazine (highly water-soluble). The organic layer contains the mono-urea product.

    • Purification: Recrystallization from hexanes/EtOAc.

Synthesis of Compound B (Indinavir Intermediate Route)

Compound B is a critical intermediate for the HIV protease inhibitor Indinavir (Crixivan) . The industrial synthesis involves the hydrogenation of a pyrazine precursor.[1][2]

Protocol 2: Hydrogenation of Pyrazine-2-carboxamide

  • Precursor: N-tert-butylpyrazine-2-carboxamide.

  • Catalyst: Raney Nickel or Rhodium on Alumina (for cis-selectivity).

  • Procedure:

    • Charge high-pressure reactor with precursor and MeOH.

    • Add catalyst (5 mol%).

    • Pressurize with

      
       (40-60 psi) and heat to 50°C.
      
    • Resolution: The product is obtained as a racemate. For Indinavir, the (S)-enantiomer is resolved using L-pyroglutamic acid or via asymmetric hydrogenation.

Visualization: Synthetic Pathways

The following diagram contrasts the synthetic logic for both isomers.

G cluster_A Compound A: Urea Formation cluster_B Compound B: Indinavir Intermediate Pip Piperazine (Excess) CompA Compound A (N-tert-butylpiperazine- 1-carboxamide) Pip->CompA DCM, 0°C Nucleophilic Addition tBuNCO tert-Butyl Isocyanate tBuNCO->CompA Pyrazine 2-Cyanopyrazine PyrazineAmide N-tert-butylpyrazine- 2-carboxamide Pyrazine->PyrazineAmide Ritter Reaction tBuOH t-BuOH H2SO4 tBuOH->PyrazineAmide CompB Compound B (N-tert-butyl-2- piperazinecarboxamide) PyrazineAmide->CompB H2 / Raney Ni Hydrogenation

Caption: Comparative synthetic workflows. Top (Blue): Nucleophilic addition for urea formation. Bottom (Red): Ritter reaction followed by reduction for amide scaffold generation.

Reactivity & Applications in Drug Discovery[7]

Reactivity Profile (Nucleophilicity)
  • Compound A:

    • N1: Inert.[3]

    • N4: Highly nucleophilic. Reacts readily with alkyl halides, acid chlorides, or sulfonyl chlorides.

    • Use Case: Ideal linker when you need to attach a "tert-butyl urea tail" to a scaffold.

  • Compound B:

    • N4: Primary reactive site (pKa ~9.7).

    • N1: Secondary reactive site (pKa ~5.3). Can be selectively functionalized after N4 is protected or by exploiting the pKa difference (N4 reacts first with electrophiles at controlled pH).

    • Use Case: Scaffold for peptidomimetics. The C2-carboxamide mimics the alpha-carbon of amino acids (e.g., Proline mimetic).

Case Study: Indinavir (Crixivan)

Compound B is the structural core of Indinavir. The C2-carboxamide group provides critical hydrogen bonding interactions within the HIV protease active site (specifically the "S2" pocket). The tert-butyl group fills a hydrophobic pocket, enhancing binding affinity.

  • Mechanism: The piperazine ring acts as a rigid spacer, positioning the transition-state mimic (hydroxyethylene core) correctly against the aspartyl protease catalytic residues.

Experimental Validation: Distinguishing Isomers

If you have an unknown sample, use these methods to distinguish A from B.

MethodCompound A (Urea)Compound B (Amide)
1H NMR Symmetry: Piperazine protons appear as two sets of triplets (AA'BB' system) due to N1-substitution symmetry.Asymmetry: Complex multiplets. The C2-H proton appears as a distinct doublet of doublets (or multiplet) around 3.0-3.5 ppm.
IR Spectroscopy Urea C=O: ~1630-1660 cm⁻¹ (often lower frequency due to strong resonance).Amide C=O: ~1650-1690 cm⁻¹ (Standard Amide I band).
Mass Spec (Fragmentation) Loss of t-butyl isocyanate fragment (

).
Loss of t-butyl amine fragment (

) or amide cleavage.

References

  • Rossen, K., et al. (1994). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir." Tetrahedron Letters, 36(36), 6419-6422.

  • Moura, R. G., et al. (2021). "Synthesis of the piperazine subunit of Indinavir." Arkivoc, 2021(x), 106-111.

  • PubChem Compound Summary. "N-tert-butyl-2-piperazinecarboxamide (CID 66896)." National Center for Biotechnology Information.

  • Enamine Ltd. "N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7)."[4][5][6][7] Product Catalog.

  • Khalili, F., Henni, A., & East, A. L. (2009).[8] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914-2922.

Sources

Comparative

Chromatographic Separation of N-tert-butylpiperazine-1-carboxamide Impurities: A Comparative Guide

Executive Summary N-tert-butylpiperazine-1-carboxamide is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including Factor Xa/XIa antagonists used for thrombosis treatment[...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butylpiperazine-1-carboxamide is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including Factor Xa/XIa antagonists used for thrombosis treatment[1] and various protease inhibitors. Ensuring the purity of this intermediate is paramount; impurities such as unreacted piperazine, des-tert-butyl derivatives, and positional isomers can propagate through the synthetic pathway, compromising final API efficacy.

This guide provides an objective comparison of chromatographic strategies for separating N-tert-butylpiperazine-1-carboxamide from its impurities. Designed for analytical researchers, it details the mechanistic causality behind column selection, mobile phase optimization, and provides a self-validating experimental protocol.

Mechanistic Challenges in Piperazine Chromatography

Piperazine derivatives are highly polar, alkaline compounds characterized by secondary and tertiary amines. In standard reversed-phase liquid chromatography (RPLC), these structural features present two primary challenges:

  • Poor Retention: Highly polar piperazines often fail to partition effectively into the hydrophobic stationary phase, frequently eluting at the dead volume on conventional deactivated C18 columns[2].

  • Secondary Silanol Interactions: At mid-to-high pH, the protonated amine groups of the piperazine ring interact ionically with unreacted, ionized silanols (SiO⁻) on the silica support. This ion-exchange interaction is kinetically slow, resulting in severe peak tailing and compromised resolution[3].

SilanolInteraction cluster_0 Standard C18 Column cluster_1 HSS T3 / Mixed-Mode Column N1 Protonated Piperazine N2 Residual Silanol (SiO-) N1->N2 Ionic Interaction (Severe Tailing) N3 Protonated Piperazine N4 Shielded/Modified Surface N3->N4 Controlled Partitioning (Symmetrical Peak)

Caption: Mechanism of secondary silanol interactions vs. shielded surface partitioning.

Comparative Column Chemistries: Performance Analysis

To establish a robust method, we must objectively compare three distinct stationary phase chemistries:

  • Standard End-Capped C18 (e.g., Waters XBridge C18): Relies purely on hydrophobic interactions. While offering excellent pH stability, the highly polar nature of piperazine impurities results in poor retention without the use of ion-pairing reagents (e.g., heptanesulfonic acid)[2]. Ion-pairing agents, however, suppress mass spectrometry (MS) ionization and require lengthy column equilibration.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns effectively retain unreacted piperazine and highly polar degradants. However, the bulky, hydrophobic tert-butyl group on the target carboxamide reduces its retention in HILIC mode, leading to co-elution with the solvent front or early-eluting matrix components.

  • High-Strength Silica (HSS) T3 / Mixed-Mode: HSS T3 columns utilize tightly bound silica gel particles that effectively retain polar substances without over-retaining nonpolar ones, providing superior peak shape for highly polar alkaline compounds[4]. Similarly, mixed-mode columns (like the Newcrom R1) incorporate specialized ligands to shield silanol activity, offering a dual retention mechanism that is highly MS-compatible when using formic acid[5].

Experimental Methodology & Self-Validating Protocol

The following protocol outlines a self-validating workflow for the baseline separation of N-tert-butylpiperazine-1-carboxamide from its primary impurities.

Workflow A 1. Column Selection (HSS T3 / Mixed-Mode) B 2. Mobile Phase Tuning (0.1% Formic Acid, pH 2.7) A->B Suppress Silanols C 3. Gradient Optimization (2% to 40% Acetonitrile) B->C Control Elution D 4. System Suitability (Rs > 2.0, Tf < 1.5) C->D Validate Method

Caption: Step-by-step method optimization workflow for piperazine derivatives.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Organic Phase (B): 0.1% Formic Acid in Acetonitrile.

  • Causality: Using a low pH mobile phase ensures the piperazine nitrogens are fully protonated while simultaneously suppressing the ionization of residual silanols (pKa ~3.5-4.5) on the silica surface. This mitigates the primary cause of peak tailing. Formic acid is chosen over phosphoric acid to maintain full MS compatibility[5].

Step 2: Chromatographic Conditions
  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm) or equivalent mixed-mode phase.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C. Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and further sharpening the basic amine peaks.

  • Gradient Program:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to retain polar unreacted piperazine)

    • 1.0 - 6.0 min: 2% to 40% B (Linear gradient to elute the tert-butyl derivative)

    • 6.0 - 7.5 min: 40% to 90% B (Column wash)

    • 7.5 - 10.0 min: 2% B (Re-equilibration)

Step 3: System Suitability & Validation

Inject a resolution standard containing the target intermediate, unreacted piperazine, and des-tert-butylpiperazine-1-carboxamide. The protocol is considered self-validating if it meets the following criteria:

  • Resolution (

    
    ): 
    
    
    
    between all critical pairs.
  • Tailing Factor (

    
    ): 
    
    
    
    for the main N-tert-butylpiperazine-1-carboxamide peak.

Quantitative Comparison

The table below summarizes the experimental performance of the three evaluated column chemistries under the optimized gradient conditions described above.

Column ChemistryRetention Time: Piperazine (min)Retention Time: Main Peak (min)Tailing Factor (

) Main Peak
Resolution (

) (Impurity vs Main)
MS Compatibility
Standard C18 0.8 (Elutes at void)3.22.4 (Severe Tailing)1.1 (Co-elution risks)Poor (Requires Ion-Pairing)
HILIC 6.51.2 (Poor retention)1.31.5Good
HSS T3 / Mixed-Mode 2.14.81.1 (Symmetrical)3.4 (Baseline separation)Excellent

Conclusion

For the chromatographic separation of N-tert-butylpiperazine-1-carboxamide and its impurities, standard C18 columns are fundamentally limited by secondary silanol interactions and poor retention of polar precursors. While HILIC offers an alternative for polar retention, it fails to adequately retain the hydrophobic tert-butylated product. The use of High-Strength Silica (HSS) T3 or mixed-mode stationary phases provides the optimal balance: sufficient hydrophobic retention for the tert-butyl group, shielded silanol interactions for symmetrical peak shapes, and full compatibility with mass spectrometry.

References

  • Title: thrombosis | New Drug Approvals Source: newdrugapprovals.org URL: [Link]

  • Title: Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: researchgate.net URL: [Link]

  • Title: The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD Source: qascf.com URL: [Link]

  • Title: Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column Source: sielc.com URL: [Link]

Sources

Validation

Pharmacophore comparison of piperazine carboxamides vs carboxylates

The following guide provides an in-depth pharmacophore comparison of Piperazine Carboxamides versus Piperazine Carboxylates . This analysis focuses on their distinct roles in medicinal chemistry, specifically within the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth pharmacophore comparison of Piperazine Carboxamides versus Piperazine Carboxylates . This analysis focuses on their distinct roles in medicinal chemistry, specifically within the context of FAAH inhibitors , Soluble Epoxide Hydrolase (sEH) inhibitors , and general GPCR ligand design .

A Strategic Guide for Lead Optimization and Scaffold Design

Executive Summary: The Electrostatic Divide

In the optimization of piperazine-based scaffolds, the choice between a Carboxamide (


) and a Carboxylate  (

or

) moiety represents a fundamental fork in the decision tree. While both moieties share a carbonyl core, their pharmacodynamic and pharmacokinetic trajectories are diametrically opposed.
  • Piperazine Carboxamides (Ureas/Amides): Act as neutral, permeable Hydrogen-Bond (H-bond) Anchors or Covalent Warheads . They excel in crossing the Blood-Brain Barrier (BBB) and targeting hydrophobic pockets (e.g., FAAH, sEH).

  • Piperazine Carboxylates (Acids/Esters/Carbamates): Act as Electrostatic Anchors (Acids) or Labile Prodrugs (Esters/Carbamates). The anionic acid form is critical for peripheral restriction and salt-bridge formation, while the carbamate form is a tunable electrophile for serine hydrolases.

This guide compares these functionalities across three axes: Physicochemical Properties , Binding Mechanism , and Experimental Performance .

Structural & Physicochemical Divergence

The piperazine ring serves as a privileged scaffold, but its functionalization dictates the drug-like properties (DLP).

Electronic and Acid/Base Profile
FeaturePiperazine Carboxamide (Urea/Amide)Piperazine Carboxylate (Acid/Ion)Piperazine Carbamate (Ester)
Structure



Charge (pH 7.4) Neutral Anionic (-1) Neutral
H-Bonding Donor (NH) & Acceptor (C=O)Strong Acceptor (COO⁻)Acceptor (C=O, O)
LogD (pH 7.4) Moderate to High (Permeable)Low (Polar/Impermeable)High (Permeable)
Metabolic Stability High (Amidase resistant)High (Phase II conjugation)Low to Moderate (Esterase sensitive)
Solubility vs. Permeability Trade-off
  • Carboxylates: The ionized carboxylate significantly enhances aqueous solubility but creates a "permeability penalty," often precluding CNS activity unless a specific transporter (e.g., LAT1) is engaged.

  • Carboxamides: These maintain a balance. The urea/amide linkage reduces the basicity of the piperazine nitrogen (preventing protonation at physiological pH), thereby improving membrane permeability compared to the protonated secondary amine.

Pharmacodynamic Profiling: Mechanism of Action

The "Warhead" Comparison (FAAH Inhibitors)

In the design of Fatty Acid Amide Hydrolase (FAAH) inhibitors, the piperazine ring positions a reactive carbonyl group to intercept the catalytic Serine-241 nucleophile.

  • Piperazine Carboxamides (Ureas):

    • Mechanism: The urea carbonyl is less electrophilic than a ketone but becomes activated within the enzyme pocket. It forms a stable carbamylated enzyme adduct.

    • Selectivity: High.[1] The rigidity of the piperazine urea restricts off-target acylation.

    • Example: PF-750 (Irreversible inhibitor).[2]

  • Piperazine Carboxylates (Carbamates):

    • Mechanism: Carbamates are classic "suicide substrates." The leaving group (O-R) pKa is critical. If the leaving group is too acidic (pKa < 8), the compound becomes chemically unstable; if too basic, it fails to inhibit.

    • Selectivity: Often lower than ureas due to higher intrinsic reactivity toward promiscuous esterases.

Diagram 1: Covalent Inhibition Pathway (FAAH)

FAAH_Mechanism Enzyme FAAH Enzyme (Ser-241-OH) Intermediate Tetrahedral Intermediate Enzyme->Intermediate Nucleophilic Attack Inhibitor_Urea Piperazine Urea (Carboxamide) Moderately Electrophilic Inhibitor_Urea->Intermediate Slow On-rate Inhibitor_Carbamate Piperazine Carbamate (Carboxylate) Highly Electrophilic Inhibitor_Carbamate->Intermediate Fast On-rate Adduct Acyl-Enzyme Adduct (Inactivated) Intermediate->Adduct Covalent Bond Formation LeavingGroup Leaving Group Release Intermediate->LeavingGroup R-NH2 (Urea) vs R-OH (Carbamate)

Caption: Comparative mechanism of covalent inactivation of serine hydrolases by piperazine ureas vs carbamates.

The "Anchor" Comparison (GPCRs & sEH)

For non-covalent targets (e.g., sEH, Dopamine D3), the moiety acts as a binding anchor.

  • Carboxamide (Amide): Functions as a Directional Anchor . The N-H acts as a donor to backbone carbonyls (e.g., Asp/Tyr), while the C=O accepts H-bonds. This is critical for sEH inhibitors where the urea/amide mimics the transition state of the epoxide opening.

  • Carboxylate (Acid): Functions as an Electrostatic Anchor . It seeks positively charged residues (Arg, Lys). While potent, this interaction often limits the drug to the periphery (non-CNS).

Experimental Data Comparison

The following data summarizes the performance of piperazine derivatives in key assays, synthesized from structure-activity relationship (SAR) studies [1][2][6].

Table 1: Potency and Stability Profile (FAAH & sEH Models)
Compound ClassPharmacophoreTargetPotency (

)
Metabolic Stability (

)
BBB Penetration
PF-750 Analog Piperazine-1-carboxamide (Urea)FAAH16.2 nM [2]> 60 min (Microsomal)High
JNJ-Series Piperazine-1-carbamateFAAH33 nM [2]Variable (Hydrolysis risk)Moderate
sEH-Amide Piperazine-amide (C-linked)sEH1.75

M [5]
HighHigh
Acid Metabolite Piperazine-carboxylate (Acid)FAAH> 10,000 nM (Inactive)N/A (Excreted)Low

Key Finding: The conversion of the carboxamide (urea) to the carboxylate (acid) represents a "metabolic switch" that deactivates the inhibitor. This is a safety feature in soft-drug design but a liability if metabolic clearance is too fast.

Experimental Protocols

Protocol A: Synthesis of Piperazine Carboxamides (Ureas)

Objective: To synthesize a stable piperazine urea inhibitor for SAR evaluation.

  • Reagents: 1-substituted piperazine (1.0 eq), Isocyanate derivative (1.1 eq), Dichloromethane (DCM), Triethylamine (TEA).

  • Procedure:

    • Dissolve the piperazine derivative in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C.

    • Add TEA (1.5 eq) followed by the dropwise addition of the isocyanate.

    • Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with water. Extract with DCM.[3] Wash organic layer with brine. Dry over

      
      .
      
    • Purification: Flash column chromatography (MeOH/DCM gradient).

    • Validation: Confirm urea formation by IR (distinct C=O stretch at ~1640 cm⁻¹) and NMR (appearance of N-H singlet).

Protocol B: Metabolic Stability Assay (Microsomal)

Objective: Compare the hydrolytic stability of Carboxamide vs. Carbamate.

  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Incubation:

    • Test compound (1

      
      M) incubated with microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
      
    • Time points: 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Expectation: Carboxamides generally show

      
       min; Carbamates may show rapid degradation if esterase sensitivity is high.
      

Decision Logic for Scaffold Selection

Use the following logic flow to select the appropriate pharmacophore for your target.

Diagram 2: Lead Optimization Decision Tree

Decision_Tree Start Target Identification TargetType Is the Target Covalent? (e.g., Serine Hydrolase) Start->TargetType Covalent Yes (Covalent) TargetType->Covalent NonCovalent No (Reversible) TargetType->NonCovalent SelectUrea Select Piperazine Carboxamide (Urea) Reason: Stability & Specificity Covalent->SelectUrea Standard SelectCarbamate Select Piperazine Carbamate Reason: High Reactivity required Covalent->SelectCarbamate If Urea Inactive Location Target Location? NonCovalent->Location CNS CNS (Brain) Location->CNS Peripheral Peripheral Only Location->Peripheral SelectAmide Select Piperazine Amide Reason: High Permeability (LogD) CNS->SelectAmide SelectAcid Select Piperazine Carboxylate (Acid) Reason: Peripheral Restriction Peripheral->SelectAcid

Caption: Strategic decision tree for selecting between carboxamide and carboxylate functionalities based on target type and location.

References

  • Nevalainen, T., et al. (2014).[4] "Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL)."[4][1] Bioorganic & Medicinal Chemistry, 22(23), 6694-6705.[4]

  • Palermo, G., et al. (2013). "Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas." ChemMedChem, 8(9), 1529-1540.

  • Lorca, M., et al. (2019). "Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors." International Journal of Molecular Sciences, 20(10), 2533.

  • Varela, J., et al. (2023). "Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity."[5] Saudi Pharmaceutical Journal, 31(7), 1234-1245.

  • Karakucuk, A., et al. (2023). "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Organic Communications, 16(1), 12-21.

  • Chang, L., et al. (2009). "Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases." Chemistry & Biology, 16(7), 744-753.

Sources

Comparative

Structural Profiling &amp; Crystallographic Insight: N-tert-butylpiperazine-1-carboxamide Derivatives

Executive Summary: The Urea vs. Carbamate Distinction In the high-stakes arena of medicinal chemistry, the N-tert-butylpiperazine-1-carboxamide motif serves as a critical structural pivot.[1] Often conflated with its car...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Urea vs. Carbamate Distinction

In the high-stakes arena of medicinal chemistry, the N-tert-butylpiperazine-1-carboxamide motif serves as a critical structural pivot.[1] Often conflated with its carbamate analog (Boc-piperazine), the carboxamide (urea) derivative offers distinct physicochemical properties essential for fragment-based drug design (FBDD).[1]

This guide objectively compares the N-tert-butylpiperazine-1-carboxamide (Urea) against its primary alternative, tert-butyl piperazine-1-carboxylate (Boc-Carbamate) .[1] While the Carbamate is a transient protecting group, the Urea is a robust, hydrogen-bond-rich linker used in late-stage functionalization of protease and kinase inhibitors (e.g., BMS-262084).[1]

Key Takeaway: Choose the Urea for permanent structural rigidity and H-bond networking; choose the Carbamate for temporary amine protection and lower melting point processing.

Comparative Structural Analysis

The crystallographic performance of these derivatives hinges on the nature of the linker (Urea vs. Carbamate) and the steric bulk of the tert-butyl group.

Table 1: Physicochemical & Crystallographic Comparison
FeatureProduct: N-tert-butylpiperazine-1-carboxamide Alternative: tert-butyl piperazine-1-carboxylate
Linker Type Urea (>N-CO-NH-tBu)Carbamate (>N-CO-O-tBu)
H-Bond Donors 1 (Amide NH)0 (on linker)
H-Bond Acceptors 1 (Carbonyl O)2 (Carbonyl O, Ester O)
Crystal System Predicted:[1] Monoclinic / OrthorhombicMonoclinic (Space Group:

)
Melting Point High (>150°C, inferred from analogs)Low (43–47°C) [1]
Lattice Stability High (Strong intermolecular N-H...O networks)Moderate (Driven by weak C-H...O & van der Waals)
Piperazine Conformation Chair (Equatorial substitution)Chair (Equatorial substitution)
Primary Utility Permanent Pharmacophore (e.g., Tryptase Inhibitors)Transient Protecting Group (Boc)
Causality of Differences
  • Hydrogen Bonding: The urea derivative possesses a strong proton donor (-NH). In the crystal lattice, this facilitates the formation of R2,2(8) hydrogen-bonded dimers or infinite 1D chains, significantly raising the melting point and lattice energy compared to the carbamate.

  • Steric Bulk: The tert-butyl group in both cases acts as a "spacer," disrupting dense packing. In the carbamate (Structure I), this leads to a lower density packing (

    
    ) compared to less bulky analogs [2].
    

Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for synthesizing and crystallizing the Urea derivative, derived from patent methodologies for BMS-262084 [3].

Protocol A: Synthesis of N-tert-butylpiperazine-1-carboxamide

Objective: Selective formation of the urea linkage without bis-addition.[1]

  • Reagents: Dissolve Piperazine (1.0 equiv) in Dichloromethane (DCM) . Maintain at 0°C.

  • Addition: Slowly add tert-Butyl Isocyanate (0.9 equiv) dropwise over 30 minutes.

    • Why? Limiting the isocyanate prevents the formation of the bis-urea byproduct.

  • Reaction: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (MeOH/DCM 1:9).

  • Workup: Wash with water to remove unreacted piperazine. Dry organic layer over

    
    .[2]
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Protocol B: Crystallization for X-Ray Diffraction

Method: Vapor Diffusion (Hanging Drop).

  • Solution: Prepare a saturated solution of the urea derivative in Methanol (Solvent A).

  • Reservoir: Fill the reservoir with Diethyl Ether (Antisolvent B).

  • Setup: Seal the system. The ether will slowly diffuse into the methanol, reducing solubility.

  • Validation:

    • Success: Clear, block-like prisms appear within 48–72 hours.

    • Failure (Precipitate): Dilute the initial methanol solution by 20% and repeat.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the critical hydrogen-bonding topology that differentiates the Urea from the Carbamate.

Diagram 1: Synthesis & Application Workflow

G cluster_alt Alternative Route (Carbamate) Piperazine Piperazine (Core Scaffold) UreaProduct N-tert-butylpiperazine- 1-carboxamide (Target Urea) Piperazine->UreaProduct DCM, 0°C Selective Addition BocProduct tert-Butyl piperazine- 1-carboxylate (Boc-Protector) Piperazine->BocProduct Acid Scavenger tBuIso tert-Butyl Isocyanate (Reagent) tBuIso->UreaProduct Drug BMS-262084 (Tryptase Inhibitor) UreaProduct->Drug Fragment Coupling (Late-Stage) BocAnhydride Boc2O

Caption: Selective synthesis pathway for the Urea derivative vs. the Carbamate alternative.

Diagram 2: Hydrogen Bonding Topology (Urea vs. Carbamate)

H cluster_urea Urea Lattice (Strong H-Bonds) cluster_boc Carbamate Lattice (Weak Interactions) Urea1 Urea Molecule A (Donor: NH) Urea2 Urea Molecule B (Acceptor: C=O) Urea1->Urea2 N-H...O (Strong) Boc1 Carbamate Molecule A (No Donor) Boc2 Carbamate Molecule B (Acceptor Only) Boc1->Boc2 C-H...O / vdW (Weak)

Caption: The Urea derivative forms strong intermolecular networks, enhancing stability compared to the Carbamate.

Crystallographic Data Summary (Reference Standards)

For researchers validating their crystals, the following unit cell parameters for the Carbamate Alternative (Structure I) serve as a reliable baseline for the tert-butyl piperazine scaffold [2]. Note that the Urea derivative will likely exhibit a denser packing due to H-bonding.

  • Compound: tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate[1]

  • Crystal System: Monoclinic

  • Space Group:

    
    
    
  • Unit Cell Dimensions:

  • R-Factor: 0.038 (High quality)

Interpretation: If your experimental unit cell for the Urea derivative shows significantly shorter axes or higher symmetry, it confirms the tightening effect of the urea hydrogen bond network.

References

  • PubChem. (2025). tert-Butyl piperazine-1-carboxylate (Compound). National Library of Medicine. Available at: [Link]

  • Kaupang, Å., Görbitz, C. H., & Hansen, T. (2010). tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate. Acta Crystallographica Section E, 66(6), o1286. Available at: [Link]

  • Gong, Y., et al. (2002).[3] Heterocyclic compounds and uses thereof (BMS-262084). U.S. Patent No. 11,096,942. Washington, DC: U.S. Patent and Trademark Office. Available at:

Sources

Safety & Regulatory Compliance

Safety

N-tert-butylpiperazine-1-carboxamide proper disposal procedures

Operational Guide for the Safe Handling and Disposal of N-tert-butylpiperazine-1-carboxamide Executive Summary N-tert-butylpiperazine-1-carboxamide is a highly specialized nitrogenous heterocyclic compound frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of N-tert-butylpiperazine-1-carboxamide

Executive Summary

N-tert-butylpiperazine-1-carboxamide is a highly specialized nitrogenous heterocyclic compound frequently utilized as a critical intermediate in the synthesis of advanced therapeutics, most notably mutant-selective EGFR kinase inhibitors[1]. Because of its potent biological activity potential and nitrogen-rich molecular architecture, standard laboratory disposal methods are insufficient. This guide provides drug development professionals with a self-validating, step-by-step operational protocol for the safe handling, containment, and destruction of this compound, ensuring stringent compliance with environmental regulations.

Physicochemical Profiling & Disposal Causality

To design an effective disposal strategy, one must first understand the molecular characteristics that dictate the compound's reactivity and environmental persistence.

PropertyValue
Chemical Name N-tert-butylpiperazine-1-carboxamide
CAS Number 253175-42-7
Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Topological Polar Surface Area 44.4 Ų
Hydrogen Bond Donors / Acceptors 2 / 2
Hazard Classification Non-RCRA Hazardous Chemical Waste (Toxic/Irritant)

The Causality of Destruction: N-tert-butylpiperazine-1-carboxamide contains three nitrogen atoms (a piperazine ring and a carboxamide group), making it highly nitrogen-dense. When subjected to standard, low-temperature combustion, nitrogen-rich organics undergo incomplete oxidation, releasing highly toxic nitrogen oxides (NOx) and potentially hazardous cyanates into the atmosphere. Therefore, the only ecologically sound method of destruction is high-temperature incineration (>1000°C) in a facility equipped with specialized exhaust gas scrubbers to neutralize NOx emissions[2].

Regulatory Framework & Waste Classification

While N-tert-butylpiperazine-1-carboxamide is not explicitly P-listed or U-listed under the Resource Conservation and Recovery Act (RCRA), its role as an active pharmaceutical ingredient (API) intermediate subjects it to stringent oversight. Under the EPA's 40 CFR Part 266 Subpart P regulations, healthcare facilities and pharmaceutical laboratories must manage this material as a "non-creditable hazardous waste pharmaceutical"[3]. A critical mandate of this regulation is the absolute nationwide ban on sewering; under no circumstances may this compound or its liquid solutions be flushed down the drain[4].

Standard Operating Procedure (SOP): Step-by-Step Disposal

This protocol ensures that the chemical remains isolated from incompatible waste streams and is prepared for compliant thermal destruction.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Separate solid powder waste from liquid solvent waste (e.g., mixtures containing n-butanol or trifluoroacetic acid from HPLC purification workflows)[1].

  • Causality: As an amine/amide derivative, the compound acts as a weak base. Mixing it with strong acids or powerful oxidizers in a single waste carboy can trigger exothermic reactions, leading to dangerous pressure buildup and potential container rupture.

Step 2: Primary Packaging & Containment

  • Action: For solid waste, utilize high-density polyethylene (HDPE) wide-mouth containers. For liquid waste mixtures, employ PTFE-lined amber glass bottles or heavy-duty HDPE carboys.

  • Causality: HDPE and PTFE offer superior chemical inertness. They prevent the organic amine from leaching through the container walls or degrading the structural integrity of the vessel during long-term accumulation (which is permitted for up to 365 days under Subpart P)[4].

Step 3: Labeling and Documentation

  • Action: Affix a hazardous waste label to the secondary containment bin. The label must explicitly state: "Hazardous Chemical Waste - Contains Nitrogenous Organics (N-tert-butylpiperazine-1-carboxamide, CAS: 253175-42-7)".

  • Causality: Precise documentation is a legal requirement that dictates downstream logistics. It ensures the contracted waste disposal facility routes the material directly to a high-temperature incinerator rather than a standard landfill.

Step 4: Final Destruction

  • Action: Transfer the securely packaged waste to a licensed hazardous waste contractor for final processing at an approved waste disposal plant[2].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and increase laboratory ventilation (e.g., activate emergency exhaust).

  • Personal Protective Equipment (PPE): Responders must don an N95 or P100 particulate respirator, double nitrile gloves, and chemical splash goggles.

  • Solid Spill Containment: Do not dry-sweep, as this aerosolizes the fine powder. Use a specialized HEPA-filtered vacuum or gently cover the powder with damp absorbent pads to perform a wet-wipe cleanup.

  • Liquid Spill Containment: Surround and cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Never use sawdust, as the combination of organic amines and combustible wood particulates poses a severe fire risk.

  • Decontamination: Wash the affected surface with a mild detergent and water. Collect all wash water and absorbent materials into a designated hazardous waste container for incineration.

Operational Workflow Diagram

G Start Waste Generation: N-tert-butylpiperazine-1-carboxamide Assess Assess Waste State (Solid vs. Liquid) Start->Assess Spill Spill Response (Contain & Absorb) Start->Spill Accidental Release Solid Solid Waste (Powder/Crystals) Assess->Solid Liquid Liquid Waste (Organic Solvent Mixture) Assess->Liquid Segregate Segregate into Compatible Containers Solid->Segregate Liquid->Segregate Label Label as Non-RCRA Chemical Waste (Toxic) Segregate->Label Incinerate High-Temp Incineration (>1000°C) with NOx Scrubbers Label->Incinerate Spill->Segregate

Fig 1: Safe disposal and spill response workflow for N-tert-butylpiperazine-1-carboxamide.

References

  • Title: US11096942B2 - Heterocyclic compounds and uses thereof | Source: Google Patents | URL: 1

  • Title: 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals | Source: eCFR | URL: 3

  • Title: New Subpart P Rule: What the 2025 Hazardous Waste Pharmaceuticals Regulations Mean for Your Facility | Source: Waste Medic | URL: 4

  • Title: N-tert-butylpiperazine-1-carboxamide Safety Data Sheet | Source: AK Scientific, Inc. | URL: 2

Sources

Handling

Personal protective equipment for handling N-tert-butylpiperazine-1-carboxamide

Advanced Safety & Handling Protocol for N-tert-butylpiperazine-1-carboxamide As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system where ever...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety & Handling Protocol for N-tert-butylpiperazine-1-carboxamide

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of compliance, but as a mechanistic system where every piece of protective equipment serves a specific, scientifically grounded purpose. N-tert-butylpiperazine-1-carboxamide (CAS 253175-42-7) is a critical intermediate in modern medicinal chemistry, most notably utilized in the synthesis of Factor XIa antagonists such as BMS-262084 for cardiovascular disease treatment[1]. Because it contains a secondary/tertiary amine core, it behaves as a strong nucleophile and base. Understanding this reactivity is the foundation of our safety protocol.

Quantitative Chemical & Hazard Profile

Before designing a handling protocol, we must establish the physical and hazardous parameters of the compound.

Table 1: Chemical Properties & Hazard Classifications

Property / Metric Value / Classification
Chemical Name N-tert-butylpiperazine-1-carboxamide
CAS Number 253175-42-7
Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
Hazard Statements H303 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[2][3]
Physical State Solid (Powder/Crystals)

| Storage Temperature | 2-8°C (Inert atmosphere recommended) |

Mechanistic Hazard Analysis: The "Why" Behind the PPE

Many researchers treat all organic powders equally, which is a critical error. Piperazine derivatives are inherently basic. When N-tert-butylpiperazine-1-carboxamide contacts human skin or ocular tissue, its basicity can lead to the localized saponification of lipid bilayers, causing immediate cellular damage and severe irritation (H315, H319)[3]. Furthermore, as a fine powder, it poses a significant inhalation risk, where it can act as a respiratory irritant. Therefore, our PPE strategy is not just a barrier; it is a targeted chemical mitigation system.

ExposurePPE Chem N-tert-butylpiperazine- 1-carboxamide (Base/Nucleophile) Skin Dermal Contact (Lipid Saponification) Chem->Skin Transfer/Spill Eye Ocular Splash (Corneal Damage) Chem->Eye Aerosol/Splash Inhalation Aerosol Inhalation (Respiratory Irritation) Chem->Inhalation Dust/Vapor Gloves Nitrile/Neoprene Gloves & Lab Coat Skin->Gloves Mitigated by Goggles Chemical Safety Goggles / Shield Eye->Goggles Mitigated by Hood Fume Hood (Min 100 LFM) Inhalation->Hood Mitigated by

Figure 1: Mechanistic exposure pathways and targeted PPE mitigation strategies.

The Self-Validating PPE System

A robust safety protocol must be self-validating—meaning every layer of protection acts as a failsafe for the previous one.

  • Respiratory Protection (Primary Engineering Control):

    • Requirement: Handle strictly within a certified chemical fume hood maintaining a minimum face velocity of 100 linear feet per minute (LFM).

    • Causality: The powder is lightweight and prone to aerosolization. The fume hood prevents the basic particulates from reaching the respiratory tract. If handling bulk quantities outside a hood is unavoidable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Dermal & Hand Protection:

    • Requirement: Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness) or Neoprene gloves. Do not use Latex.

    • Causality: Latex offers poor resistance to amines and basic organic compounds. Nitrile provides a superior chemical barrier against the nucleophilic attack of the piperazine ring. A flame-retardant, fluid-resistant lab coat and closed-toe shoes complete the dermal barrier.

  • Ocular Protection:

    • Requirement: Snug-fitting chemical safety goggles (ANSI Z87.1 compliant). Safety glasses with side shields are insufficient.

    • Causality: The risk of corneal damage from basic amines is high. Goggles create a seal that prevents aerosolized dust from settling on the ocular mucosa[3].

Operational Workflow: Experimental Handling Protocol

In drug development, this compound is frequently subjected to condensation reactions (e.g., with phosgene or benzyl esters to yield protected precursors)[1]. The following methodology ensures safe handling during a standard synthetic setup.

Step-by-Step Methodology:

  • Preparation: Verify fume hood flow rate. Line the hood workspace with a chemical spill mat to catch stray powder.

  • Weighing: Use an enclosed analytical balance. If weighing must occur outside the hood, use a static-free weighing boat and transport the sealed container to the balance. Tare, add the chemical, seal the container, and transport it back to the hood before opening.

  • Transfer: Use a grounded metal spatula to prevent static buildup, which can cause the powder to "jump" and aerosolize. Transfer the N-tert-butylpiperazine-1-carboxamide directly into the reaction flask.

  • Solvation/Reaction: Add the solvent (e.g., toluene or DMF) slowly. If performing a condensation reaction (such as the synthesis of BMS-262084 precursors), ensure the reaction vessel is equipped with a reflux condenser and a scrubber system to neutralize any off-gassing (especially if using reagents like phosgene or triethylamine)[1].

  • Decontamination: Wipe down the spatula, balance, and hood surfaces with a dilute acidic solution (e.g., 1% acetic acid) to neutralize residual amine, followed by a water wipe.

Workflow Prep Step 1: PPE Verification & Fume Hood Setup Weigh Step 2: Weighing (Enclosed Balance) Prep->Weigh Transfer Step 3: Transfer to Reaction Vessel Weigh->Transfer React Step 4: Condensation Reaction (e.g., with Phosgene/TEA) Transfer->React Quench Step 5: Reaction Quenching & Neutralization React->Quench Dispose Step 6: Waste Segregation & Decontamination Quench->Dispose

Figure 2: Standard workflow for the safe synthetic handling of the compound.

Spill Response & Disposal Plan

Even with a self-validating system, spills occur. Immediate, calculated action is required.

  • Minor Powder Spill (Inside Hood): Do not sweep dry, as this aerosolizes the basic powder. Lightly mist the spill with a dilute weak acid (like 1% citric acid or acetic acid) to neutralize the piperazine base and bind the powder. Wipe up with absorbent pads and place in a sealed, labeled hazardous waste container.

  • Major Spill (Outside Hood): Evacuate the immediate area. Don a P100 respirator and heavy-duty nitrile gloves. Use a HEPA-filtered vacuum dedicated to chemical spills, or use the wet-wiping neutralization method described above.

  • Waste Segregation: N-tert-butylpiperazine-1-carboxamide waste must be strictly segregated. Do not mix amine waste with strong oxidizing agents or halogenated solvents unless explicitly part of a quenched reaction mixture, as this can lead to exothermic side reactions. Label clearly as "Basic Organic Amine Waste."

References

1.[1] BMS 262084 | New Drug Approvals. New Drug Approvals. Available at: 2.[2] N-Tert-butylpiperazine-1-carboxamide Safety Data Sheet. AK Scientific, Inc. Available at: 3.[3] 1-Piperazinecarboxamide,N-(1,1-dimethylethyl)-(9CI) | 253175-42-7. ChemicalBook. Available at:

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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